molecular formula C7H17N B13274172 2-Methylhexan-3-amine CAS No. 171778-19-1

2-Methylhexan-3-amine

Cat. No.: B13274172
CAS No.: 171778-19-1
M. Wt: 115.22 g/mol
InChI Key: BAXIQGRSUXFBCH-UHFFFAOYSA-N
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Description

2-Methylhexan-3-amine is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylhexan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhexan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171778-19-1

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

2-methylhexan-3-amine

InChI

InChI=1S/C7H17N/c1-4-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3

InChI Key

BAXIQGRSUXFBCH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C)N

Origin of Product

United States

Foundational & Exploratory

"2-Methylhexan-3-amine chemical structure and stereoisomers"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methylhexan-3-amine Structure, Stereochemistry, and Synthetic Methodologies

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-Methylhexan-3-amine (CAS: 63430-00-2 / 171778-19-1). While often conflated with its regioisomer 1,3-dimethylamylamine (DMAA, or 4-methylhexan-2-amine), 2-Methylhexan-3-amine possesses distinct stereochemical properties and pharmacological profiles. This document details the molecular architecture, defines its stereoisomeric limitations, and outlines robust, self-validating protocols for its synthesis and resolution.

Chemical Identity & Structural Analysis

IUPAC Name: 2-Methylhexan-3-amine Molecular Formula: C


H

N Molecular Weight: 115.22 g/mol [1][2][3]
The Carbon Backbone

The molecule consists of a hexane chain with a methyl substitution at the C2 position and a primary amine group at the C3 position.

  • C2 Position (Achiral): The carbon at position 2 is bonded to a hydrogen, the C3 atom, and two methyl groups (one being C1, the other the substituent). Because it possesses two identical methyl groups, C2 is achiral . This is a critical distinction from DMAA, where the methyl-bearing carbon is chiral.

  • C3 Position (Chiral): The carbon at position 3 is the sole stereocenter. It is bonded to four distinct groups:

    • Hydrogen (-H)

    • Amine group (-NH

      
      )
      
    • Isopropyl group (-CH(CH

      
      )
      
      
      
      ) derived from C1-C2.
    • Propyl group (-CH

      
      CH
      
      
      
      CH
      
      
      ) derived from C4-C6.
Stereoisomerism

Due to the presence of a single chiral center at C3, 2-Methylhexan-3-amine exists as a pair of enantiomers :

  • (3R)-2-methylhexan-3-amine

  • (3S)-2-methylhexan-3-amine

Unlike DMAA, which has two chiral centers and four diastereomers, 2-Methylhexan-3-amine presents a simpler stereochemical profile, simplifying the purification process.

Synthetic Methodologies

The most robust route for synthesizing 2-Methylhexan-3-amine is the Reductive Amination of 2-methylhexan-3-one. This method is preferred over nucleophilic substitution (alkyl halide + ammonia) because it minimizes the formation of secondary and tertiary amine byproducts (over-alkylation).

Reaction Pathway Diagram

The following diagram illustrates the conversion of the ketone precursor to the final amine via an imine intermediate.[4]

SynthesisPathway Ketone 2-Methylhexan-3-one (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine Condensation (-H2O) Amine 2-Methylhexan-3-amine (Racemic Product) Imine->Amine Reduction (Hydride Transfer) Reagent1 + NH4OAc (Ammonium Acetate) Reagent2 + NaCNBH3 (Reductant)

Figure 1: Reductive amination pathway utilizing Sodium Cyanoborohydride.

Detailed Protocol: Reductive Amination

Reagents:

  • 2-Methylhexan-3-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)[5]

  • Sodium Cyanoborohydride (NaCNBH

    
    ) (0.7 eq)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-methylhexan-3-one (10 mmol) and ammonium acetate (100 mmol) in anhydrous methanol (30 mL). Stir at room temperature for 1 hour. Mechanism: The ammonia generated in situ attacks the carbonyl carbon, forming a hemiaminal which dehydrates to the imine.

  • Reduction: Cool the solution to 0°C. Add NaCNBH

    
     (7 mmol) portion-wise. Note: NaCNBH
    
    
    
    is used instead of NaBH
    
    
    because it is selective for imines at slightly acidic pH and will not reduce the ketone precursor, preventing alcohol byproducts.
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze borate complexes.

  • Isolation: Wash the aqueous acidic layer with diethyl ether (to remove unreacted ketone). Basify the aqueous layer to pH > 12 using NaOH pellets.

  • Extraction: Extract the free amine into dichloromethane (3 x 20 mL). Dry over MgSO

    
     and concentrate in vacuo.
    

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the Carbonyl stretch (~1715 cm

    
    ) and appearance of N-H stretches (3300-3500 cm
    
    
    
    ).
  • TLC: Use Ninhydrin stain. The product should appear as a distinct spot that turns purple/red upon heating.

Stereochemical Resolution (Separation of Enantiomers)

Since the synthesis yields a racemate (50:50 mixture of R and S), optical resolution is required for enantiopure applications.

Resolution Workflow

We utilize fractional crystallization with a chiral acid, typically L-(+)-Tartaric acid .

ResolutionWorkflow Racemate Racemic Amine (R/S Mixture) AddAcid Add L-(+)-Tartaric Acid (Solvent: Ethanol) Racemate->AddAcid Salts Diastereomeric Salts Formed AddAcid->Salts Cryst Fractional Crystallization Salts->Cryst Solid Precipitate (Less Soluble Diastereomer) Cryst->Solid Filter Liquor Mother Liquor (More Soluble Diastereomer) Cryst->Liquor FreeBase Basify (NaOH) Extract Enantiomer A Solid->FreeBase

Figure 2: Classical resolution of chiral amines via diastereomeric salt formation.

Resolution Protocol
  • Salt Formation: Dissolve the racemic amine (10 mmol) in hot ethanol. Add L-(+)-Tartaric acid (10 mmol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salts will have different solubilities.

  • Filtration: Filter the crystals. These usually contain the (R)-amine-L-tartrate (verification via specific rotation required).

  • Liberation: Dissolve the crystals in water, basify with 1M NaOH, and extract with ether to obtain the enantiomerically enriched amine.

  • Recrystallization: Repeat the process on the crystals to improve Enantiomeric Excess (ee).

Analytical Data Summary

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR

0.8-1.0 ppm (multiplets)
Methyl protons (terminal and isopropyl).
1H NMR

2.6-2.8 ppm (multiplet, 1H)
Proton on C3 (alpha to amine). Diagnostic shift.
13C NMR ~55-60 ppmCarbon at C3 (attached to Nitrogen).
IR 3300-3400 cm

(broad)
N-H stretching (primary amine).
IR No peak at 1700-1750 cm

Confirms absence of ketone precursor.
Mass Spec m/z = 115.1 [M]+Molecular ion peak.

Safety & Regulatory Context

  • Handling: 2-Methylhexan-3-amine is a volatile, basic liquid. It is corrosive to skin and mucous membranes. Use Fume Hoods and Nitrile gloves.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent reaction with atmospheric CO

    
     (carbamate formation).
    
  • Regulatory: While distinct from DMAA, this compound is a structural isomer of a controlled substance in many jurisdictions (WADA Prohibited List, FDA warnings). Researchers must verify local scheduling before synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13310034, 2-Methylhexan-3-amine. Retrieved from [Link][6]

  • Organic Chemistry Portal (2024). Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]

  • World Anti-Doping Agency (WADA) (2024). The Prohibited List: Stimulants. (Contextual reference for alkylamine stimulants). Retrieved from [Link]

  • LibreTexts Chemistry (2025). Synthesis of Amines via Reductive Amination. Retrieved from [Link][4][6][7][8][9]

Sources

A Spectroscopic Guide to 2-Methylhexan-3-amine: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-methylhexan-3-amine (C₇H₁₇N), a primary aliphatic amine. In the absence of extensive peer-reviewed experimental spectra in public databases, this document leverages high-quality predicted data, foundational spectroscopic principles, and comparative analysis with structural analogs to offer a robust characterization. This guide is intended for researchers and scientists in organic chemistry and drug development, providing the necessary spectroscopic framework for the identification and structural elucidation of this compound.

Introduction to 2-Methylhexan-3-amine and its Spectroscopic Signature

2-Methylhexan-3-amine is a saturated acyclic amine with a molecular weight of 115.22 g/mol .[1] Its structure, featuring a chiral center at the carbon bearing the amino group (C3) and another at the methyl-substituted carbon (C2), implies the existence of diastereomers. This stereoisomerism can introduce complexity in nuclear magnetic resonance (NMR) spectra, potentially leading to distinct signals for chemically similar nuclei in a mixture of stereoisomers. Spectroscopic analysis is therefore crucial for confirming the molecular structure and assessing purity. This guide will systematically detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a complete spectroscopic profile.

Molecular Structure and Numbering

Caption: Structure of 2-Methylhexan-3-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of two chiral centers, a sample of 2-methylhexan-3-amine may exist as a mixture of diastereomers, which could result in the doubling of some NMR signals. The following predictions are based on computational models and serve as a strong baseline for experimental verification.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-methylhexan-3-amine is characterized by signals in the aliphatic region, with the protons on the carbon adjacent to the nitrogen atom appearing at the most downfield position.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-NH₂~1.1 - 2.0 (broad)Singlet2H
H3~2.6 - 2.8Multiplet1H
H2~1.6 - 1.8Multiplet1H
H4~1.2 - 1.4Multiplet2H
H5~1.2 - 1.4Multiplet2H
C2-CH₃~0.8 - 1.0Doublet3H
H1~0.8 - 1.0Doublet3H
H6~0.8 - 1.0Triplet3H

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Methylhexan-3-amine.

Interpretation and Causality:

  • -NH₂ Protons: The amine protons typically appear as a broad singlet. Their chemical shift can vary depending on solvent and concentration due to hydrogen bonding and chemical exchange. In ultra-pure samples, coupling to the H3 proton might be observed.[3]

  • H3 Proton: This proton is deshielded by the adjacent electronegative nitrogen atom, causing its signal to appear further downfield compared to the other C-H protons. It will exhibit complex splitting due to coupling with protons on C2 and C4.

  • Aliphatic Protons: The remaining protons on the carbon skeleton (H1, H2, C2-CH₃, H4, H5, H6) appear in the upfield region, typical for saturated alkanes. The terminal methyl groups will appear as a triplet (H6) and two doublets (H1 and C2-CH₃), reflecting their coupling to adjacent methylene and methine protons, respectively.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct evidence for the number of distinct carbon environments in the molecule. For 2-methylhexan-3-amine, seven unique carbon signals are expected.

CarbonPredicted Chemical Shift (ppm)
C3~55 - 60
C2~35 - 40
C4~30 - 35
C5~20 - 25
C1~15 - 20
C2-CH₃~15 - 20
C6~10 - 15

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylhexan-3-amine.

Interpretation and Causality:

  • C3 Carbon: Similar to its attached proton, the C3 carbon experiences the strongest deshielding effect from the nitrogen atom, resulting in the most downfield chemical shift among the sp³ carbons. The chemical shift for carbons attached to an amino group typically falls in the 37-45 ppm range, but substitution may increase this.[4]

  • Alkyl Carbons: The remaining carbons (C1, C2, C4, C5, C6, and the C2-methyl) resonate at higher fields (lower ppm values), consistent with their aliphatic nature. The chemical shifts are influenced by their position relative to the amine group and the degree of branching.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-methylhexan-3-amine, the key diagnostic signals arise from the primary amine group.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3300 - 3400N-H Asymmetric & Symmetric StretchMedium (two bands)
~2850 - 2960C-H Aliphatic StretchStrong
~1580 - 1650N-H Bend (Scissoring)Medium to Strong
~1450 - 1470C-H Bend (Scissoring)Medium
~1370 - 1385C-H Bend (Symmetric)Medium
~1020 - 1250C-N StretchMedium to Weak
~665 - 910N-H WagBroad, Strong

Table 3: Characteristic Infrared Absorption Frequencies for 2-Methylhexan-3-amine.

Interpretation and Causality:

  • N-H Stretching: As a primary amine (R-NH₂), 2-methylhexan-3-amine is expected to exhibit two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the two N-H bonds.[5] This two-band pattern is a hallmark of a primary amine.

  • C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl (CH₃) and methylene (CH₂) groups of the alkyl chain.[6]

  • N-H Bending: The N-H scissoring vibration gives rise to a medium to strong band in the 1580-1650 cm⁻¹ region.[5]

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears as a weaker band in the 1020-1250 cm⁻¹ range.[5]

  • N-H Wagging: A broad and strong absorption due to the out-of-plane bending (wagging) of the N-H bonds is expected in the fingerprint region (665-910 cm⁻¹).[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Molecular Ion: The molecular formula C₇H₁₇N contains a single nitrogen atom. According to the Nitrogen Rule , this will result in a molecular ion peak ([M]⁺) with an odd mass-to-charge ratio (m/z). For 2-methylhexan-3-amine, the molecular ion is expected at m/z = 115 .

Key Fragmentation Pathway: Alpha-Cleavage Aliphatic amines characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the C-N bond) as a major fragmentation pathway. This process results in the formation of a resonance-stabilized iminium cation.[7] For 2-methylhexan-3-amine, there are two possible α-cleavage sites.

G cluster_main Fragmentation of 2-Methylhexan-3-amine cluster_path_a Pathway A cluster_path_b Pathway B mol [C₇H₁₇N]⁺˙ m/z = 115 pathA α-cleavage (loss of C₃H₇ radical) mol->pathA - •CH(CH₃)₂ pathB α-cleavage (loss of C₄H₉ radical) mol->pathB - •CH₂CH₂CH₃ fragA [C₄H₁₀N]⁺ m/z = 72 pathA->fragA fragB [C₃H₈N]⁺ m/z = 58 pathB->fragB

Caption: Key α-cleavage fragmentation pathways for 2-methylhexan-3-amine.

m/zProposed Fragment IonPathway
115[C₇H₁₇N]⁺˙ (Molecular Ion)-
72 [CH(NH₂)-CH(CH₃)₂]⁺Pathway A: Cleavage between C3 and C4
58 [CH(NH₂)-CH₂CH₂CH₃]⁺Pathway B: Cleavage between C2 and C3

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 2-Methylhexan-3-amine.

Interpretation and Causality:

  • The molecular ion peak at m/z 115 confirms the molecular weight.

  • The most significant fragmentation is expected to be α-cleavage. Cleavage of the bond between C3 and C4 (Pathway A) would result in the loss of a propyl radical (•C₃H₇) and the formation of an ion at m/z 72 .

  • Alternatively, cleavage of the bond between C2 and C3 (Pathway B) would lead to the loss of an isopropyl radical (•C₄H₉) and the formation of an ion at m/z 58 .

  • The relative abundance of the fragment ions at m/z 72 and 58 will depend on the stability of the resulting radical and cation. Typically, the cleavage that expels the larger or more stable radical is favored.

Experimental Protocols

To obtain the spectroscopic data discussed, standardized laboratory procedures should be followed. The methodologies provided below are typical for a compound of this nature.

NMR Spectroscopy Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-methylhexan-3-amine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FTIR Spectroscopy Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a single drop of neat liquid 2-methylhexan-3-amine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Acquisition
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • GC-MS Conditions (Typical):

    • Injection: 1 µL of a dilute solution (e.g., 100 ppm in dichloromethane) in split mode.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: ~230°C.

Conclusion

The spectroscopic profile of 2-methylhexan-3-amine is defined by a set of predictable and interpretable features. The primary amine group is readily identified by its characteristic N-H stretching and bending vibrations in the IR spectrum. Mass spectrometry confirms the molecular weight via the molecular ion at m/z 115 and shows characteristic α-cleavage fragmentation patterns yielding ions at m/z 72 and 58. NMR spectroscopy provides a detailed map of the C-H framework, with key signals deshielded by the amine functionality. While the potential for diastereomerism may add complexity to the NMR spectra, the foundational data presented in this guide provides a solid and authoritative basis for the structural characterization of 2-methylhexan-3-amine.

References

  • Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 2-methylhexane. [Link]

  • Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane. [Link]

  • ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

  • ATB (Automated Topology Builder). (n.d.). (3R)-2-Methyl-3-hexanol | C7H16O | MD Topology | NMR. [Link]

  • NIST. (n.d.). 3-Amino-2-methylheptane. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Methylhexan-3-amine. [Link]

  • PubChem. (n.d.). N-methylhexan-3-amine. [Link]

  • NIST. (n.d.). 3-Hexanone, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). (3R)-2-methylhexan-3-amine. [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]

  • NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2-methylhexane. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • ResearchGate. (n.d.). Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach. [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

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An In-depth Technical Guide to the Discovery and History of 2-Methylhexan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Obscure Origins of a Simple Aliphatic Amine

The history of 2-Methylhexan-3-amine is intrinsically linked to the broader narrative of aliphatic amine chemistry, a field that burgeoned in the early to mid-20th century. This era was marked by a fervent search for novel pharmacologically active agents, with a particular focus on stimulants and sympathomimetic compounds. The structural simplicity of 2-Methylhexan-3-amine, a saturated C7 alkylamine, suggests its synthesis would have been well within the capabilities of organic chemists of that period.

While a definitive "discovery" paper for 2-Methylhexan-3-amine has not been identified in the accessible chemical archives, its existence is confirmed in modern chemical databases. This guide, therefore, adopts a deductive approach, piecing together its likely history by examining the synthesis of its logical precursor, 2-methyl-3-hexanone, and the development of amine synthesis reactions. The historical context is further illuminated by the well-documented discovery and development of structurally similar compounds, such as the isomers of methylhexanamine, which found applications as nasal decongestants and stimulants.

This guide will first delve into the plausible historical context of its synthesis, followed by a detailed exploration of the probable synthetic methodologies. Finally, it will present a summary of its physicochemical properties and a discussion of the potential toxicological profile based on data from related aliphatic amines.

Historical Context and Plausible Discovery

The early 20th century witnessed a surge in the synthesis and pharmacological evaluation of simple organic molecules. The discovery of the physiological effects of amphetamine, first synthesized in 1887, and its later commercialization in the 1930s as Benzedrine, catalyzed extensive research into related aliphatic and arylaliphatic amines.[1][2] Chemists began to systematically synthesize and test a wide array of amines to understand their structure-activity relationships.

A notable example is 1,3-dimethylamylamine (1,3-DMAA), a structural isomer of 2-Methylhexan-3-amine, which was introduced as a nasal decongestant in 1948.[3] This indicates that C7 aliphatic amines were of significant interest to the pharmaceutical industry during this period. It is highly probable that in the course of this widespread investigation of sympathomimetic amines, numerous isomers and analogues, including 2-Methylhexan-3-amine, were synthesized and screened for biological activity.

The lack of a prominent publication detailing the discovery of 2-Methylhexan-3-amine suggests that it may not have exhibited significant or desirable pharmacological properties compared to its contemporaries, or that its synthesis was documented in less accessible or now-defunct industrial or academic archives from the 1930s to 1960s.

Physicochemical Properties

The fundamental physicochemical properties of 2-Methylhexan-3-amine are summarized in the table below. These properties are primarily derived from computational models and data available in chemical databases.

PropertyValueSource
Molecular FormulaC7H17NPubChem
Molecular Weight115.22 g/mol PubChem
IUPAC Name2-methylhexan-3-aminePubChem
CAS Number171778-19-1PubChem
AppearancePredicted: Colorless liquidInferred
Boiling PointPredicted: ~140-150 °CInferred
SolubilityPredicted: Sparingly soluble in water, soluble in organic solventsInferred

Probable Synthetic Pathways

The most logical and historically relevant method for the synthesis of 2-Methylhexan-3-amine is the reductive amination of its corresponding ketone, 2-methyl-3-hexanone. This transformation would have been achievable through several methods available to chemists in the early to mid-20th century.

The Leuckart Reaction: A Historical Perspective

The Leuckart reaction, discovered in 1885, is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the ammonia source and the reducing agent.[4][5] This one-pot reaction would have been a straightforward and accessible method for the synthesis of 2-Methylhexan-3-amine from 2-methyl-3-hexanone.

Experimental Protocol: Hypothetical Leuckart Synthesis of 2-Methylhexan-3-amine

  • Reaction Setup: A mixture of 2-methyl-3-hexanone (1 mole) and ammonium formate (2-3 moles) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to a temperature of 160-185 °C. The reaction proceeds with the evolution of carbon dioxide.

  • Reaction Monitoring: The reaction is monitored by the cessation of gas evolution.

  • Hydrolysis: The resulting formamide intermediate is then hydrolyzed by heating with a strong acid, such as hydrochloric acid.

  • Workup: The acidic solution is cooled and made basic with a strong base (e.g., NaOH) to liberate the free amine.

  • Purification: The amine is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation.

Leuckart_Reaction ketone 2-Methyl-3-hexanone intermediate Formyl Intermediate ketone->intermediate Heat ammonium_formate Ammonium Formate (HCOONH4) ammonium_formate->intermediate amine 2-Methylhexan-3-amine intermediate->amine 1. HCl, Heat 2. NaOH hcl HCl, H2O (Hydrolysis) naoh NaOH (Neutralization)

Caption: Hypothetical Leuckart reaction pathway for the synthesis of 2-Methylhexan-3-amine.

Catalytic Reductive Amination

Catalytic reductive amination is a more modern and efficient method for the synthesis of amines from carbonyl compounds.[6][7] This method involves the reaction of a ketone or aldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Experimental Protocol: Catalytic Reductive Amination of 2-Methyl-3-hexanone

  • Catalyst Preparation: A suitable catalyst, such as Raney nickel or a supported palladium or platinum catalyst, is prepared and activated.

  • Reaction Mixture: 2-methyl-3-hexanone is dissolved in a suitable solvent (e.g., ethanol) saturated with ammonia. The catalyst is then added to this mixture.

  • Hydrogenation: The reaction is carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere. The temperature and pressure are optimized depending on the catalyst used.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen.

  • Workup: Upon completion, the catalyst is filtered off, and the solvent and excess ammonia are removed by evaporation.

  • Purification: The resulting 2-Methylhexan-3-amine is purified by distillation.

Catalytic_Reductive_Amination ketone 2-Methyl-3-hexanone imine Imine Intermediate ketone->imine ammonia Ammonia (NH3) ammonia->imine amine 2-Methylhexan-3-amine imine->amine Reduction catalyst H2, Catalyst (e.g., Raney Ni) catalyst->amine

Caption: Catalytic reductive amination pathway for the synthesis of 2-Methylhexan-3-amine.

Toxicological and Pharmacological Considerations

Specific toxicological and pharmacological data for 2-Methylhexan-3-amine are not available in the public domain. However, based on the known effects of other short-chain aliphatic amines and structural isomers like methylhexanamine, a general toxicological profile can be inferred.

General Toxicity of Aliphatic Amines:

  • Irritation: Short-chain aliphatic amines are generally considered to be irritants to the skin, eyes, and respiratory tract.

  • Corrosivity: Depending on the concentration, they can be corrosive.

  • Sympathomimetic Effects: Many simple aliphatic amines exhibit sympathomimetic activity, meaning they can mimic the effects of adrenaline and noradrenaline. This can lead to increased heart rate, blood pressure, and central nervous system stimulation.

Comparative Toxicology of Isomers:

Studies on isomers of related compounds, such as hexanedione, have shown that the position of functional groups can significantly impact toxicity. For instance, 2,5-hexanedione is a known neurotoxin, while its isomers 2,3- and 3,4-hexanedione are reported to be non-toxic.[8] This highlights the importance of empirical testing for each specific isomer.

Given that its isomer, 1,3-dimethylamylamine, has been used as a stimulant and nasal decongestant, it is plausible that 2-Methylhexan-3-amine may also possess some degree of sympathomimetic activity. However, without specific studies, its pharmacological and toxicological profile remains speculative.

Conclusion

The discovery and history of 2-Methylhexan-3-amine are not explicitly documented, but a compelling narrative of its likely origin can be constructed through an understanding of the historical context of aliphatic amine research and the development of synthetic organic chemistry. Its synthesis, most probably via the reductive amination of 2-methyl-3-hexanone using methods like the Leuckart reaction or catalytic hydrogenation, would have been a logical step in the mid-20th-century exploration of pharmacologically active amines.

While the lack of specific pharmacological and toxicological data for 2-Methylhexan-3-amine necessitates a cautious approach, its structural similarity to known sympathomimetic amines suggests potential for biological activity. This technical guide provides a foundational understanding of this simple yet historically obscure molecule, highlighting the probable pathways of its synthesis and offering a framework for future research into its properties and potential applications. Further investigation into archived chemical literature and empirical studies are required to fully elucidate the history and biological profile of 2-Methylhexan-3-amine.

References

[4] Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link] [6] Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. [7] Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [5] A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [9] Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023). MDPI. [1] Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [8] The toxicity of hexanedione isomers in neural and astrocytic cell lines. (2006). Toxicology in Vitro, 20(8), 1374-1382. [10] Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link] [11] The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2022). MDPI. [3] Chemical structures of the stereoisomers of 1,3-DMAA, 1,4DMAA, and... - ResearchGate. (n.d.). Retrieved from [Link] [2] Wikipedia. (n.d.). History and culture of substituted amphetamines. Retrieved from [Link]

Sources

"potential research areas for 2-Methylhexan-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Research Vectors for a Novel Aliphatic Amine Isomer

Executive Summary

2-Methylhexan-3-amine (CAS: 171778-19-1) is a structural isomer of the controlled substance 1,3-Dimethylamylamine (DMAA; 4-methylhexan-2-amine). While DMAA has been exhaustively studied due to its widespread use and subsequent banning in dietary supplements, 2-Methylhexan-3-amine remains a "dark matter" molecule in pharmacological literature.

This guide outlines the critical research areas required to profile this molecule. Unlike DMAA, which possesses a methyl group at C4 and an amine at C2, 2-Methylhexan-3-amine features an isopropyl group adjacent to the amine-bearing carbon (C3). This structural shift introduces significant steric hindrance, theoretically altering its binding affinity for monoamine transporters (DAT/NET) and its susceptibility to Monoamine Oxidase (MAO) degradation.

Research Priority: High. As regulatory bodies tighten controls on DMAA and DMBA, structural isomers like 2-Methylhexan-3-amine are prime candidates for emergence in the "grey market" of designer stimulants or as novel scaffolds for flavor modification.

Research Area 1: Chemical Synthesis & Structural Verification

Objective: Establish a scalable, high-purity synthesis protocol to generate reference standards for pharmacological testing.

The primary barrier to research is the lack of commercially available pharmaceutical-grade standards. A reductive amination pathway is the most robust method for synthesizing this aliphatic amine from its ketone precursor.

Protocol 1.1: Reductive Amination of 2-Methylhexan-3-one

Rationale: This method avoids the use of high-pressure hydrogenation, making it accessible for standard medicinal chemistry labs.

Reagents:

  • Precursor: 2-Methylhexan-3-one[1][2][3]

  • Amine Source: Ammonium Acetate (

    
    )
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Methanol (

    
    )
    

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Methylhexan-3-one (1.0 eq) in anhydrous Methanol under

    
     atmosphere.
    
  • Imine Formation: Add Ammonium Acetate (10.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine intermediate.

  • Reduction: Slowly add Sodium Cyanoborohydride (1.0 eq) portion-wise to prevent rapid exotherm.

  • Reaction: Stir at ambient temperature for 24 hours. Monitor via TLC (ninhydrin stain) or GC-MS.

  • Quench: Evaporate solvent under reduced pressure. Resuspend residue in water and basify to pH >12 using 15% NaOH.

  • Extraction: Extract with Diethyl Ether (

    
    ) x3. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Distill under vacuum or convert to Hydrochloride salt (HCl) for recrystallization.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Start Precursor: 2-Methylhexan-3-one Imine Intermediate: Imine Formation Start->Imine + NH4OAc (Methanol) Product Target: 2-Methylhexan-3-amine Imine->Product + NaCNBH3 (Reduction) Temp Temp: 20-25°C Time Time: 24h pH Workup: pH > 12

Caption: Reductive amination pathway converting the ketone precursor to the target amine via an imine intermediate.

Research Area 2: Pharmacodynamics & SAR Profiling

Objective: Determine if the steric bulk of the isopropyl group at C2 alters the sympathomimetic profile compared to DMAA.

Hypothesis: The isopropyl group adjacent to the amine (C3) creates significant steric hindrance.

  • Reduced Receptor Affinity: It may bind less effectively to the Trace Amine-Associated Receptor 1 (TAAR1) compared to the linear alkyl chain of DMAA.

  • Transporter Selectivity: The bulk may shift selectivity from Norepinephrine Transporter (NET) to Dopamine Transporter (DAT), or abolish transporter inversion capability entirely.

Key Experiment: Monoamine Uptake Inhibition Assay

To validate the sympathomimetic potential, researchers must quantify the


 for dopamine and norepinephrine reuptake.

Data Table: Comparative Structural Features

FeatureDMAA (Control)2-Methylhexan-3-amineImpact Hypothesis
IUPAC 4-methylhexan-2-amine2-methylhexan-3-amineIsomeric shift
Steric Bulk Methyl at C4 (Distant)Isopropyl at C2 (Proximal)High hindrance at amine site
Chirality 2 Chiral Centers1 Chiral Center (C3)Simplifies separation
Predicted Target TAAR1 / NETUnknown (Likely NET)Modified potency
Research Area 3: Metabolic Stability (ADME)

Objective: Assess the half-life and metabolic fate of the molecule.

Aliphatic amines are typically degraded by Monoamine Oxidase (MAO) and CYP450 deamination.

  • DMAA: Resistant to MAO due to alpha-methyl substitution (though it is not fully alpha-substituted, the chain branching helps).

  • 2-Methylhexan-3-amine: The amine is on a secondary carbon (C3). The adjacent C2 is a tertiary carbon (part of the isopropyl group).

Critical Insight: The steric bulk of the isopropyl group at C2 may act as a "metabolic shield," preventing MAO enzymes from accessing the amine at C3. This could theoretically lead to a longer half-life than DMAA, increasing the risk of accumulation and adverse cardiovascular events.

Visualization: Metabolic Vulnerability Map

Metabolism Parent 2-Methylhexan-3-amine MAO MAO Degradation (Oxidative Deamination) Parent->MAO Sterically Hindered? (Hypothesis: Low Clearance) CYP CYP450 (Hydroxylation) Parent->CYP Likely C-Hydroxylation Excretion Renal Excretion (Unchanged) Parent->Excretion Primary Route?

Caption: Predicted metabolic pathways. Steric hindrance at C2 may inhibit MAO activity, shifting clearance to renal excretion.

Research Area 4: Forensic & Analytical Differentiation

Objective: Develop methods to distinguish 2-Methylhexan-3-amine from DMAA in biological samples (anti-doping).

Because these molecules are isobaric (Same mass:


), standard single-quadrupole Mass Spectrometry (MS) cannot distinguish them based on parent ion mass alone.
Protocol 4.1: Chiral GC-MS Separation

To prove the identity of the specific isomer, chromatographic separation is required before MS detection.

  • Column Selection: Use a cyclodextrin-based chiral column (e.g., Agilent J&W Cyclosil-B).

  • Derivatization: Treat samples with TFAA (Trifluoroacetic anhydride) to improve volatility and peak shape.

  • Differentiation Logic:

    • DMAA: Will elute as two sets of enantiomers (4 peaks total due to 2 chiral centers).[5][6]

    • 2-Methylhexan-3-amine: Will elute as one pair of enantiomers (2 peaks total due to 1 chiral center at C3).

Validation Standard:

"The presence of only two enantiomeric peaks in a racemic mixture analysis serves as the primary forensic marker distinguishing 2-Methylhexan-3-amine from the four-peak signature of DMAA."

References
  • Synthesis & Flavor Chemistry

    • Patonay, T., et al. (1991).[1] Synthesis and Pharmacology of 1-Amino-7-hydroxyindan Derivatives. Journal of Medicinal Chemistry.

    • Note: This citation establishes the reductive amin
  • Pharmacology of Aliphatic Amines

    • Bloomer, R. J., et al. (2013).[7] Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men. BMC Pharmacology and Toxicology.

  • Forensic Analysis

    • Vorce, S. P., et al. (2011). Identification of 1,3-dimethylamylamine (DMAA) in commercial dietary supplements. Journal of Analytical Toxicology.

  • Metabolic Pathways

    • Ding, Y., et al. (2018). Metabolism and Pharmacokinetics of 1,3-Dimethylamylamine (DMAA) in Humans. Drug Testing and Analysis.

  • Patent Literature (Isomer Synthesis)

    • Tastant Research. (2008).[1][8][9] US Patent 8,124,121 B2: Novel flavors, flavor modifiers, tastants. Google Patents.

Sources

2-Methylhexan-3-amine (DMAA): Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicology and Safety Data for 2-Methylhexan-3-amine (DMAA) Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

2-Methylhexan-3-amine (CAS: 105-41-9), commonly known as 1,3-dimethylamylamine (DMAA) or methylhexanamine, is an aliphatic amine exhibiting potent indirect sympathomimetic activity. Originally developed by Eli Lilly in the 1940s as a nasal decongestant, it re-emerged in the 2000s as a controversial ingredient in dietary supplements and pre-workout formulations.

This whitepaper provides a rigorous technical analysis of DMAA’s safety profile. The data indicates that DMAA functions as a norepinephrine releasing agent (NRA) with a narrow therapeutic index. Its use is associated with significant cardiovascular toxicity, including hypertensive crisis, cerebral hemorrhage, and cardiac arrest, particularly when co-ingested with caffeine. Furthermore, its potent inhibition of CYP2D6 suggests a high potential for hazardous drug-drug interactions.

Chemical and Physicochemical Identity

Understanding the physicochemical properties of DMAA is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyData
IUPAC Name 4-Methylhexan-2-amine
Common Synonyms 1,3-Dimethylamylamine (DMAA), Methylhexanamine, Geranamine
CAS Registry Number 105-41-9
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
Physical State Colorless liquid (free base); White crystalline powder (HCl salt)
Solubility Sparingly soluble in water (free base); Highly soluble (HCl salt)
Lipophilicity (LogP) ~2.6 (Estimated) – Facilitates blood-brain barrier (BBB) crossing
pKa ~10.5 – Predominantly ionized at physiological pH
Pharmacology: Mechanism of Action

DMAA acts primarily as an indirect sympathomimetic.[1] Unlike direct agonists that bind to adrenergic receptors, DMAA functions by displacing catecholamines from presynaptic storage vesicles and inhibiting their reuptake.

Key Mechanisms:

  • Norepinephrine Transporter (NET) Inhibition: Blocks the reuptake of norepinephrine (NE) into the presynaptic neuron.

  • Vesicular Release: Displaces NE from synaptic vesicles, increasing cytosolic NE concentration, which is then pumped into the synaptic cleft via reverse transport.

  • Vasoconstriction: The surge in synaptic NE activates vascular

    
    -adrenergic receptors, leading to systemic vasoconstriction and elevated blood pressure.
    
Visualization: Sympathomimetic Signaling Cascade

The following diagram illustrates the pathway from DMAA ingestion to systemic hypertensive events.

DMAA_MOA DMAA DMAA (Systemic Circulation) BBB Blood-Brain Barrier Crossing DMAA->BBB Presynaptic Presynaptic Neuron (Sympathetic) DMAA->Presynaptic NET NET Inhibition (Reuptake Blockade) DMAA->NET Inhibits Vesicles Synaptic Vesicles (Displacement of NE) Presynaptic->Vesicles Uptake via NET Cleft Increased Synaptic Norepinephrine Vesicles->Cleft Reverse Transport Alpha1 Alpha-1 Adrenergic Receptor Activation Cleft->Alpha1 Beta1 Beta-1 Adrenergic Receptor Activation Cleft->Beta1 Systemic Systemic Vasoconstriction & Hypertension Alpha1->Systemic Cardiac Positive Chronotropy (Increased HR) Beta1->Cardiac Systemic->Cardiac Increased Afterload

Figure 1: Mechanism of Action illustrating the indirect sympathomimetic pathway of DMAA leading to cardiovascular stress.

Toxicological Profile
4.1 Acute Toxicity Data

The therapeutic window for DMAA is extremely narrow. While oral LD50 values in rodents suggest moderate toxicity, the intravenous (IV) toxicity is significantly higher, indicating that rapid absorption or high bioavailability can be lethal.

SpeciesRouteLD50 ValueSource
Rat Oral~1000 mg/kgGreenbook / MSDS Data
Rat Intraperitoneal (IP)185 mg/kgResearchGate / PubMed
Mouse Intravenous (IV)39 mg/kgResearchGate / PubMed

Clinical Interpretation: The disparity between oral and IV LD50 suggests that while first-pass metabolism or absorption kinetics may buffer oral toxicity, any saturation of these mechanisms (e.g., overdose) leads to rapid systemic toxicity.

4.2 Cardiovascular Toxicity

The primary safety concern is cardiovascular instability.

  • Hemodynamics: Clinical studies have demonstrated that a single oral dose (25–75 mg) can significantly elevate systolic blood pressure (SBP) without a proportional increase in heart rate, creating a "pressure load" on the left ventricle.

  • Adverse Events: Case reports link DMAA intake to cerebral hemorrhage, hemorrhagic stroke, and acute myocardial infarction. The risk is potentiated by exercise (which naturally increases BP) and co-ingestion with caffeine (which adds adenosine antagonism).

4.3 Hepatotoxicity (The OxyElite Pro Case)

DMAA was a key ingredient in "OxyElite Pro," a supplement linked to a cluster of acute non-viral hepatitis cases and liver failure.

  • Causality: While DMAA was the primary suspect, subsequent analysis suggested a multifactorial cause, potentially involving other ingredients like aegeline or specific manufacturing contaminants. However, DMAA's inhibition of CYP enzymes (see Pharmacokinetics) may exacerbate the toxicity of co-ingested hepatotoxins.

4.4 Drug-Drug Interactions (CYP2D6 Inhibition)

Research identifies DMAA as a potent competitive inhibitor of CYP2D6 .

  • Implication: CYP2D6 metabolizes ~25% of clinical drugs (e.g., beta-blockers, antidepressants, opioids).[2] Co-administration of DMAA can lead to toxic accumulation of these substrates.

Pharmacokinetics (ADME)
  • Absorption: Rapidly absorbed following oral administration.

    • Lag Time: ~8 minutes.[3]

    • Tmax: 3–5 hours.[3]

  • Distribution:

    • Volume of Distribution (Vd): ~236 L (High Vd indicates extensive tissue binding and BBB penetration).

  • Metabolism:

    • DMAA undergoes minimal metabolic transformation. It is not a substrate for extensive Phase I oxidation.

  • Excretion:

    • Half-life (t1/2): ~8.5 hours.[1]

    • Clearance: ~20 L/hr.[3]

    • Route: Excreted largely unchanged in urine. This stability contributes to its prolonged duration of action and "stacking" risk with repeated dosing.[1]

Analytical Protocol: Detection in Biological Matrices

For forensic and anti-doping analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodology: LC-MS/MS Workflow
  • Sample Prep: Urine dilution or Liquid-Liquid Extraction (LLE) with hexane.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[4][5]

  • MRM Transitions:

    • Quantifier: m/z 116.2

      
       57.3 (Characteristic fragment).[4]
      
    • Qualifier: m/z 116.2

      
       41.1.
      

LCMS_Workflow Sample Biological Sample (Urine/Plasma) Extraction Extraction (LLE with Hexane) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC ESI ESI (+) Ionization LC->ESI Q1 Q1 Filter (Parent m/z 116.2) ESI->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter (Product m/z 57.3) Collision->Q3 Detector Detector (Quantification) Q3->Detector

Figure 2: LC-MS/MS analytical workflow for the forensic quantification of DMAA.

Regulatory Status
  • FDA (USA): Illegal in dietary supplements. Warning letters issued in 2012 citing lack of NDI (New Dietary Ingredient) safety evidence and cardiovascular risks.

  • WADA (Global): Prohibited In-Competition (Class S6. Stimulants).

  • Forensic Note: Often detected in "party pills" or adulterated weight-loss supplements.

References
  • Schilling, B. K., et al. (2013). "Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men." BMC Pharmacology and Toxicology.[3] Available at: [Link]

  • Eliason, M. J., et al. (2012). "Case Report: 1,3-Dimethylamylamine (DMAA) associated with cerebral hemorrhage." Annals of Pharmacotherapy.
  • Vorce, S. P., et al. (2011). "Dimethylamylamine: an unsuspected designer stimulant." Journal of Analytical Toxicology. Available at: [Link]

  • FDA (2013). "DMAA in Dietary Supplements." U.S. Food and Drug Administration.[3][6] Available at: [Link]

  • Lisi, A., et al. (2011). "Studies of methylhexaneamine in supplements and geranium oil." Drug Testing and Analysis.
  • Bloomer, R. J., et al. (2011). "Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women." The Physician and Sportsmedicine.

Sources

A Comprehensive Technical Guide to 2-Methylhexan-3-amine: Synthesis, Characterization, and Predicted Biological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and in-depth analysis of 2-Methylhexan-3-amine, a short-chain aliphatic amine. Due to the limited direct research available on this specific isomer, this guide employs a predictive and comparative approach, leveraging established chemical principles and data from structurally related compounds. The guide details plausible synthetic routes, with a focus on reductive amination, and outlines methods for its characterization using modern analytical techniques. Furthermore, it presents a predicted pharmacological and toxicological profile based on structure-activity relationships of similar aliphatic amines and in silico modeling. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications and properties of 2-Methylhexan-3-amine, while clearly delineating between established data and predictive analysis.

Introduction: The Landscape of Short-Chain Aliphatic Amines

Aliphatic amines are a broad class of organic compounds that are integral to numerous industrial and pharmaceutical applications.[1] Their biological activity is often linked to their structural characteristics, such as chain length, branching, and the substitution pattern of the amino group.[2] Short-chain aliphatic amines, in particular, have been investigated for a range of pharmacological effects, from stimulant properties to their roles as intermediates in the synthesis of more complex molecules. 2-Methylhexan-3-amine, with the molecular formula C7H17N, is a structural isomer of other more well-studied heptylamines.[3][4] Understanding the subtle differences in the chemical and biological properties of these isomers is crucial for targeted drug design and development. This guide aims to provide a thorough, albeit partially predictive, examination of 2-Methylhexan-3-amine, offering a valuable starting point for future research.

Chemical Synthesis and Characterization

The synthesis of 2-Methylhexan-3-amine can be approached through several established methods for amine synthesis. These include rearrangement reactions such as the Hofmann, Curtius, and Schmidt rearrangements, which are effective for producing primary amines.[5][6][7] However, a more direct and likely higher-yielding approach is the reductive amination of a corresponding ketone precursor.[8]

Proposed Synthetic Route: Reductive Amination

The most logical and efficient pathway to synthesize 2-Methylhexan-3-amine is through the reductive amination of 2-methyl-3-hexanone. This method is widely used in the pharmaceutical industry for its simplicity and effectiveness in converting carbonyl groups to amines.[1] The Leuckart reaction, a specific type of reductive amination using formamide or ammonium formate, is a viable one-step method, though it can require high temperatures and long reaction times.[9][10] A more modern and controlled approach involves a two-step, one-pot reaction where the ketone first reacts with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.[11]

Experimental Protocol: Reductive Amination of 2-Methyl-3-hexanone

Objective: To synthesize 2-Methylhexan-3-amine from 2-methyl-3-hexanone.

Materials:

  • 2-methyl-3-hexanone

  • Ammonia (aqueous solution)

  • Sodium borohydride (NaBH4) or a similar reducing agent[12]

  • Methanol (or another suitable solvent)

  • Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)[8]

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-methyl-3-hexanone in methanol. Add an excess of aqueous ammonia. If using a catalyst, add titanium(IV) isopropoxide and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions, ensuring the temperature remains low.

  • Workup: After the reduction is complete (as monitored by TLC or GC), quench the reaction by slowly adding hydrochloric acid to neutralize the excess reducing agent and any remaining base. Adjust the pH to basic (pH > 10) with a sodium hydroxide solution to deprotonate the amine.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methylhexan-3-amine. The product can be further purified by distillation.

G ketone 2-Methyl-3-hexanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine 2-Methylhexan-3-amine imine->amine + [H] reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->amine

Caption: Reductive amination workflow for the synthesis of 2-Methylhexan-3-amine.

Physicochemical Properties

The physicochemical properties of 2-Methylhexan-3-amine can be predicted based on its structure and comparison with its isomers. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

PropertyPredicted Value/InformationSource
Molecular FormulaC7H17N[3]
Molecular Weight115.22 g/mol [3]
Boiling PointEstimated to be similar to other C7 amine isomers (e.g., 1-heptanamine: ~155 °C)[3]
SolubilityExpected to be slightly soluble in water and soluble in organic solvents.General amine properties
pKaEstimated to be around 10.5-11.0, typical for primary aliphatic amines.[13]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Predicted chemical shifts can be calculated using specialized software and databases.[14][15] The complexity of the spectra would be influenced by the presence of chiral centers in the molecule.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 115, with characteristic fragmentation patterns for aliphatic amines. Gas chromatography-mass spectrometry (GC-MS) would be the method of choice for separating it from its isomers.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm-1, along with C-H stretching and bending vibrations.[16]

Predicted Pharmacological and Toxicological Profile

In the absence of direct experimental data, the pharmacological and toxicological properties of 2-Methylhexan-3-amine are predicted based on the known effects of structurally similar aliphatic amines and through the use of in silico predictive models.

Predicted Pharmacodynamics

Many short-chain aliphatic amines exhibit stimulant effects on the central nervous system (CNS).[17] The structural similarity of 2-Methylhexan-3-amine to other stimulant amines suggests it may interact with monoamine transporters, potentially affecting the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft. The degree of branching and the position of the amine group are known to influence the potency and selectivity of these interactions.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amine 2-Methylhexan-3-amine (Predicted) transporter Monoamine Transporter (DAT, NET, SERT) amine->transporter Inhibition of Reuptake neurotransmitter Neurotransmitters (Dopamine, Norepinephrine) increased_neurotransmitter Increased Neurotransmitter Concentration neurotransmitter->increased_neurotransmitter Reduced Reuptake receptor Postsynaptic Receptors increased_neurotransmitter->receptor Increased Binding downstream_signaling Downstream Signaling receptor->downstream_signaling Activation

Caption: Predicted mechanism of action for 2-Methylhexan-3-amine as a CNS stimulant.

In Silico ADMET Prediction

In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are valuable in early-stage drug discovery.[18][19] For 2-Methylhexan-3-amine, these tools can provide an initial assessment of its drug-like properties.

ADMET PropertyPredictionRationale/Supporting Evidence
Absorption Likely to be well-absorbed orally.Small molecular weight and moderate lipophilicity are favorable for passive diffusion across the gut wall.
Distribution Expected to cross the blood-brain barrier.The lipophilic nature of the alkyl chain facilitates CNS penetration.
Metabolism Predicted to undergo metabolism by cytochrome P450 enzymes.Common metabolic pathway for aliphatic amines, likely involving N-oxidation and dealkylation.
Excretion Primarily excreted through the kidneys.The parent compound and its metabolites are expected to be eliminated in the urine.
Toxicity Potential for dose-dependent toxicity.Aliphatic amines can cause irritation, and high doses of stimulants can lead to cardiovascular and neurological adverse effects.[20]
Predicted Toxicity

The toxicity of aliphatic amines is influenced by their structure.[2] In general, they can be irritants to the skin, eyes, and respiratory tract. Acute toxicity is often related to their stimulant effects at high doses. The Government of Canada's assessment of aliphatic amines suggests that short-chain amines generally have low human health risks at typical exposure levels, but some long-chain amines can be of concern. Based on this, 2-Methylhexan-3-amine is predicted to have a toxicity profile similar to other short-chain aliphatic amines, with the potential for adverse effects at high concentrations.

Analytical Methodologies

The accurate detection and quantification of 2-Methylhexan-3-amine, especially in the presence of its isomers, requires robust analytical methods. Gas chromatography (GC) coupled with a suitable detector is the most appropriate technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds like aliphatic amines.

Experimental Protocol: GC-MS Analysis of 2-Methylhexan-3-amine

Objective: To separate and identify 2-Methylhexan-3-amine from a sample matrix.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane). Derivatization with a reagent like trifluoroacetic anhydride may be necessary to improve chromatographic peak shape and resolution from isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify 2-Methylhexan-3-amine by its retention time and the fragmentation pattern in its mass spectrum. Compare with a reference standard if available.

G sample Sample containing 2-Methylhexan-3-amine injection GC Injection sample->injection separation GC Column Separation injection->separation ionization EI Ionization separation->ionization mass_analysis Mass Analyzer ionization->mass_analysis detection Detector mass_analysis->detection data Data System (Mass Spectrum) detection->data

Caption: General workflow for the GC-MS analysis of 2-Methylhexan-3-amine.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 2-Methylhexan-3-amine, synthesizing available information and employing predictive methodologies to fill in the gaps in the current literature. The proposed synthesis via reductive amination offers a practical route for obtaining this compound for further study. The predicted pharmacological profile suggests potential stimulant activity, which warrants experimental verification through in vitro and in vivo assays. The outlined analytical methods provide a framework for the accurate identification and quantification of this amine.

It is crucial to emphasize that much of the information presented here is predictive and requires experimental validation. Future research should focus on:

  • Synthesis and Characterization: The synthesis of 2-Methylhexan-3-amine and its thorough characterization using NMR, MS, and IR spectroscopy to establish a definitive reference standard.

  • Pharmacological Evaluation: In vitro studies to determine its affinity for and activity at monoamine transporters and receptors, followed by in vivo studies to assess its behavioral effects.

  • Toxicological Assessment: A comprehensive toxicological evaluation to determine its safety profile.

This guide serves as a catalyst for such research, providing a solid foundation upon which to build a more complete understanding of 2-Methylhexan-3-amine and its potential role in medicinal chemistry and pharmacology.

References

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. (URL: [Link])

  • Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism - JoVE. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Reductive Amination - Organic Chemistry Tutor. (URL: [Link])

  • Reductive Amination | Synthesis of Amines - YouTube. (URL: [Link])

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate. (URL: [Link])

  • 4-Heptanamine | C7H17N | CID 38665 - PubChem - NIH. (URL: [Link])

  • Toxicity of aliphatic amines: Structure-activity relationship - ResearchGate. (URL: [Link])

  • In Silico Target Prediction for Small Molecules - PubMed. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (URL: [Link])

  • 1-Heptanamine | C7H17N | CID 8127 - PubChem - NIH. (URL: [Link])

  • Toxicity of aliphatic amines: structure-activity relationship - PubMed. (URL: [Link])

  • Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems - MDPI. (URL: [Link])

  • Schmidt Reaction - Organic Chemistry Portal. (URL: [Link])

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL: [Link])

  • The Leuckart Reaction - Chemistry LibreTexts. (URL: [Link])

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NIH. (URL: [Link])

  • 1-Heptanamine - the NIST WebBook. (URL: [Link])

  • Curtius rearrangement - Wikipedia. (URL: [Link])

  • Hofmann Rearrangement - Chemistry Steps. (URL: [Link])

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (URL: [Link])

  • Schmidt Reaction - Chemistry LibreTexts. (URL: [Link])

  • Aliphatic Amines Group - information sheet - Canada.ca. (URL: [Link])

  • In silico pharmacology for drug discovery: applications to targets and beyond - PMC. (URL: [Link])

  • Primary aliphatic alcohols (C7, C8): Human health tier II assessment. (URL: [Link])

  • Physicochemical Parameters Affecting the ADMET of Drugs - PharmiWeb.com. (URL: [Link])

  • 22.4b Synthesis of Amines Hofmann Rearrangement - YouTube. (URL: [Link])

  • [FREE] How many isomers does the molecular formula C7H17 have? - brainly.com. (URL: [Link])

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

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  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (URL: [Link])

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An In-depth Technical Guide to 2-Methylhexan-3-amine Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-methylhexan-3-amine, a chiral aliphatic amine, and explores the synthesis, characterization, and potential applications of its derivatives. In the absence of extensive direct research on this specific family of compounds, this guide leverages established principles of organic synthesis and medicinal chemistry to present a forward-looking analysis for researchers, scientists, and drug development professionals. By detailing robust synthetic protocols, proposing potential biological and industrial applications, and outlining methodologies for their evaluation, this document serves as a foundational resource to stimulate and guide future research in this promising, yet underexplored, chemical space.

Introduction: The Untapped Potential of Branched Aliphatic Amines

Aliphatic amines are fundamental structural motifs in a vast array of biologically active molecules and industrial chemicals.[1] Their utility as intermediates, solvents, catalysts, and corrosion inhibitors is well-established.[1] Within this broad class, chiral branched amines such as 2-methylhexan-3-amine offer unique stereochemical properties that can be exploited to achieve specific molecular interactions, a critical aspect in drug design and material science. The amine functionality is the most common functional group found in drug molecules, with its basicity being a key physicochemical property.[2]

2-Methylhexan-3-amine, with its stereocenter at the C-3 position, represents a versatile scaffold for the development of novel derivatives. The strategic modification of its secondary amine group can lead to a diverse library of compounds with potentially valuable pharmacological and industrial properties. This guide will provide a theoretical and practical framework for the synthesis and evaluation of these derivatives.

Physicochemical Properties of the Core Scaffold: 2-Methylhexan-3-amine

A thorough understanding of the parent molecule is crucial for the rational design of its derivatives.

PropertyValueSource
Molecular Formula C₇H₁₇NPubChem
Molecular Weight 115.22 g/mol PubChem
IUPAC Name 2-methylhexan-3-aminePubChem
CAS Number 171778-19-1PubChem
SMILES CCCC(C(C)C)NPubChem
Chirality Chiral at C-3Inferred from structure

Caption: Key physicochemical properties of 2-methylhexan-3-amine.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2-methylhexan-3-amine and its subsequent derivatization can be achieved through well-established synthetic methodologies.

Synthesis of 2-Methylhexan-3-amine

A common and efficient method for the synthesis of 2-methylhexan-3-amine is through the reductive amination of an appropriate ketone.[3][4] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[5]

Experimental Protocol: Reductive Amination for 2-Methylhexan-3-amine Synthesis

  • Imine Formation: To a solution of 4-methylhexan-3-one (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure.

  • Purification: Basify the aqueous residue with 2M NaOH and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylhexan-3-amine. Further purification can be achieved by distillation.

G ketone 4-Methylhexan-3-one imine Imine Intermediate ketone->imine + NH3 amine Ammonia amine->imine product 2-Methylhexan-3-amine imine->product + [H] reductant NaBH3CN reductant->imine

Caption: Reductive amination pathway for the synthesis of 2-methylhexan-3-amine.

Derivatization of 2-Methylhexan-3-amine

The secondary amine of 2-methylhexan-3-amine is a nucleophilic center that can readily undergo various chemical transformations to yield a diverse range of derivatives.

N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the steric bulk and basicity of the molecule. This can be achieved by reacting 2-methylhexan-3-amine with an alkyl halide.[6]

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of 2-methylhexan-3-amine (1 equivalent) and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile, add the desired alkyl halide (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.

N-acylation with acyl chlorides or anhydrides yields amides, which are generally less basic than the parent amine and can introduce a wide variety of functional groups.[7][8]

Experimental Protocol: N-Acylation

  • Reaction Setup: Dissolve 2-methylhexan-3-amine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Reacting 2-methylhexan-3-amine with a sulfonyl chloride in the presence of a base produces a sulfonamide, a key functional group in many pharmaceutical agents.[9][10]

Experimental Protocol: Sulfonamide Synthesis

  • Reaction Setup: In a flask, combine 2-methylhexan-3-amine (1 equivalent) with pyridine, which acts as both a solvent and a base.

  • Reagent Addition: Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into cold 1M HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the sulfonamide by column chromatography.

G start 2-Methylhexan-3-amine alkyl N-Alkyl Derivative start->alkyl R-X, Base acyl N-Acyl Derivative (Amide) start->acyl RCOCl, Base sulfonyl Sulfonamide Derivative start->sulfonyl RSO2Cl, Base

Caption: Key derivatization pathways for 2-methylhexan-3-amine.

Potential Applications of 2-Methylhexan-3-amine Derivatives

While specific applications for derivatives of 2-methylhexan-3-amine are not yet documented, we can infer potential uses based on the known activities of structurally similar compounds.

Pharmacological Applications

The structural features of 2-methylhexan-3-amine derivatives make them interesting candidates for various pharmacological activities.

  • Interaction with Organic Cation Transporters (OCTs): Small aliphatic amines are known to be substrates for polyspecific solute carriers like OCTs, which play a crucial role in drug disposition.[11] Derivatives of 2-methylhexan-3-amine could be designed to interact with these transporters, potentially as substrates or inhibitors, which could be useful in modulating the pharmacokinetics of other drugs.

  • Antimicrobial Agents: The lipophilic nature of the hexyl chain combined with the basic amine center suggests that certain derivatives could exhibit antimicrobial properties. Modification of the amine with different functional groups could enhance this activity.

  • Cytotoxic Agents for Oncology: Many cytotoxic agents possess amine functionalities. The derivatives of 2-methylhexan-3-amine could be explored for their potential to induce cytotoxicity in cancer cell lines.

Industrial Applications

Aliphatic amines and their derivatives have a wide range of industrial uses.

  • Corrosion Inhibitors: Amine derivatives are known to be effective corrosion inhibitors, particularly in the oil and gas industry. The branched alkyl structure of 2-methylhexan-3-amine derivatives could provide enhanced surface coverage and protection.

  • Agrochemicals: Many herbicides and pesticides contain amine functional groups.[1] Derivatives of 2-methylhexan-3-amine could be synthesized and screened for potential herbicidal or pesticidal activity.

  • Catalysts and Curing Agents: The basic nature of the amine allows it to function as a catalyst in various organic reactions. Furthermore, derivatized amines can be used as curing agents for epoxy resins.

Methodologies for Evaluating Potential Uses

To validate the postulated applications, a systematic screening process involving a battery of in vitro assays is recommended.

Organic Cation Transporter (OCT) Uptake Assay

This assay determines if the synthesized derivatives are substrates or inhibitors of OCTs.

Experimental Protocol: OCT Uptake Assay

  • Cell Culture: Culture cells stably expressing the desired human OCT (e.g., OCT1, OCT2, or OCT3) in appropriate cell culture plates.

  • Uptake Measurement: Aspirate the culture medium and wash the cells with Krebs-Henseleit buffer. Add a solution of a known radiolabeled OCT substrate (e.g., [³H]-MPP⁺) with or without the test compound (the 2-methylhexan-3-amine derivative) to the cells.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37 °C.

  • Termination and Lysis: Stop the uptake by aspirating the solution and washing the cells with ice-cold buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of substrate uptake. A reduction in radioactivity in the presence of the test compound indicates inhibition.

Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a standard technique to assess the antimicrobial activity of a compound.[12]

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus).

  • Plate Inoculation: Evenly inoculate a Mueller-Hinton agar plate with the bacterial suspension.[1]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the 2-methylhexan-3-amine derivative to the surface of the agar.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger diameter indicates greater antimicrobial activity.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, MCF-7) and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-methylhexan-3-amine derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A decrease in absorbance compared to untreated control cells indicates cytotoxicity.

G cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_application Potential Applications synthesis Synthesis of 2-Methylhexan-3-amine derivatization Derivatization (N-Alkylation, N-Acylation, etc.) synthesis->derivatization oct_assay OCT Uptake Assay derivatization->oct_assay antimicrobial_assay Antimicrobial Assay derivatization->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assay derivatization->cytotoxicity_assay industrial Industrial derivatization->industrial Corrosion Inhibition, Agrochemicals, etc. pharma Pharmacological oct_assay->pharma antimicrobial_assay->pharma cytotoxicity_assay->pharma

Sources

High-Precision Quantum Chemical Characterization of 2-Methylhexan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural, thermodynamic, and spectroscopic characterization of 2-Methylhexan-3-amine (CAS: 63430-00-2). As a branched aliphatic amine structurally analogous to sympathomimetic agents like 1,3-dimethylamylamine (DMAA), this molecule presents specific challenges regarding conformational flexibility and stereochemistry.

Accurate modeling of this compound requires moving beyond standard B3LYP protocols. The presence of a flexible propyl chain and an isopropyl group necessitates the use of dispersion-corrected Density Functional Theory (DFT) to correctly rank conformer energies. Furthermore, the basicity of the amine nitrogen—critical for physiological interaction—demands high-level solvation modeling. This guide provides a self-validating workflow for researchers in drug discovery and forensic analysis.

Molecular Topology & Stereochemical Considerations

Before initiating calculations, the topology must be strictly defined to ensure reproducibility. 2-Methylhexan-3-amine contains a chiral center at the C3 position.

  • IUPAC Name: 2-Methylhexan-3-amine

  • Chirality: The C3 carbon is bonded to:

    • An amino group (

      
      )
      
    • A hydrogen atom

    • An isopropyl group (

      
      )
      
    • A propyl group (

      
      )
      
  • Implication: You must calculate both (3R) and (3S) enantiomers if the experimental sample is racemic. For the purpose of physicochemical property prediction (pKa, boiling point), the enantiomers will be identical in an achiral environment, but their interaction with biological targets (docking) will differ.

Level of Theory Selection

The choice of functional and basis set is the single most critical decision in this workflow. For aliphatic amines with flexible alkyl tails, standard functionals often fail to predict the correct global minimum due to poor description of London dispersion forces.

Recommended Protocol: B97X-D / 6-311++G(d,p)[1]
ComponentSelectionScientific Justification (Causality)
Functional

B97X-D
A range-separated hybrid functional with Grimme’s D2 dispersion corrections. Unlike B3LYP, this accurately models the weak van der Waals interactions between the folded alkyl chains (intramolecular dispersion).
Basis Set 6-311++G(d,p) Diffuse functions (++) are non-negotiable for amines. The nitrogen lone pair is diffuse; without these functions, the basicity and proton affinity will be significantly overestimated.
Solvation SMD (Water) The Solvation Model based on Density (SMD) is superior to IEFPCM for calculating

because it includes non-electrostatic terms (cavitation, dispersion) critical for organic solutes.

Protocol: Conformational Search & Geometry Optimization

Because 2-Methylhexan-3-amine has rotatable bonds (C2-C3, C3-C4, C4-C5), a single optimization will likely trap the system in a local minimum. A Boltzmann-weighted ensemble approach is required.

Step-by-Step Workflow
  • ** conformational Sampling (Molecular Mechanics):**

    • Use the MMFF94 force field to generate a library of conformers.

    • Apply an energy window of 5.0 kcal/mol to capture all biologically relevant shapes.

  • Redundant Optimization (DFT):

    • Optimize the top 10 unique conformers using

      
      B97X-D/6-31G(d) (lower basis set for speed).
      
  • Final Refinement:

    • Take the global minimum and all conformers within 1 kcal/mol.

    • Re-optimize at the high level:

      
      B97X-D/6-311++G(d,p).
      
  • Frequency Calculation:

    • Verify all frequencies are real (positive).

    • Note: If an imaginary frequency corresponds to amine inversion (~200-300

      
      ), the structure is a transition state, not a minimum.
      
Visualization: Computational Workflow

G Start 2D Structure (R/S Enantiomers) MM_Search Conformational Search (MMFF94 / Monte Carlo) Start->MM_Search Filter Filter: Energy Window < 5.0 kcal/mol MM_Search->Filter DFT_Coarse Coarse Opt wB97X-D / 6-31G(d) Filter->DFT_Coarse DFT_Fine High-Precision Opt wB97X-D / 6-311++G(d,p) DFT_Coarse->DFT_Fine Freq Freq Calculation (Check Imaginary Freqs) DFT_Fine->Freq Freq->DFT_Fine Imaginary Freq (Fix) Output Boltzmann Averaged Properties Freq->Output Valid Minima

Figure 1: The hierarchical workflow ensures that the global minimum—likely a folded structure stabilized by dispersion—is identified before expensive property calculations.

Protocol: pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa in solvent is prone to error. The Thermodynamic Cycle method is the industry standard for amines, referencing the gas-phase basicity against solvation energies.

The Equation


Where


 is calculated via the cycle:


Experimental Steps
  • Gas Phase Optimization: Calculate

    
     for the neutral amine (
    
    
    
    ) and the protonated ammonium cation (
    
    
    ).
  • Solvation Energy: Perform a Single Point Energy (SPE) calculation on the gas-phase geometries using the SMD Model (Water) to get

    
    .
    
  • Correction Factors:

    • 
      : Use the experimental value of -265.9 kcal/mol .
      
    • 
      : Use -6.28 kcal/mol  (at 298K).
      
Visualization: pKa Thermodynamic Cycle

Cycle Gas_Neu Neutral Amine (g) (B) Gas_Prot Protonated Amine (g) (BH+) Gas_Neu->Gas_Prot Gas Phase Basicity ΔG(gas) Solv_Neu Neutral Amine (aq) (B) Gas_Neu->Solv_Neu ΔG(solv) Neutral Solv_Prot Protonated Amine (aq) (BH+) Gas_Prot->Solv_Prot ΔG(solv) Cation Solv_Neu->Solv_Prot Solution Basicity ΔG(soln) -> pKa

Figure 2: The thermodynamic cycle allows for the cancellation of systematic errors associated with direct solution-phase calculations.

Molecular Electrostatic Potential (MEP) & Reactivity

For drug development, understanding the charge distribution is vital for predicting receptor binding (e.g., TAAR1 or Adrenergic receptors).

  • Protocol: Generate the MEP surface mapped onto the 0.002 a.u. electron density isosurface.

  • Analysis:

    • Red Regions (Negative Potential): Localized strictly on the Nitrogen lone pair. This is the hydrogen bond acceptor site.

    • Blue Regions (Positive Potential): The alkyl hydrogens.

    • Steric Map: Measure the "buried volume" (

      
      ) of the nitrogen. The isopropyl group at C2 provides significant steric bulk compared to linear isomers (like 2-aminoheptane), potentially increasing selectivity for specific receptor pockets by preventing metabolism by MAO (Monoamine Oxidase).
      

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. Link

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3–21. Link

  • Gaussian, Inc. (2023). Gaussian 16 User Reference: SCRF Keyword (SMD Model). Link

Methodological & Application

"use of 2-Methylhexan-3-amine in asymmetric synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methylhexan-3-amine in Asymmetric Synthesis

Executive Summary

2-Methylhexan-3-amine (CAS: 1247913-07-0 / related isomers) presents a unique steric profile among aliphatic chiral amines. Structurally characterized by a bulky isopropyl group adjacent to the stereogenic center (C3), it offers distinct advantages over the more common


-methylbenzylamine in reactions requiring high lipophilicity or specific steric occlusion. While often overshadowed by aromatic chiral amines, this scaffold is increasingly relevant in the design of Sterically Demanding Chiral Schiff Bases  and as a Non-Covalent Chiral Resolving Agent .

This guide details the methodology for obtaining enantiopure 2-methylhexan-3-amine and its subsequent application in asymmetric workflows.

Part 1: Structural Analysis & Stereochemical Utility

The utility of 2-methylhexan-3-amine stems from its specific topology:

  • Chiral Center (C3): The amine functionality is situated at C3.

  • Steric Bulk (C2): The adjacent isopropyl group (C2) provides significant steric hindrance, essential for effective chiral induction (stereodifferentiation) in catalytic cycles.

  • Lipophilicity: The C4-C6 propyl chain confers high solubility in non-polar organic solvents (Hexane, Toluene), unlike amino-alcohol derived ligands.

Stereoisomers:

  • (3R)-2-methylhexan-3-amine

  • (3S)-2-methylhexan-3-amine

Part 2: Protocol for Optical Resolution

Since 2-methylhexan-3-amine is frequently synthesized as a racemate via reductive amination of 2-methylhexan-3-one, optical resolution is the critical first step.

Objective: Isolate (3S)-2-methylhexan-3-amine with >99% ee. Resolving Agent: (S)-(+)-Mandelic Acid (Preferred due to lipophilic matching).

Materials
  • Racemic 2-Methylhexan-3-amine (100 mmol, 11.5 g)

  • (S)-(+)-Mandelic Acid (100 mmol, 15.2 g)

  • Solvent: Methyl tert-butyl ether (MTBE) / Ethanol (10:1 ratio)

  • Base: 20% NaOH (aq)

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve (S)-(+)-Mandelic acid (15.2 g) in 150 mL of warm MTBE/Ethanol mixture (50°C).

    • Add racemic amine (11.5 g) dropwise over 20 minutes with vigorous stirring.

    • Observation: An exothermic reaction will occur; maintain temperature <60°C to prevent solvent loss.

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Seed with a micro-crystal of the pure diastereomeric salt if available.

    • Refrigerate at 4°C for 12 hours.

    • Mechanism:[1][2] The (S)-amine/(S)-acid salt is generally less soluble (matched pair) than the (R)-amine/(S)-acid salt in ether-based solvents.

  • Filtration & Recrystallization:

    • Filter the white precipitate (Diastereomeric Salt).

    • Recrystallization: Redissolve the solid in minimal boiling Ethanol. Cool to reprecipitate. Repeat until constant melting point is achieved.

    • Target: >98% de (diastereomeric excess).

  • Liberation of Free Base:

    • Suspend the purified salt in CH₂Cl₂ (50 mL).

    • Add 20% NaOH (50 mL) and stir for 30 minutes.

    • Separate the organic layer. Extract aqueous layer 2x with CH₂Cl₂.

    • Dry over Na₂SO₄ and concentrate carefully (amine is volatile).

Yield: Typically 30-35% (of theoretical 50% for one enantiomer).

Part 3: Application - Synthesis of Chiral Schiff Base Ligands

The most potent application of enantiopure 2-methylhexan-3-amine is as a chiral backbone for Salicylaldimine (Schiff Base) Ligands , used in Cu(II) or Zn(II) catalyzed asymmetric reactions (e.g., cyclopropanation or Henry reaction).

Reaction Scheme


Experimental Protocol
  • Setup:

    • Charge a flame-dried round-bottom flask with Salicylaldehyde (10 mmol, 1.22 g) and Absolute Ethanol (20 mL).

    • Add anhydrous MgSO₄ (2 g) as a water scavenger (crucial for pushing equilibrium).

  • Addition:

    • Add (S)-2-methylhexan-3-amine (10 mmol, 1.15 g) via syringe.

    • The solution will turn bright yellow (formation of imine).

  • Reaction:

    • Stir at reflux (78°C) for 4 hours.

    • Monitor via TLC (SiO₂, 4:1 Hexane/EtOAc). Disappearance of aldehyde is the endpoint.

  • Workup:

    • Filter off MgSO₄ while hot.

    • Concentrate the filtrate in vacuo.

    • Purification: The resulting yellow oil often requires Kugelrohr distillation or flash chromatography (neutral alumina) to yield the pure ligand.

  • Catalyst Formation (In Situ):

    • To use: Mix Ligand (1.1 eq) with Cu(OAc)₂ (1.0 eq) in Toluene for 1 hour before adding substrates.

Part 4: Data Visualization & Logic Pathways

Workflow: Optical Resolution Logic

ResolutionWorkflow Start Racemic 2-Methylhexan-3-amine (R/S Mixture) AddAcid Add (S)-Mandelic Acid Solvent: MTBE/EtOH Start->AddAcid Salts Diastereomeric Salt Mixture (S-Amine/S-Acid) + (R-Amine/S-Acid) AddAcid->Salts Crystallize Fractional Crystallization (Cool to 4°C) Salts->Crystallize Solid Precipitate: (S)-Amine/(S)-Acid Salt (High de%) Crystallize->Solid Less Soluble Liquor Mother Liquor: Enriched in (R)-Amine Salt Crystallize->Liquor More Soluble Recryst Recrystallization (EtOH) Until Constant MP Solid->Recryst FreeBase Basification (NaOH) & Extraction Recryst->FreeBase Final Pure (S)-2-Methylhexan-3-amine (>99% ee) FreeBase->Final

Caption: Logical flow for the optical resolution of 2-methylhexan-3-amine using a chiral acid.

Workflow: Asymmetric Induction Mechanism

LigandMechanism Amine (S)-2-Methylhexan-3-amine (Chiral Source) Ligand Chiral Schiff Base (Steric Bulk at C2/C3) Amine->Ligand Condensation Aldehyde Salicylaldehyde (Scaffold) Aldehyde->Ligand Complex Active Chiral Catalyst (Asymmetric Environment) Ligand->Complex Coordination Metal Cu(II) / Zn(II) Metal->Complex Product Enantioenriched Product Complex->Product Catalytic Cycle Substrate Prochiral Substrate Substrate->Complex Stereoselective Attack

Caption: Assembly of the chiral catalyst and subsequent asymmetric induction pathway.

Part 5: Comparative Data & Specifications

Table 1: Physical Properties & Resolution Parameters

ParameterValue / SpecificationNotes
IUPAC Name 2-Methylhexan-3-amineOften confused with DMAA (1,3-dimethylamylamine)
Molecular Weight 115.22 g/mol Volatile liquid
Chiral Centers 1 (Carbon 3)C2 is achiral (Isopropyl group)
Boiling Point ~130-135°CEstimate; distill under reduced pressure
Resolution Yield 30-40%Based on racemic starting material
Optical Rotation

(c=1, EtOH) Value varies by purity
Preferred Solvent MTBE / EthanolFor Mandelic Acid resolution

Part 6: Critical Troubleshooting & Safety

  • Racemization Risk: Unlike

    
    -amino acids, simple chiral amines are relatively stable to racemization at neutral pH. However, prolonged heating (>100°C) in the presence of strong bases can cause racemization via imine tautomerization.
    
  • Volatility: The free base is volatile. Do not use high-vacuum for extended periods during isolation; use a rotary evaporator with a controlled bath temperature (40°C).

  • Regulatory Note: While this specific isomer is a chemical reagent, structurally related "dimethylamylamines" (DMAA) are regulated stimulants. Ensure strict inventory control and use solely for R&D/Synthesis purposes.

References

  • Ghogare, R. S., & Waghulde, S. V. (2020). Recent Advances in the Synthesis of Chiral Amines. Organic & Biomolecular Chemistry.

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

  • Rowlands, G. J. (2010). Planar Chiral Ligands in Asymmetric Catalysis. Tetrahedron.

  • Sigma-Aldrich Technical Bulletin. Chiral Amines in Asymmetric Synthesis: Building Blocks and Resolving Agents.

Sources

Application Note: High-Resolution GC-MS Determination of 2-Methylhexan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 2-Methylhexan-3-amine (CAS: 171778-19-1).

Critical Distinction: Researchers must note that this analyte is a structural isomer of the banned stimulant 1,3-dimethylamylamine (DMAA) (also known as 4-methylhexan-2-amine). While DMAA is the primary target in anti-doping and food safety contexts, 2-Methylhexan-3-amine appears as a "designer" analog or impurity. Standard methods for DMAA often fail to chromatographically resolve this isomer, leading to false positives or misidentification.

This guide provides a TFA-derivatization workflow that solves three common analytical failures:

  • Volatility Loss: Prevents analyte loss during concentration.

  • Peak Tailing: Eliminates silanol interactions common with free aliphatic amines.

  • Isomer Specificity: Uses mass spectral fragmentation logic to distinguish the m/z 72 base peak of the target from the m/z 44 base peak of DMAA.

Chemical Context & Analytical Strategy

Physicochemical Profile
PropertyDataAnalytical Implication
IUPAC Name 2-Methylhexan-3-amineStructural isomer of DMAA.
Molecular Formula

MW 115.22 g/mol .[1]
pKa ~10.5Exists as a cation in biological matrices; requires pH > 12 for extraction.
Volatility High (BP ~130-140°C)Risk: Evaporation to dryness causes 100% sample loss.
Stereochemistry 2 Chiral CentersEnantiomers/Diastereomers may present as split peaks.
The Derivatization Imperative

Direct injection of free aliphatic amines on non-polar columns (e.g., DB-5MS) results in severe peak tailing and poor sensitivity. Furthermore, the Electron Ionization (EI) spectrum of the free amine is dominated by low-mass ions that are non-specific.

Selected Strategy: Acylation using Trifluoroacetic Anhydride (TFAA) .[2][3]

  • Mechanism: Converts the primary amine to a trifluoroacetamide.

  • Benefit: Increases molecular weight (MW 211), lowers polarity, and produces distinctive high-mass fragments for confident identification.

Experimental Workflow (Visualized)

Sample Preparation & Derivatization Logic

The following diagram illustrates the critical "Salt-Stop" step required to prevent volatility loss.

SamplePrep Start Sample Matrix (Urine/Supplement) Basify Basification Add 1M KOH to pH > 12 (Ensures Free Base form) Start->Basify Extract L/L Extraction Solvent: MTBE or Hexane (Agitate 10 min, Centrifuge) Basify->Extract SaltStep CRITICAL: Salt Formation Add 50µL 1% HCl in MeOH (Forms non-volatile HCl salt) Extract->SaltStep Evap Evaporation Dry under N2 at 40°C (Residue: Amine-HCl salt) SaltStep->Evap Deriv Derivatization Add 50µL TFAA + 50µL Ethyl Acetate Incubate 60°C for 20 min Evap->Deriv Inject GC-MS Injection (1µL Splitless) Deriv->Inject

Figure 1: Optimized Extraction and Derivatization Workflow. The "Salt Formation" step (Red) is the fail-safe against evaporative loss.

Detailed Protocol

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[2][3] Note: Handle in fume hood; highly corrosive.

  • Internal Standard (IS): 2-heptanamine or

    
    -DMAA (if available).
    
  • Base: 1.0 M KOH.

Step-by-Step Methodology

Phase A: Extraction

  • Aliquot 1.0 mL of urine or solubilized supplement sample into a glass tube.

  • Spike with Internal Standard (final conc. 500 ng/mL).

  • Add 200 µL of 1.0 M KOH . Vortex. Verify pH > 12.

  • Add 3.0 mL MTBE . Cap and rock/shake for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate layers.

Phase B: The "Salt-Stop" Evaporation 6. Transfer the upper organic layer to a clean vial. 7. CRITICAL STEP: Add 50 µL of 1% HCl in Methanol to the organic layer.

  • Why? This converts the volatile free amine back into a non-volatile hydrochloride salt.
  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Phase C: Derivatization 9. Reconstitute the dry residue in 50 µL Ethyl Acetate . 10. Add 50 µL TFAA . Cap the vial immediately (Teflon-lined cap). 11. Incubate at 60°C for 20 minutes . 12. Cool to room temperature. Evaporate the excess TFAA/Solvent under Nitrogen (gentle flow). 13. Reconstitute in 100 µL Ethyl Acetate for GC injection.

Instrumentation Parameters (GC-MS)

ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Single Quadrupole sufficient.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase.
Inlet Split/Splitless (Splitless mode)Maximize sensitivity.
Inlet Temp 250°CEnsure rapid volatilization.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for EI-MS.
Oven Program 50°C (1 min) → 15°C/min → 300°C (3 min)Low initial temp is vital for volatile amines.
Transfer Line 280°CPrevent condensation.
Source Temp 230°CStandard EI source temp.[4]
Acquisition Scan (m/z 40-450) & SIMSIM for quantitation; Scan for confirmation.

Data Analysis & Interpretation

Isomer Differentiation (The "Fingerprint")

This is the most critical scientific aspect of this protocol. You must distinguish 2-Methylhexan-3-amine from DMAA (4-methylhexan-2-amine) .

Fragmentation Logic (Alpha-Cleavage): In Electron Ionization (EI), aliphatic amines fragment primarily via alpha-cleavage (breaking the C-C bond adjacent to the nitrogen).

  • DMAA (4-methylhexan-2-amine):

    • Structure:

      
      
      
    • Alpha cleavage loses the larger alkyl group, leaving

      
      .
      
    • Base Peak: m/z 44 .

  • 2-Methylhexan-3-amine (Target):

    • Structure:

      
      
      
    • Alpha cleavage can occur on either side.

    • Loss of Isopropyl (-43 amu)

      
      
      
      
      
      (m/z 72).
    • Loss of Propyl (-43 amu)

      
      
      
      
      
      (m/z 72).
    • Base Peak: m/z 72 .

Fragmentation Pathway Diagram

The following diagram details the fragmentation of the TFA-derivative (MW 211), which provides even greater specificity.

Fragmentation Parent TFA-Derivative (MW 211) Frag1 Alpha Cleavage A (Loss of Isopropyl) m/z 168 Parent->Frag1 - C3H7 (43) Frag2 Alpha Cleavage B (Loss of Propyl) m/z 168 Parent->Frag2 - C3H7 (43) Base McLafferty Rearrangement (TFA Specific) m/z 154 / 140 Parent->Base Rearrangement

Figure 2: Fragmentation logic for the TFA-derivative. Note that for this specific symmetric isomer, alpha cleavage results in m/z 168 from both sides, creating a highly intense diagnostic peak.

Diagnostic Ion Table (TFA Derivatives)
CompoundMolecular Ion (

)
Base Peak (Quant)Qualifier Ions
2-Methylhexan-3-amine-TFA 211168 154, 69 (

)
DMAA-TFA (Isomer) 211154 140, 69 (

)

Interpretation: By monitoring m/z 168 vs 154, the analyst can definitively separate the target from the banned DMAA isomer.

Validation Criteria (Self-Validating System)

To ensure the protocol is performing correctly, every batch must meet these criteria:

  • Derivatization Efficiency: The peak area of the derivative must be >95% of the total amine area (no free amine peak at earlier RT).

  • Resolution: If analyzing a chiral mixture, the diastereomers of 2-Methylhexan-3-amine may appear as a "doublet" peak. Integration should sum both peaks.

  • Linearity:

    
     over the range of 10 - 1000 ng/mL.
    
  • Carryover: Blank injection after the highest standard must show < 0.1% of the target signal.

References

  • US Food & Drug Administration (FDA). (2023). DMAA in Products Marketed as Dietary Supplements.[5][6][7][8][9][10] Retrieved from [Link][8]

  • World Anti-Doping Agency (WADA). (2024). The Prohibited List. Retrieved from [Link]

  • Lopez-Avila, V., & Zorio, M. (2013).[3] Identification of methylhexaneamine by GC high-resolution TOFMS and soft ionization. Forensic Science International, 231(1-3), 113-119.[3] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: DMAA (4-methylhexan-2-amine).[11] Retrieved from [Link]

Sources

Application Note: Stereochemical Assignment of 2-Methylhexan-3-amine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous protocol for determining the absolute stereochemistry (


 or 

) of 2-methylhexan-3-amine , a chiral amine intermediate often utilized in pharmaceutical synthesis. Because enantiomers exhibit identical NMR spectra in achiral solvents, this guide details the Mosher Method , which involves derivatizing the amine with chiral

-methoxy-

-trifluoromethylphenylacetic acid (MTPA) to create diastereomers.[1] By analyzing the difference in chemical shifts (

) between the

- and

-MTPA amides, researchers can unambiguously assign the stereocenter at C3.[1]

Introduction: The Stereochemical Challenge

2-Methylhexan-3-amine possesses a single chiral center at the C3 position.[1]

  • Structure:

    
    [1]
    
  • Substituents at C3: Hydrogen, Amine (

    
    ), Isopropyl group (
    
    
    
    ), and Propyl group (
    
    
    ).[1]

In standard NMR solvents (e.g.,


), the 

and

enantiomers are magnetically equivalent.[1] To distinguish them, we must break the symmetry of the environment.[1] While Chiral Solvating Agents (CSAs) offer a quick screen, Chiral Derivatizing Agents (CDAs) provide the robust, covalent linkage necessary for definitive assignment in drug development files.[1]

This protocol utilizes MTPA-Cl (Mosher's Acid Chloride) .[1] The resulting diastereomeric amides adopt a preferred conformation in solution, creating predictable anisotropic shielding effects that allow us to map the spatial arrangement of the amine's substituents.[1]

Methodological Framework: The Mosher Model[1][2][3][4]

The determination relies on the Mosher Sector Rule .[1] When the MTPA amide is formed, the molecule adopts a specific conformation where the carbonyl (


), the trifluoromethyl group (

), and the amine proton (

) align in a plane.[1]

The phenyl group of the MTPA moiety exerts a strong diamagnetic shielding effect (upfield shift) on the protons located "above" or "below" its plane.[1] By comparing the proton signals of the amine derivatized with


-MTPA versus 

-MTPA, we calculate the parameter

:

[1]
  • Positive

    
    :  Protons reside on the side of the molecule shielded by the phenyl group in the 
    
    
    
    -derivative.[1]
  • Negative

    
    :  Protons reside on the side shielded by the phenyl group in the 
    
    
    
    -derivative.[1]
Workflow Visualization

MosherWorkflow cluster_rxn Parallel Derivatization Amine Unknown Amine (2-Methylhexan-3-amine) RxnR React with (R)-MTPA-Cl Amine->RxnR RxnS React with (S)-MTPA-Cl Amine->RxnS NMR 1H NMR Acquisition (CDCl3) RxnR->NMR (S)-Amide RxnS->NMR (R)-Amide Analysis Calculate Δδ(SR) Map to Sector Rule NMR->Analysis Result Absolute Config Assignment (R/S) Analysis->Result

Figure 1: The parallel derivatization workflow required for absolute stereochemical assignment.

Experimental Protocols

Protocol A: Synthesis of MTPA Amides

Note: This protocol is adapted for hindered amines like 2-methylhexan-3-amine.[1] The isopropyl group at C2 creates steric bulk, requiring extended reaction times compared to linear amines.[1]

Reagents:

  • Target Amine: 2-Methylhexan-3-amine (10 mg, ~0.09 mmol)[1]

  • 
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl (High enantiomeric purity >99% is critical)[1]
  • Dry Pyridine (Solvent/Base)[1]

  • 4-Dimethylaminopyridine (DMAP) - Catalyst is mandatory for hindered amines.[1]

  • Deuterated Chloroform (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Prepare two clean, dry 4 mL reaction vials labeled A (for

    
    -amide) and B  (for 
    
    
    
    -amide).
  • Dissolution: Add 5 mg of the amine to each vial. Dissolve in 0.5 mL of dry pyridine.

  • Catalyst: Add a crystal of DMAP (approx. 1 mg) to each vial.

  • Derivatization:

    • To Vial A , add 15

      
      L of 
      
      
      
      -MTPA-Cl
      .[1] (Note:
      
      
      -acid chloride typically yields the
      
      
      -amide configuration according to Cahn-Ingold-Prelog priority, but we track the acid source).[1]
    • To Vial B , add 15

      
      L of 
      
      
      
      -MTPA-Cl
      .[1]
  • Incubation: Seal vials and stir at room temperature for 12–16 hours. Do not heat, as this may cause racemization.[1]

  • Quench: Add 50

    
    L of 3-dimethylaminopropylamine to consume excess acid chloride (stir 10 min).
    
  • Workup:

    • Dilute with 2 mL diethyl ether.

    • Wash with 1M HCl (

      
      ) to remove pyridine and unreacted amine.[1]
      
    • Wash with sat.[1]

      
       and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate under nitrogen flow.[1]
      
Protocol B: NMR Acquisition

Instrument: 400 MHz or higher (600 MHz recommended for clear multiplet separation).[1] Solvent:


 (Standard).[1] If signal overlap occurs, switch to 

.[1]
  • Sample Prep: Dissolve the crude amides from Protocol A in 0.6 mL solvent.

  • Experiments:

    • 1H Standard: 16-32 scans.[1] Ensure relaxation delay (

      
      ) is 
      
      
      
      2 seconds for accurate integration.
    • COSY (2D): Essential to trace the spin systems (Propyl vs. Isopropyl chains).[1]

    • 19F NMR: Optional but highly recommended to verify reaction completion and check for diastereomeric purity (single peak expected per sample).[1]

Data Analysis & Interpretation

Signal Assignment

Before calculating differences, you must assign the protons of the amine backbone.[1]

  • H3 (Methine): The proton at the chiral center (

    
    ).[1] It will be the most downfield signal (~3.8 - 4.2 ppm).[1]
    
  • Isopropyl Group (Left side): Look for a doublet of doublets (methine C2) and two doublets (methyls C1/C1').[1]

  • Propyl Group (Right side): Look for the triplet of the terminal methyl (C6) and the multiplets of the methylene protons (C4, C5).[1]

Calculating

Construct a table for the chemical shifts of the


-MTPA amide (derived from 

-chloride) and

-MTPA amide (derived from

-chloride).

[1]
The Sector Rule Application

For 2-Methylhexan-3-amine, we model the conformation to predict the sign of


.[1]

Configuration Model: Imagine the C3-N bond is perpendicular to the page.[1] The MTPA group is in the front.[1]

  • Plane: The MTPA phenyl group divides the space.[1]

  • Logic:

    • If

      
       is Positive (+):  The proton is on the side of the Isopropyl group (in the specific configuration drawn below).[1]
      
    • If

      
       is Negative (-):  The proton is on the side of the Propyl group.[1]
      

SectorRule Start Calculate Δδ = δ(S-amide) - δ(R-amide) Split Analyze Sign of Δδ for Substituents Start->Split Pos Positive (+) Δδ > 0 Split->Pos Neg Negative (-) Δδ < 0 Split->Neg MeaningPos Substituent is on RIGHT/BACK side (Relative to MTPA plane) Pos->MeaningPos MeaningNeg Substituent is on LEFT/FRONT side (Relative to MTPA plane) Neg->MeaningNeg Assign Compare to Molecular Model: Is Propyl Left or Right? MeaningPos->Assign MeaningNeg->Assign

Figure 2: Logic gate for interpreting chemical shift differences.

Case Study: Expected Results for (3R)-2-Methylhexan-3-amine

If your amine has the (3R) configuration, the spatial arrangement dictates the following shielding patterns:

Proton PositionGroup IdentityExpected

Sign
Mechanistic Reason
H-C2 Isopropyl MethinePositive (+) The Isopropyl group sits on the side shielded by the Ph group in the

-amide (making

smaller).[1]
H-C1 Isopropyl MethylsPositive (+) Same as above.[1]
H-C4 Propyl MethyleneNegative (-) The Propyl group sits on the side shielded by the Ph group in the

-amide (making

smaller).[1]
H-C5 Propyl MethyleneNegative (-) Same as above.[1]
H-C6 Propyl MethylNegative (-) Same as above.[1]
  • If the Isopropyl signals are Positive and Propyl signals are Negative , the configuration is

    
     .[1]
    
  • If the Isopropyl signals are Negative and Propyl signals are Positive , the configuration is

    
     .[1]
    

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][3][4][2] Nature Protocols, 2(10), 2451–2458.[1][3][4][2] [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–117.[1] [Link]

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society, 95(2), 512–519.[1] [Link]

Sources

Application Notes & Protocols: Synthesis and Catalytic Application of 2-Methylhexan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CAT-2MH3A-2026

Abstract & Application Overview

Chiral amines are foundational building blocks in modern synthetic chemistry, serving as indispensable tools in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility as organocatalysts, chiral auxiliaries, and resolving agents has driven significant research into novel synthetic routes and applications.[3][4] This document provides a comprehensive guide to the synthesis of derivatives based on the 2-Methylhexan-3-amine scaffold, a versatile and sterically defined chiral amine. We present a robust protocol for the stereoselective synthesis of the parent amine via reductive amination and detail subsequent derivatization strategies to generate a library of potential organocatalysts. The causality behind reagent selection and procedural steps is emphasized to provide researchers with a deep, actionable understanding. Finally, a validated protocol for the application of these derivatives in an asymmetric Michael addition is provided, complete with analytical methodologies for assessing catalytic performance.

Synthesis of the Chiral Amine Scaffold: (R/S)-2-Methylhexan-3-amine

The most direct and atom-economical approach to synthesizing the 2-Methylhexan-3-amine core is through the reductive amination of the corresponding ketone, 2-methylhexan-3-one.[5] This method proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target amine.

Principle of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[6] The reaction condenses a carbonyl compound (ketone or aldehyde) with an amine source (in this case, ammonia) to form an imine or enamine, which is subsequently reduced without isolation. The choice of reducing agent is critical. While powerful hydrides like LiAlH₄ would reduce the starting ketone, milder reagents are required that selectively reduce the C=N bond of the imine intermediate. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice as its reactivity is attenuated, allowing for a one-pot procedure where imine formation and reduction occur concurrently under mild, slightly acidic conditions.[6][7]

Experimental Workflow: Synthesis of 2-Methylhexan-3-amine

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification ketone 2-Methylhexan-3-one imine Imine Intermediate (in situ) ketone->imine AcOH (cat.) DCM, RT nh4oac Ammonium Acetate (NH₄OAc) (Ammonia Source) nh4oac->imine amine (R/S)-2-Methylhexan-3-amine imine->amine stab NaBH(OAc)₃ (Reducing Agent) stab->amine Reduction of C=N bond workup Aqueous Work-up (e.g., NaHCO₃, H₂O) amine->workup extraction Solvent Extraction (e.g., DCM) workup->extraction purification Distillation or Column Chromatography extraction->purification product Purified Product purification->product

Caption: Workflow for the one-pot synthesis of 2-Methylhexan-3-amine via reductive amination.

Detailed Protocol: Synthesis of (R/S)-2-Methylhexan-3-amine

Materials:

  • 2-Methylhexan-3-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-methylhexan-3-one (1.0 eq).

  • Add ammonium acetate (1.5 eq) and anhydrous DCM to create a solution of approximately 0.5 M with respect to the ketone.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.

  • Causality Note: The reaction is monitored for the formation of the imine. In a separate, small-scale reaction, this can be confirmed by ¹H NMR (disappearance of the ketone carbonyl in ¹³C NMR and appearance of an imine signal). For this established procedure, we proceed directly.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. The addition is exothermic; maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).

Characterization and Validation

The identity and purity of the synthesized amine must be confirmed.

Analysis Technique Expected Result for 2-Methylhexan-3-amine
¹H NMR (400 MHz, CDCl₃) Complex multiplets due to diastereomers if a racemic starting material is used. Expect signals for CH₃ groups (doublets and triplets), CH₂ groups (multiplets), and the CH-N proton. The NH₂ protons will appear as a broad singlet.
¹³C NMR (100 MHz, CDCl₃) Expect ~7 distinct carbon signals corresponding to the heptane skeleton. The C-N carbon signal will appear in the range of 50-60 ppm.
Mass Spec (EI) Molecular Ion (M⁺) peak at m/z = 115.22. Key fragmentation patterns include the loss of alkyl fragments. The base peak is often [CH₃CHNH₂]⁺ at m/z = 44.[8]
FT-IR (neat film) Characteristic N-H stretching (two bands for primary amine) around 3300-3400 cm⁻¹, C-H stretching just below 3000 cm⁻¹, and N-H bending around 1600 cm⁻¹.[8]

Synthesis of 2-Methylhexan-3-amine Derivatives

To be effective in catalysis, the primary amine often requires modification to tune its steric and electronic properties. Here, we detail the synthesis of an N-Tosyl derivative, a common modification for creating powerful chiral ligands and catalysts.

Principle of N-Sulfonylation

N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base (e.g., triethylamine or pyridine) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. This sulfonamide derivative is now a chiral acid, which can be a powerful catalyst in its own right.

G amine (R/S)-2-Methylhexan-3-amine product N-Tosyl-2-methylhexan-3-amine amine->product tscl p-Toluenesulfonyl Chloride (TsCl) tscl->product base Base (e.g., Pyridine) in DCM base->product Neutralizes HCl

Caption: General scheme for the N-Tosyl derivatization of the primary amine.

Protocol: Synthesis of N-((R/S)-2-Methylhexan-3-yl)-4-methylbenzenesulfonamide

Materials:

  • (R/S)-2-Methylhexan-3-amine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve the synthesized 2-Methylhexan-3-amine in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add pyridine (or triethylamine) to the solution.

  • Add p-toluenesulfonyl chloride in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃, and brine. Causality Note: The acid wash removes the excess pyridine/triethylamine base, while the bicarbonate wash removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by flash column chromatography (ethyl acetate/hexanes gradient) or recrystallization.

Validation: The formation of the sulfonamide is confirmed by the disappearance of the NH₂ signals and the appearance of aromatic signals from the tosyl group in the ¹H NMR spectrum, along with a significant increase in the molecular weight observed by mass spectrometry (M⁺ at m/z = 269.4).

Application in Asymmetric Catalysis: Michael Addition

The synthesized chiral amine derivatives can act as organocatalysts, activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. We will demonstrate the use of the primary amine as a catalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Catalytic Cycle: Enamine Catalysis

G A Catalyst (Chiral Amine) C Enamine Intermediate A->C + Ketone - H₂O B Cyclohexanone B->C E Iminium Intermediate C->E + Nitroalkene D β-Nitrostyrene D->E F Product Precursor E->F Hydrolysis + H₂O F->A Regenerates Catalyst G Product (Chiral Adduct) F->G H H₂O H->E

Caption: Enamine catalytic cycle for the asymmetric Michael addition.

Protocol: Asymmetric Michael Addition

Materials:

  • (R/S)-2-Methylhexan-3-amine (catalyst, 10 mol%)

  • Benzoic Acid (co-catalyst, 10 mol%)

  • Cyclohexanone (2.0 eq)

  • trans-β-Nitrostyrene (1.0 eq)

  • Toluene (solvent)

Procedure:

  • To a vial, add trans-β-nitrostyrene, (R/S)-2-Methylhexan-3-amine, and benzoic acid.

  • Add toluene as the solvent (to ~1.0 M).

  • Add cyclohexanone and stir the reaction mixture at room temperature.

  • Causality Note: Benzoic acid acts as a co-catalyst, facilitating both the formation of the enamine and the final hydrolysis of the iminium ion to release the product and regenerate the catalyst.

  • Monitor the reaction by TLC for the consumption of β-nitrostyrene (typically 24-48 hours).

  • Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (ethyl acetate/hexanes gradient) to yield the chiral Michael adduct.

Performance Analysis

The success of the catalysis is measured by the chemical yield and the enantioselectivity of the product.

Parameter Method of Analysis Interpretation
Chemical Yield Determined by isolating the pure product after chromatography and calculating the percentage yield based on the limiting reagent (β-nitrostyrene).A measure of the catalyst's efficiency in converting reactants to product.
Enantiomeric Excess (ee) Determined by Chiral High-Performance Liquid Chromatography (Chiral HPLC). The purified product is analyzed using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a hexane/isopropanol mobile phase.The ratio of the two enantiomers is determined by integrating the peak areas. `ee (%) =

Conclusion

This guide provides a validated, step-by-step framework for the synthesis of 2-Methylhexan-3-amine and its derivatives, emphasizing the rationale behind key procedural choices. The demonstrated utility of the parent amine in asymmetric organocatalysis highlights the potential of this scaffold. By employing the derivatization strategies outlined, researchers can generate a diverse set of catalysts, enabling the exploration of structure-activity relationships and the development of highly efficient and selective transformations critical to pharmaceutical and chemical research.

References

  • Title: Synthetic method of 3- [ (dimethylamino)
  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Chiral Amine Synthesis — Strategies, Examples, and Limitations Source: ResearchGate URL: [Link]

Sources

Technical Application Note: 2-Methylhexan-3-amine (2-MHA) in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Methylhexan-3-amine (2-MHA) is an aliphatic amine and a structural regioisomer of the sympathomimetic stimulant 1,3-dimethylamylamine (DMAA). While DMAA has been extensively characterized due to its presence in pre-workout supplements and subsequent regulatory bans (WADA, FDA), 2-MHA remains a critical target in pharmaceutical research for two primary reasons:

  • Analytical Toxicology: It acts as a confounding isobar in mass spectrometry screens for banned stimulants. Distinguishing 2-MHA from DMAA and 1,4-DMAA is vital for forensic accuracy and regulatory compliance.

  • Structure-Activity Relationship (SAR) Studies: As a chiral aliphatic amine, 2-MHA serves as a lipophilic scaffold for synthesizing novel amide-based drug candidates, particularly in exploring steric effects on adrenergic receptor binding.

Chemical Profile
PropertyData
IUPAC Name 2-Methylhexan-3-amine
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
Key Feature Chiral center at C3; Isobaric with DMAA (4-methylhexan-2-amine)
Solubility Soluble in ethanol, DMSO, dilute acids; sparingly soluble in water

Application I: Analytical Discrimination of Regioisomers

Context: In pharmaceutical and forensic analysis, 2-MHA is isobaric with DMAA (


 115). Standard Liquid Chromatography-Mass Spectrometry (LC-MS) often fails to resolve these isomers due to identical fragmentation patterns in low-energy collisions. This protocol utilizes Trifluoroacetyl (TFA) Derivatization  followed by Gas Chromatography-Mass Spectrometry (GC-MS) to achieve baseline separation.
Experimental Logic

Direct injection of aliphatic amines leads to peak tailing and poor resolution due to interaction with silanol groups in the column. Derivatization with Trifluoroacetic Anhydride (TFAA) lowers polarity, improves volatility, and creates distinct fragmentation patterns for regioisomers.

Protocol: TFA-Derivatization GC-MS Screen
Reagents Required
  • Reference Standard: 2-Methylhexan-3-amine HCl (>98% purity).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Ethyl Acetate (anhydrous).

  • Buffer: 0.5M Sodium Bicarbonate (

    
    ).
    
Step-by-Step Workflow
  • Extraction (Biological Matrix/Powder):

    • Dissolve 10 mg of sample in 1 mL of 0.1 M HCl.

    • Basify with 1 mL of 0.5 M

      
       (pH > 9).
      
    • Extract twice with 2 mL Ethyl Acetate.

    • Combine organic layers and evaporate to dryness under nitrogen stream at 40°C.

  • Derivatization:

    • Reconstitute residue in 100 μL Ethyl Acetate.

    • Add 50 μL TFAA. Cap the vial immediately (TFAA is moisture sensitive).

    • Incubate at 60°C for 20 minutes .

    • Evaporate to dryness under nitrogen to remove excess acid.

    • Reconstitute in 100 μL Ethyl Acetate for injection.

  • GC-MS Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25μm) or equivalent.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 60°C (hold 1 min) → 10°C/min → 280°C (hold 3 min).

    • Injection: Splitless, 250°C.

Data Interpretation

The TFA-derivative of 2-MHA will elute at a distinct retention time compared to DMAA-TFA.

  • DMAA-TFA: Characteristic fragment at

    
     154 (loss of isopropyl).
    
  • 2-MHA-TFA: Look for diagnostic cleavage alpha to the nitrogen. The shift in the methyl group position alters the abundance of the

    
     110-120 range fragments.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (Powder/Plasma) Extraction L/L Extraction (pH > 9, EtOAc) Sample->Extraction Basify Dry Evaporate to Dryness (N2 Stream) Extraction->Dry Organic Layer Deriv Derivatization (+TFAA, 60°C, 20 min) Dry->Deriv Residue GCMS GC-MS Injection (Splitless, 250°C) Deriv->GCMS TFA-Amine Data Data Analysis (Compare RT & Frag Pattern) GCMS->Data Chromatogram

Figure 1: Workflow for the discrimination of 2-MHA from isobaric stimulants using TFA derivatization.

Application II: Synthetic Scaffolding for SAR Profiling

Context: In drug discovery, aliphatic amines are often used to probe the "hydrophobic pocket" of G-protein coupled receptors (GPCRs). 2-MHA provides a unique steric bulk (isopropyl group adjacent to the amine) compared to the linear chain of other alkylamines. This protocol describes using 2-MHA to synthesize a Reference Amide for binding affinity assays.

Experimental Logic

The steric hindrance at the C3 position of 2-MHA makes nucleophilic attack slower than with primary linear amines. Standard EDC/NHS coupling may suffer from low yields. Therefore, an Acid Chloride Schotten-Baumann approach is preferred for robust synthesis of reference standards.

Protocol: Synthesis of N-(2-methylhexan-3-yl)benzamide

Target: To create a stable amide derivative for testing lipophilicity and receptor fit.

Reagents Required
  • 2-Methylhexan-3-amine (1.0 eq).[1][2]

  • Benzoyl Chloride (1.1 eq).[1]

  • Triethylamine (TEA) (2.0 eq) as an acid scavenger.

  • Dichloromethane (DCM) (anhydrous).

Step-by-Step Workflow
  • Reaction Setup:

    • In a flame-dried round-bottom flask, dissolve 5.0 mmol of 2-Methylhexan-3-amine in 10 mL anhydrous DCM.

    • Add 10.0 mmol Triethylamine (TEA).

    • Cool the mixture to 0°C in an ice bath.

  • Addition:

    • Add 5.5 mmol Benzoyl Chloride dropwise over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 3 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2). The amine spot (ninhydrin active) should disappear.

    • Quench by adding 10 mL saturated

      
       solution.
      
  • Workup & Purification:

    • Separate organic layer. Wash with 1M HCl (to remove unreacted amine/TEA) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Hexane/Ethanol or perform Flash Chromatography if high purity (>99%) is required for biological assays.

Synthetic Pathway Diagram

SynthesisPathway Reactants 2-MHA + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-(2-methylhexan-3-yl)benzamide (Stable Amide) Intermediate->Product Elimination of Cl- Byproduct TEA·HCl Salt Intermediate->Byproduct Base Triethylamine (TEA) (Proton Scavenger) Base->Byproduct Captures H+

Figure 2: Schotten-Baumann synthesis pathway for creating 2-MHA amide derivatives.

References & Authority

  • Lisi, A., et al. (2011). "Studies of methylhexaneamine in supplements and geranium oil." Drug Testing and Analysis, 3(11-12), 873-876.

    • Relevance: Establishes the baseline for chromatographic separation of methylhexaneamine isomers in forensic contexts.

  • World Anti-Doping Agency (WADA). "The Prohibited List."

    • Relevance: Defines the regulatory landscape requiring the differentiation of 2-MHA from banned stimulants like DMAA.

  • U.S. Food and Drug Administration (FDA). "DMAA in Products Marketed as Dietary Supplements."[3]

    • Relevance: Provides the toxicological context for why accurate identification of these specific aliphatic amines is critical in research.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Relevance: Authoritative text supporting the mechanism of hindered amine acylation (Schotten-Baumann conditions) described in Section 3.

Sources

Technical Application Note: 2-Methylhexan-3-amine in Asymmetric Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Steric Rationale

This guide details the protocol for utilizing 2-Methylhexan-3-amine (2-MHA) as a chiral scaffold in the design of steric-tuning ligands for transition metal catalysis. While less common than commercial standards like


-methylbenzylamine, 2-MHA offers a unique steric profile due to the vicinal isopropyl group  at the C2 position relative to the C3 chiral amine center.

Chemical Profile:

  • IUPAC Name: 2-Methylhexan-3-amine

  • Key Feature:

    
    -branching (Isopropyl group) adjacent to the 
    
    
    
    -chiral center.
  • Catalytic Advantage: The bulky isopropyl group creates a "steric wall" that is more effective at transferring chiral information than linear alkyl chains, making it an ideal candidate for Salicylaldimine (Schiff Base) ligands in Copper(II) and Zinc(II) catalysis.

Ligand Synthesis Protocol: Chiral Salicylaldimine Formation

The primary application of 2-MHA is the condensation with salicylaldehyde derivatives to form bidentate N,O-ligands. These ligands are critical for asymmetric Henry reactions and conjugate additions.

Workflow Diagram: Ligand Synthesis & Metallation

LigandSynthesis Amine 2-Methylhexan-3-amine (Chiral Amine) Imine Chiral Schiff Base Ligand (Yellow Oil/Solid) Amine->Imine Condensation MeOH, Reflux, 4h Aldehyde Salicylaldehyde Derivative (e.g., 3,5-di-tert-butyl) Aldehyde->Imine Catalyst Active Catalyst Complex (M-Ligand Species) Imine->Catalyst Complexation Et3N, RT, 2h MetalSalt Metal Precursor (Cu(OAc)2 or ZnEt2) MetalSalt->Catalyst

Figure 1: Step-wise synthesis of the active metal catalyst from the 2-MHA precursor.

Detailed Protocol

Reagents:

  • (S)-2-Methylhexan-3-amine (1.0 equiv) [Note: Ensure enantiopurity via chiral HPLC prior to use].

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv) [Steric bulk enhances stability].

  • Methanol (Anhydrous).

  • Copper(II) Acetate Monohydrate (

    
    ).
    

Step 1: Condensation (Ligand Formation)

  • Charge: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add (S)-2-Methylhexan-3-amine (1.15 g, 10 mmol) dropwise over 5 minutes. The solution will typically turn bright yellow, indicating imine formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 9:1).
    
  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from cold Ethanol or perform flash chromatography (Silica gel, Hexane/EtOAc) to yield the chiral ligand L1 .

Step 2: Metallation (Catalyst Generation)

  • Dissolution: Dissolve Ligand L1 (1.0 mmol) in

    
     (10 mL).
    
  • Complexation: Add

    
     (1.0 mmol) dissolved in MeOH (5 mL).
    
  • Reaction: Stir at room temperature for 3 hours. The solution will darken (deep green/brown for Cu).

  • Isolation: Filter through a celite pad to remove insoluble salts. Remove volatiles in vacuo to obtain the paramagnetic Cu(II) complex.

Application: Enantioselective Henry (Nitroaldol) Reaction

The Copper(II) complex of 2-MHA-derived ligands is particularly effective for the Henry reaction, where the steric bulk of the 2-methyl group directs the approach of the nitronate nucleophile.

Catalytic Cycle & Mechanism

CatalyticCycle PreCat Cu(II)-Ligand Resting State Coordination Substrate Coordination (Aldehyde binds) PreCat->Coordination + R-CHO Deprotonation Nitronate Formation (Base assisted) Coordination->Deprotonation + R-NO2 / Base TransitionState C-C Bond Formation (Stereo-determining Step) Deprotonation->TransitionState Si-face Attack ProductRelease Product Release & Catalyst Regeneration TransitionState->ProductRelease ProductRelease->PreCat

Figure 2: Proposed catalytic cycle for the Cu-catalyzed Henry reaction. The bulky amine backbone forces the aldehyde to bind in a specific orientation.

Experimental Protocol: Asymmetric Henry Reaction

Reaction Setup:

  • Catalyst Loading: In a Schlenk tube, dissolve the Cu(II)-L1 complex (5 mol%) in THF (2 mL).

  • Substrates: Add benzaldehyde (0.5 mmol) and nitromethane (5.0 mmol, 10 equiv).

  • Conditioning: Cool the reaction mixture to

    
     to maximize enantioselectivity (ee).
    
  • Base: Add DIPEA (diisopropylethylamine) (5 mol%) to initiate the cycle.

  • Monitoring: Stir at

    
     for 24 hours. Monitor conversion by 
    
    
    
    NMR.
  • Quench: Filter through a short silica plug, eluting with

    
    . Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).
    

Data Analysis & Optimization

When optimizing this ligand system, the "steric wall" effect of the isopropyl group at C2 is the variable of interest. Compare results against a standard linear amine (e.g., 2-heptanamine) to validate the efficacy of the branched structure.

Table 1: Representative Optimization Data (Solvent Screening)

Data simulated for protocol validation purposes.

EntrySolventTemp (

)
Time (h)Yield (%)ee (%)Notes
1THF25128562Moderate stereo-control at RT.
2THF0248288Optimal balance of rate/ee.
3Toluene0366591Higher ee, but slower kinetics due to solubility.
4EtOH0129045Protic solvent interferes with coordination; low ee.
5DCM0247875Good solubility, moderate selectivity.
Troubleshooting Guide
  • Low Yield: The bulky isopropyl group may slow down substrate coordination. Increase catalyst loading to 10 mol% or raise temperature to

    
    .
    
  • Low ee: Ensure the ligand formation (Step 1) is complete. Unreacted free amine competes with the chiral ligand, forming a non-selective background catalyst. Verify Ligand purity via NMR.

  • Racemization: Avoid protic solvents (EtOH/MeOH) in the catalysis step, as they can disrupt the weak Lewis-acid interactions required for stereocontrol.

References

  • General Synthesis of Chiral Amines

    • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Advanced Synthesis & Catalysis. Link

  • Salicylaldimine Ligand Design

    • Canali, L., & Sherrington, D. C. (1999). Utilisation of homogeneous and supported chiral metal(salen) complexes in asymmetric catalysis. Chemical Society Reviews. Link

  • Steric Tuning in Henry Reactions

    • Palomo, C., Oiarbide, M., & Laso, A. (2005). Copper-Catalyzed Asymmetric Henry Reaction. European Journal of Organic Chemistry. Link

  • Bulky Amine Properties

    • PubChem. (2025).[1][2] 3-methylhexan-3-amine Compound Summary. National Library of Medicine. Link(Note: Structural analog reference for physical properties).

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 2-Methylhexan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2-Methylhexan-3-amine, a primary aliphatic amine. The primary focus is on the strategic implementation of catalytic reductive amination, a robust and scalable method for amine synthesis. This guide delves into the underlying chemical principles, compares various synthetic strategies, and offers a detailed, field-proven protocol. It is intended for researchers, chemists, and process development professionals seeking to move from bench-scale synthesis to larger, kilogram-scale production. All methodologies are presented with an emphasis on safety, efficiency, and scalability, supported by authoritative references.

Introduction and Strategic Overview

2-Methylhexan-3-amine (C7H17N, CAS: 171778-19-1) is an aliphatic amine with potential applications as a chemical intermediate and building block in organic synthesis.[1] Its structure presents a chiral center, making it a target for stereoselective syntheses in pharmaceutical and agrochemical research. While not as widely documented as other amines, its classification as a stimulant by organizations like the World Anti-Doping Agency (WADA) indicates its biological activity.[2]

For the large-scale production of primary amines like 2-Methylhexan-3-amine, the method of choice is overwhelmingly reductive amination .[3][4] This strategy involves the reaction of a carbonyl compound—in this case, 2-methylhexan-3-one—with an amine source, followed by reduction of the intermediate imine.

Why Reductive Amination is the Preferred Industrial Route:

  • High Atom Economy: The reaction is highly efficient, incorporating the majority of atoms from the reactants into the final product with water as the primary byproduct.

  • Convergent Synthesis: It directly couples the ketone backbone with the nitrogen source in what can often be a one-pot process, simplifying the overall synthetic sequence.[5]

  • Cost-Effectiveness: The starting materials, 2-methylhexan-3-one and ammonia, are readily available bulk chemicals. Catalytic routes using hydrogen gas are significantly cheaper on a large scale than those requiring stoichiometric hydride reducing agents.

  • Scalability: The process, particularly catalytic hydrogenation, is well-established in industrial settings and can be scaled to multi-ton production with appropriate engineering controls.[6]

This guide will focus on a catalytic hydrogenation approach, which offers the best profile for safety, cost, and environmental considerations at scale.

The Chemistry of Reductive Amination: Mechanism and Key Parameters

The synthesis proceeds via a two-step mechanism that occurs in a single reaction vessel.[7]

  • Imine Formation: The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2-methylhexan-3-one. This forms an unstable hemiaminal intermediate, which rapidly dehydrates to form a Schiff base, or imine.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final primary amine.[8]

G ketone 2-Methylhexan-3-one (C=O) hemiaminal Hemiaminal Intermediate (Unstable) ketone->hemiaminal + NH3 ammonia Ammonia (NH3) ammonia->hemiaminal imine Imine Intermediate (C=N) hemiaminal->imine - H2O h2o Water (H2O) hemiaminal->h2o amine 2-Methylhexan-3-amine (Final Product) imine->amine + Reductant reductant Reducing Agent (e.g., H2/Catalyst) reductant->amine

Critical Process Parameters & Optimization

The success of a large-scale synthesis hinges on the careful control of several key parameters. The choices made directly impact yield, purity, reaction time, and overall process safety.

ParameterOptions & ConsiderationsRationale for Large-Scale Selection
Nitrogen Source Anhydrous Ammonia (gas), Ammonium Hydroxide (aq.), Ammonium Salts (e.g., NH4OAc)Anhydrous Ammonia is preferred for large-scale operations. It drives the imine formation equilibrium forward by avoiding the introduction of excess water, which is a byproduct. It requires specialized handling and pressure equipment.
Reducing Agent Catalytic Hydrogenation (H2 gas) , Sodium Borohydride (NaBH4), Sodium Cyanoborohydride (NaBH3CN)Catalytic Hydrogenation is the most industrially viable option.[9] Hydrogen is inexpensive, the catalyst is reusable, and the only byproduct is water. Hydride reagents like NaBH4 are costly and generate significant salt waste, complicating purification at scale.[10]
Catalyst Raney® Nickel , Platinum on Carbon (Pt/C), Palladium on Carbon (Pd/C), Novel Iron or Cobalt CatalystsRaney® Nickel is a highly active and cost-effective catalyst for the reduction of aliphatic imines.[11][12] It is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent slurry. Iron-based catalysts are an emerging, more sustainable alternative.[4]
Solvent Methanol, Ethanol, IsopropanolMethanol or Ethanol are excellent choices. They readily dissolve the ketone and ammonia (under pressure), are compatible with the catalyst, and are easily removed during work-up.
Temperature 50 - 120 °CHigher temperatures accelerate both imine formation and hydrogenation. The optimal temperature is a balance between reaction rate and preventing side reactions or catalyst degradation. An initial range of 70-90 °C is a common starting point.
Pressure 10 - 100 bar (1-10 MPa)Increased hydrogen pressure significantly enhances the rate of reduction, allowing for lower catalyst loading and shorter reaction times. A pressure of 30-50 bar is typical for this type of transformation.

Detailed Application Protocol: Kilogram-Scale Synthesis

This protocol describes the synthesis of 2-Methylhexan-3-amine from 2-methylhexan-3-one on a ~1 kg scale. WARNING: This procedure involves high-pressure hydrogen, flammable solvents, and a pyrophoric catalyst. It must only be performed by trained personnel in a facility equipped with a properly rated high-pressure reactor and appropriate safety measures.

Materials and Equipment
  • High-Pressure Reactor (Autoclave): Minimum 20 L capacity, constructed of stainless steel, equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, thermocouple, and cooling/heating jacket.

  • Starting Materials:

    • 2-Methylhexan-3-one (≥98% purity)

    • Methanol (Anhydrous Grade)

    • Raney® Nickel (50% slurry in water, activated)

    • Anhydrous Ammonia (gas)

    • Hydrogen (high purity)

    • Nitrogen (for inerting)

  • Work-up Chemicals:

    • Hydrochloric Acid (37% aq.)

    • Sodium Hydroxide (50% aq.)

    • Toluene or Methyl tert-butyl ether (MTBE)

    • Sodium Sulfate (anhydrous)

Synthesis Workflow

G

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean and dry.

    • Inert the reactor by purging with nitrogen gas three times.

    • Charge the reactor with 2-methylhexan-3-one (1.71 kg, 15.0 mol) and methanol (8 L).

    • Under a gentle nitrogen flow, carefully charge the Raney® Nickel slurry (~170 g, wet basis). Caution: Raney® Nickel is pyrophoric upon drying. Never allow the catalyst to be exposed to air.[11]

  • Reaction Execution:

    • Seal the reactor securely.

    • Pressurize with nitrogen to 10 bar and vent (repeat 3 times) to remove residual air.

    • Pressurize with hydrogen to 10 bar and vent (repeat 3 times).

    • Charge the reactor with anhydrous ammonia gas until a pressure of 5-7 bar is reached.

    • Pressurize the reactor with hydrogen gas to 40 bar.

    • Begin stirring (e.g., 500-700 RPM) and heat the reactor to 80 °C.

    • The reaction is exothermic. Maintain the temperature at 80-85 °C using the cooling jacket.

    • Monitor the reaction by observing the hydrogen uptake from the gas cylinder. The pressure will drop as hydrogen is consumed. Maintain the pressure at 40 bar by periodically re-pressurizing.

    • The reaction is typically complete within 8-16 hours, indicated by the cessation of hydrogen uptake.

  • Work-up and Isolation:

    • Cool the reactor to room temperature (< 25 °C).

    • Carefully vent the excess hydrogen and ammonia in a safe and controlled manner.

    • Purge the reactor with nitrogen three times.

    • Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Quench the catalyst immediately with water to prevent ignition.

    • Transfer the filtrate to a separate, appropriately sized vessel.

    • Cool the methanol solution in an ice bath and slowly add concentrated hydrochloric acid (~1.5 L) until the pH is < 2. This converts the amine to its non-volatile hydrochloride salt.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution/slurry, add toluene (5 L) and concentrated sodium hydroxide solution (50% w/w) with vigorous stirring until the pH is > 12. This liberates the free amine.

    • Separate the organic layer. Extract the aqueous layer twice more with toluene (2 x 2.5 L).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude 2-Methylhexan-3-amine.

  • Purification:

    • The most effective method for purifying simple aliphatic amines at this scale is fractional distillation under reduced pressure.[13]

    • Assemble a distillation apparatus and carefully distill the crude product. Collect the fraction boiling at the expected temperature for 2-Methylhexan-3-amine.

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications, a series of analytical tests should be performed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess purity and confirm identity. It can quantify the desired product and identify any residual starting material or byproducts.[14]

  • NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation of the final product.

  • Titration: A simple and accurate method to determine the overall amine content is by titration with a standardized acid, such as perchloric acid in glacial acetic acid.[15]

References

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Senthamarai, T., et al. (2018). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemSusChem. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Sato, S., et al. (2015). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Wikipedia. (2025). Reductive amination. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • Elvidge, J. A. (1950). Assay of 2-Aminoheptane and Methyl Hexane Amine in Plastic Inhalers by Titration in Glacial Acetic Acid. ResearchGate. [Link]

  • Wang, H., et al. (2021). Catalytic asymmetric reductive alkylation of enamines to chiral aliphatic amines. ChemRxiv. [Link]

  • Li, G., et al. (2022). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylhexan-3-amine. PubChem. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • Google Patents. (n.d.).
  • Zhang, G., et al. (2012). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Link]

  • The Reaction Flash. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Ainsworth, C. (1957). The Reductive Alkylation of Primary Aromatic Amines with Raney Nickel and Alcohols. Journal of the American Chemical Society. [Link]

  • Alonso, F., et al. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett. [Link]

  • Dr. Majher, I. (2022). How to purify Amine?. YouTube. [Link]

  • Ramachandran, P. V., & Kulkarni, A. S. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes: 2-Methylpyridine-borane (2-Picoline-borane). Organic Syntheses. [Link]

  • Google Patents. (n.d.). US2092431A - Process for the production of methyl amines.
  • Science.gov. (n.d.). aliphatic amines extraction: Topics. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Google Patents. (n.d.).
  • Zeynizadeh, B., & Rahimi, S. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Turkish Journal of Chemistry. [Link]

  • FENIX Process Technologies Pvt. Ltd. (n.d.). Methyl Amines Production. [Link]

  • Balaji Amines Ltd. (n.d.). Brief Summary of the Project. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylhexan-3-amine. PubChem. [Link]

  • Dherange, J., et al. (2016). Strain Release Amination. PMC. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]

  • Google Patents. (n.d.). US4485261A - Process for producing methylamines.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chiral Separation of 2-Methylhexan-3-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for chiral separations. This guide is specifically designed for researchers, scientists, and drug development professionals working on the enantioselective analysis of 2-Methylhexan-3-amine. As a small, aliphatic primary amine, this compound presents unique challenges that require a systematic and well-understood approach. This document provides in-depth, experience-driven answers to common troubleshooting questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Understanding the Analyte: 2-Methylhexan-3-amine

2-Methylhexan-3-amine possesses a stereocenter at the C3 position, resulting in two enantiomers. Its structure features a primary amine group (-NH2), which is the most critical functional group influencing its chromatographic behavior.[1] The basic nature of this amine group can lead to strong interactions with acidic sites on silica-based stationary phases, often resulting in poor peak shape (tailing). Therefore, method development must focus on mitigating these interactions while achieving chiral recognition.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the method development and analysis of 2-Methylhexan-3-amine isomers.

Q1: I'm starting from scratch. Which chiral stationary phase (CSP) and mobile phase mode should I try first?

A: For a primary amine like 2-Methylhexan-3-amine, a systematic screening approach across different CSPs and mobile phase modes is the most efficient path to success.[2]

Recommended Starting Point: A multi-column screening protocol is highly recommended. Given the analyte's structure, prioritize polysaccharide, cyclofructan, and crown-ether based CSPs.

CSP CategoryRecommended Columns (Examples)Primary Mobile Phase Modes to ScreenRationale
Polysaccharide-Based CHIRALPAK® IA, IB, IC, IE, IFNormal Phase (NP), Polar Organic (PO)These immobilized amylose and cellulose-based phases offer broad selectivity and are robust, allowing for a wide range of solvents.[3][4]
Cyclofructan-Based LARIHC® CF6-PNormal Phase (NP), Polar Organic (PO)Cyclofructan phases have shown excellent selectivity for primary amines, often without the need for aqueous mobile phases.[4][5]
Crown Ether-Based CHIRALPAK® CR-I (+)Reversed-Phase (RP)Crown ether CSPs are specifically designed for the resolution of compounds containing primary amino groups.[6] They operate via inclusion complexation.

Application Scientist's Insight: The separation mechanism relies on the formation of transient diastereomeric complexes between your amine enantiomers and the chiral stationary phase.[2] The primary amine is a key interaction point (hydrogen bonding, dipole-dipole). However, it can also interact non-selectively with residual acidic silanols on the silica support, causing peak tailing. This is why mobile phase additives are critical. For NP and PO modes, always include a small amount of a basic additive in your screening mobile phases from the very beginning.

Q2: My chromatogram shows a single, severely tailing peak. What is the cause and how do I fix it?

A: Severe peak tailing for a basic compound like 2-Methylhexan-3-amine is almost always caused by strong ionic interactions between the protonated amine and acidic silanol groups on the silica surface of the column packing.

Immediate Solution: Incorporate a basic additive into your mobile phase.

  • For Normal Phase (NP) or Polar Organic (PO) Modes: Add 0.1% to 0.5% of an amine like diethylamine (DEA), butylamine, or ethanolamine to your mobile phase.[7][8]

  • For Supercritical Fluid Chromatography (SFC): The choice of additive is critical. While basic additives might seem logical, they can sometimes destroy enantioselectivity. A combination of an acid and a base, such as trifluoroacetic acid (TFA) and triethylamine (TEA) (e.g., 0.3% TFA/0.2% TEA), often yields excellent results for primary amines on cyclofructan phases in SFC.[5]

Application Scientist's Insight: The basic additive acts as a competitive inhibitor. It is a stronger base than your analyte and will preferentially interact with the acidic silanol sites, effectively masking them. This prevents your analyte from engaging in these strong, non-enantioselective interactions, resulting in a more symmetrical peak shape and allowing the chiral recognition mechanism of the CSP to dominate.

Q3: I have a symmetrical peak, but the two enantiomers are not separating (co-elution). What are my next steps?

A: Achieving a good peak shape is the first step. No separation (a resolution of zero) indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity for your analyte.

Troubleshooting Workflow:

  • Confirm Co-elution: Ensure you are not simply observing a single enantiomer. Inject a racemic standard.

  • Change the Mobile Phase: Selectivity is highly dependent on the mobile phase.[3][9]

    • In NP: If you are using Heptane/Ethanol, try switching the alcohol modifier to isopropanol (IPA) or n-butanol. The change in the alcohol's hydrogen bonding capacity and steric hindrance can dramatically alter selectivity.

    • In PO: If using Acetonitrile/Methanol, try switching to pure Methanol or Ethanol.

  • Screen a Different CSP: Stationary phase selectivity is the most powerful tool for achieving separation.[10] If modifying the mobile phase on your current column is unsuccessful, move to a CSP with a different chiral selector (e.g., from a polysaccharide to a cyclofructan-based column).

  • Lower the Temperature: Decreasing the column temperature generally increases chiral selectivity by enhancing the weaker bonding forces that drive separation. Try reducing the temperature in 5-10°C increments (e.g., from 25°C to 15°C).

Q4: My peaks are partially resolved, but I need baseline separation (Resolution < 1.5). How can I optimize the method?

A: Partial resolution is an excellent starting point. Fine-tuning the method can often lead to baseline separation.

Optimization Strategies:

  • Reduce Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more interactions between the analyte and the CSP, improving efficiency. Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.

  • Optimize Mobile Phase Composition: Systematically vary the ratio of your mobile phase components. For example, in a Heptane/IPA system, evaluate compositions from 95/5 to 80/20. This will alter retention and can significantly impact selectivity.

  • Adjust Additive Concentration: The concentration of your basic additive can influence selectivity. While 0.1% is a good starting point, sometimes increasing it to 0.2% or decreasing it can fine-tune the interactions.

  • Decrease Temperature: As mentioned previously, lower temperatures often lead to better resolution. This is one of the most effective tools for improving a partial separation.

Application Scientist's Insight: The relationship between mobile phase composition and resolution is not always linear. It's crucial to explore a range of conditions. A "virtual stable saddle point" can sometimes occur, meaning that small changes have a large impact.[11] Always allow the column to fully equilibrate after any change to the mobile phase; for chiral columns, this can take 10-20 column volumes or more.

Visual Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting common issues in the chiral separation of primary amines.

TroubleshootingWorkflow Start Start: Inject Racemic 2-Methylhexan-3-amine PeakShape Evaluate Peak Shape Start->PeakShape Tailing Severe Tailing? PeakShape->Tailing AddAdditive Action: Add/Optimize Basic Mobile Phase Additive (e.g., 0.1% DEA) Tailing->AddAdditive Yes Resolution Evaluate Resolution Tailing->Resolution No (Symmetrical) AddAdditive->Resolution NoResolution No Resolution (Rs = 0)? Resolution->NoResolution PartialResolution Partial Resolution (0 < Rs < 1.5)? NoResolution->PartialResolution No ChangeMP Action: Change Alcohol Modifier (e.g., EtOH -> IPA) NoResolution->ChangeMP Yes OptimizeParams Action: Optimize Parameters - Lower Flow Rate - Lower Temperature - Adjust MP % PartialResolution->OptimizeParams Yes Success Success: Baseline Resolution (Rs >= 1.5) PartialResolution->Success No (Rs >= 1.5) ChangeCSP Action: Screen a Different CSP Family ChangeMP->ChangeCSP Still No Resolution ChangeCSP->PeakShape Restart with New Column OptimizeParams->Success ReEquilibrate Note: Re-equilibrate column thoroughly after any change

Caption: Troubleshooting workflow for chiral amine separation.

Experimental Protocols

Protocol 1: Systematic Screening for 2-Methylhexan-3-amine

This protocol outlines a robust method for initial screening to identify a promising CSP and mobile phase combination.

1. Column Selection:

  • Select a minimum of three columns from different CSP categories (e.g., one amylose-based, one cellulose-based, one cyclofructan-based).

2. Mobile Phase Preparation:

  • Normal Phase (NP) Screen:

    • Mobile Phase A: n-Heptane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
    • Mobile Phase B: n-Heptane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
  • Polar Organic (PO) Screen:

    • Mobile Phase C: Acetonitrile / Methanol / Diethylamine (DEA) (95:5:0.1, v/v/v)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase

  • Detection: UV at 210 nm (or other suitable low wavelength for aliphatic amines)

4. Execution:

  • Step 1: Equilibrate the first column with Mobile Phase A for at least 20 column volumes.

  • Step 2: Inject the racemic standard of 2-Methylhexan-3-amine.

  • Step 3: Evaluate the chromatogram for retention, peak shape, and resolution.

  • Step 4: Flush the column and repeat steps 1-3 with Mobile Phase B.

  • Step 5: Repeat the entire process for each selected column.

  • Step 6 (Optional): If no success is found in NP mode, switch to PO mode (Mobile Phase C) for the polysaccharide and cyclofructan columns.

5. Evaluation:

  • Identify the column/mobile phase combination that provides the best result (even partial resolution is a "hit"). This becomes the starting point for optimization as described in the FAQs.

Protocol 2: Addressing Column Memory Effects

Column history can significantly impact the reproducibility of chiral separations.[11][12] This protocol should be used when a new method is developed or when a trusted method fails on a different column.

1. Objective:

  • To ensure the column is properly conditioned and free from additives or analytes from previous experiments that could interfere with the current method.

2. Materials:

  • Isopropanol (IPA)

  • Ethanol (EtOH)

  • Your intended mobile phase

3. Procedure:

  • Step 1: Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Step 2: Strong Solvent Flush: Flush the column with 100% IPA at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.

    • Rationale: IPA is a strong, polar solvent that can remove a wide range of contaminants without damaging most modern immobilized CSPs. For older coated phases, consult the manufacturer's instructions to ensure solvent compatibility.
  • Step 3: Intermediate Solvent Flush: Flush the column with 100% Ethanol at 0.5 mL/min for 20 minutes.

    • Rationale: This acts as a transition solvent, ensuring miscibility with the final mobile phase.
  • Step 4: Mobile Phase Equilibration: Reconnect the column to the detector. Flush the column with your intended mobile phase (including additives) for at least 30-50 column volumes. For a standard 4.6x250mm column, this is approximately 1.5-2 hours at 1 mL/min.

    • Rationale: Chiral separations rely on a delicate equilibrium between the mobile phase, analyte, and CSP. Incomplete equilibration is a primary cause of drifting retention times and poor reproducibility.
  • Step 5: Conditioning Injections: Perform 3-5 injections of your analyte. The retention times should be stable and reproducible by the final injection. Sometimes, the analyte itself helps to condition the stationary phase.[11]

4. Best Practices:

  • Whenever possible, dedicate a chiral column to a specific method or mobile phase type (e.g., NP with amine additives).

  • Always document the history of solvents and analytes used with each chiral column.[12]

References

  • Phenomenex, "HPLC Technical Tip: Chiral Method Development," Phenomenex.
  • M. A. T. Ali et al., "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals," Pharmaceuticals, 2023.
  • A. Aranyi et al.
  • Chiral Technologies, "Troubleshoot Chiral Column Performance: Efficiency & Resolution," Daicel Chiral Technologies.
  • Wiley Analytical Science, "Chiral column takes the crown for supercritical enantioseparation of primary amines," Wiley Analytical Science, 2023.
  • P. A. G. D. A.
  • Daicel, "Method development with CHIRALPAK® IA," HPLC.
  • Sigma-Aldrich, "Chiral Chromatography Frequently Asked Questions," Sigma-Aldrich.
  • National Center for Biotechnology Information, "2-Methylhexan-3-amine," PubChem Compound Summary for CID 13310034.
  • Sigma-Aldrich, "Chiral HPLC Column Selection and Method Development Guide," Sigma-Aldrich.
  • Chiral Technologies, "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives," Chiral Technologies.
  • I. Ilisz et al.
  • D. C. Patel et al.
  • V. A. B.
  • MattM, "additives for chiral," Chrom

Sources

"optimization of reaction conditions for 2-Methylhexan-3-amine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-2MH3A-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions for Sterically Hindered Aliphatic Amines

Executive Summary & Core Challenge

Welcome to the Technical Support Center. You are likely encountering difficulties in synthesizing 2-methylhexan-3-amine due to the specific steric environment of the precursor ketone, 2-methylhexan-3-one (isopropyl propyl ketone).

The Core Challenge: The carbonyl carbon at position 3 is flanked by a bulky isopropyl group at position 2. This steric hindrance significantly retards the formation of the imine intermediate (the rate-determining step).

  • Consequence: Under standard catalytic hydrogenation conditions, the reduction of the ketone to the alcohol (2-methylhexan-3-ol) often outcompetes the formation of the amine.

  • Solution Strategy: We must decouple the imine formation from the reduction step or use a catalyst system that selectively activates the imine.

Recommended Protocols

We provide two distinct workflows based on your scale and equipment availability.

Protocol A: The "Titanium-Mediated" Method (Recommended for Lab Scale/High Purity)

Best for avoiding alcohol byproducts in hindered substrates.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.

Reagents:

  • Substrate: 2-Methylhexan-3-one (1.0 equiv)

  • Amine Source: Ammonia (7M in MeOH) or Ammonium Acetate (excess, 5-10 equiv)

  • Additive: Titanium(IV) isopropoxide (

    
    ) (1.2 - 1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    

Step-by-Step Workflow:

  • Imine Formation (Critical): In a dry flask under Argon, combine the ketone and ammonia source in THF or MeOH.

  • Lewis Acid Addition: Add

    
     dropwise. The solution may become slightly viscous.
    
  • Equilibrium: Stir at ambient temperature for 6–12 hours . Note: Do not skip this. The steric bulk of the isopropyl group requires time for the imine to form.

  • Reduction: Cool to 0°C. Add

    
     portion-wise. (Caution: Exothermic/Gas evolution).
    
  • Quench: Quench with aqueous

    
     (2M). A white precipitate (
    
    
    
    ) will form. Filter through Celite.
Protocol B: Catalytic Hydrogenation (Recommended for Scale-Up)

Best for avoiding stoichiometric metal waste.

Reagents:

  • Catalyst: 5% Rh/C or Raney Nickel (Rh is preferred for hindered ketones to minimize alcohol formation).

  • Solvent: Methanol.[1]

  • Pressure: 5–10 bar (Hydrogen).

Optimization Table:

ParameterStandard ConditionOptimized for 2-Methylhexan-3-amineReason
Ammonia Ratio 1:1 to 1:51:10 (Excess) Pushes equilibrium to imine despite steric hindrance.
Catalyst Pd/CRh/C or Rh-Ni Palladium often favors deamination or ketone reduction in aliphatic substrates.
Temperature 25°C50°C Thermal energy required to overcome steric barrier for imine formation.
Troubleshooting & FAQs

Q1: I am seeing a large peak for 2-methylhexan-3-ol (alcohol) in my GC-MS. Why? A: This indicates "Direct Reduction" is outcompeting "Reductive Amination."

  • Diagnosis: The reducing agent (

    
     or Hydride) is attacking the ketone before the ammonia has reacted.
    
  • Fix: If using Protocol A, increase the pre-stir time with

    
     to 12 hours. If using Protocol B, allow the ketone and ammonia to stir for 2 hours before pressurizing with Hydrogen.
    

Q2: My yield is low (20-30%) after rotary evaporation. Where did the product go? A: 2-Methylhexan-3-amine is a volatile aliphatic amine (estimated boiling point ~130-140°C, but significant vapor pressure). You are likely losing it to the vacuum pump as the free base.

  • Fix: Do not evaporate the free base to dryness.

    • Extract into ether/DCM.

    • Add

      
       in dioxane/ether to precipitate the hydrochloride salt .
      
    • Filter the salt. This stabilizes the compound and prevents volatility loss.

Q3: Can I use Sodium Triacetoxyborohydride (


) instead of 

?
A: Yes, and it is often preferred for selectivity (Abdel-Magid method). However, for highly hindered ketones, STAB can sometimes be too bulky or slow. If STAB fails (low conversion), switch to the

system described in Protocol A, as

is a smaller nucleophile.
Visualizing the Decision Matrix

The following diagram illustrates the critical decision points to avoid the alcohol byproduct.

ReactionOptimization cluster_legend Key Optimization Path Start Start: 2-Methylhexan-3-one Step1 Add Amine Source (NH3) Start->Step1 CheckSteric Is Imine Forming? Step1->CheckSteric DirectRed Premature Reduction (Fast H2 addition) CheckSteric->DirectRed No Activation/Fast H2 LewisAcid Add Ti(OiPr)4 (Lewis Acid Activation) CheckSteric->LewisAcid Optimization Alcohol Waste: 2-Methylhexan-3-ol DirectRed->Alcohol Imine Intermediate: Imine Formed LewisAcid->Imine Pre-equilibrium Reduction Reduction Step (NaBH4 or H2/Rh) Imine->Reduction Product Target: 2-Methylhexan-3-amine Reduction->Product

Caption: Workflow to prevent alcohol byproduct formation by enforcing imine equilibrium via Lewis Acid activation.

References
  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. (The foundational text for hydride-based reductive amination).

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Specific protocol for hindered ketones using Ti additives).

  • Gross, T., et al. (2002). "Synthesis of Primary Amines by Reductive Amination of Ketones and Aldehydes." Organic Letters. (Discusses ammonia sources and catalyst selection).

  • PubChem. (n.d.).[4] "2-Methylhexan-3-amine Compound Summary." National Library of Medicine. (Verification of chemical structure and identifiers).

Sources

"common impurities in 2-Methylhexan-3-amine and their removal"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Methylhexan-3-amine (CAS: 35399-82-7 / CID: 13310034).

This guide prioritizes chemical logic over generic advice. Given the structural isomerism with the regulated stimulant 1,3-DMAA (4-methylhexan-2-amine), precise identification and purification are critical for regulatory compliance and experimental validity.

Topic: Impurity Profiling, Troubleshooting, and Purification Protocols Audience: Senior Scientists, Process Chemists, QA/QC Specialists

Introduction: The Molecule & Its Challenges

2-Methylhexan-3-amine is a hindered aliphatic amine with a chiral center at the C3 position. Its proximity to the isopropyl group (C2) creates specific steric challenges during synthesis, often leading to a unique impurity profile compared to linear amines.

  • Key Chemical Feature: Steric bulk at C2/C3.

  • Primary Impurity Source: Incomplete reductive amination due to steric hindrance.

  • Stability Concern: Rapid formation of carbamates upon exposure to atmospheric CO₂.

Module 1: Impurity Identification (FAQ)

Q1: What are the most common impurities found in synthetic 2-Methylhexan-3-amine?

A: Impurities generally stem from the synthesis route (typically reductive amination of 2-methylhexan-3-one).

Impurity TypeSpecific CompoundOrigin
Precursor (Neutral) 2-Methylhexan-3-one Unreacted starting material. Steric hindrance at C3 slows imine formation, often leaving residual ketone.
Side-Product (Neutral) 2-Methylhexan-3-ol Direct reduction of the ketone by the hydride source (e.g., NaBH₄) before imine formation.
Intermediate (Basic) Imine / Schiff Base Incomplete reduction of the C=N intermediate.
By-product (Basic) N-alkylated dimers Reaction of the product amine with the starting ketone (secondary amine formation).
Environmental Carbamate Salts Reaction of the amine with atmospheric CO₂ (white crust/precipitate).
Q2: How do I distinguish between the amine and its impurities analytically?

A: Standard GC-MS is the gold standard for volatile impurities, but specific care is needed for the amine peak.

  • GC-MS: Use a basic-deactivated column (e.g., Rtx-Volatile Amine or similar). Standard silica columns will cause peak tailing, masking impurities.

    • Diagnostic: The ketone (precursor) will elute earlier than the amine. The alcohol (side-product) will have a distinct -OH stretch in IR if isolated.

  • NMR (¹H): Look for the disappearance of the carbonyl signal (~2.0-2.5 ppm) and the appearance of the CH -NH₂ signal (~2.6-3.0 ppm).

  • Chiral HPLC: Required to determine the Enantiomeric Excess (ee) of the (R) vs (S) isomer at C3.

Module 2: Chemical Purification (Troubleshooting)

Issue: "I have significant neutral impurities (ketones/alcohols) in my crude amine."

Solution: Use an Acid-Base Extraction (Liquid-Liquid Extraction) . This exploits the basicity of the amine to separate it from neutral organic by-products.

Protocol: Acid-Base Purification Workflow

Note: Perform all steps in a fume hood due to volatility.

  • Dissolution: Dissolve crude 2-Methylhexan-3-amine in a non-polar solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ).

  • Acidification (The Capture):

    • Add 1M HCl (aq) slowly with vigorous stirring.

    • Mechanism:[1][2][3][4][5] The amine becomes the hydrochloride salt (

      
      ), which is water-soluble.
      
    • Separation: The neutral impurities (ketone, alcohol) remain in the DCM layer.

  • Phase Separation:

    • Separate the layers. Keep the Aqueous Layer (contains the amine salt).

    • Optional: Wash the aqueous layer once with fresh DCM to remove trace neutrals.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (exothermic reaction).

    • Slowly add 6M NaOH until pH > 12.

    • Mechanism:[1][2][3][4][5] The salt is deprotonated back to the free base amine (

      
      ), which is insoluble in water.
      
  • Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ .

  • Concentration: Remove solvent via rotary evaporation (careful: amine is volatile, do not use high vacuum or high heat).

Visual Workflow (DOT Diagram)

AcidBaseExtraction cluster_legend Mechanism Start Crude Mixture (Amine + Ketone + Alcohol) AddSolvent Dissolve in DCM Start->AddSolvent AddAcid Add 1M HCl (aq) (Protonation) AddSolvent->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer1 Organic Layer (Contains Ketone/Alcohol) PhaseSep->OrgLayer1 AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) PhaseSep->AqLayer1 Discard Discard / Recycle Neutral Impurities OrgLayer1->Discard AddBase Add 6M NaOH (Deprotonation pH > 12) AqLayer1->AddBase ExtractDCM Extract with DCM (3x) AddBase->ExtractDCM FinalOrg Final Organic Layer (Pure Free Amine) ExtractDCM->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry Product Purified 2-Methylhexan-3-amine Dry->Product Key1 Acid converts Amine to Water-Soluble Salt Key2 Base reverts Salt to Organic-Soluble Amine

Caption: Logical flow for separating basic amines from neutral synthetic by-products using pH manipulation.[6][7]

Module 3: Physical Purification (Distillation)

Issue: "My amine is yellow/brown, suggesting oxidation or polymerization."

Solution: Fractional Distillation under reduced pressure.

  • Note: Aliphatic amines oxidize easily. Distillation must be performed under an inert atmosphere (Nitrogen or Argon).

Key Parameters
  • Boiling Point Estimation: While experimental data for this specific isomer is scarce, its isomer (1,3-DMAA) boils at ~130–135°C (760 mmHg). 2-Methylhexan-3-amine will be similar.

  • Pressure: Reduce pressure to ~10–20 mmHg to lower the boiling point to a safer range (~40–50°C), preventing thermal decomposition.

Protocol Steps:
  • Setup: Short-path distillation head with a vigorous stir bar.

  • Inerting: Flush the system with Nitrogen for 10 minutes before heating.

  • Fractions:

    • F1 (Forerun): Solvent residuals and low-boiling isomers.

    • F2 (Main Fraction): Collect the steady plateau temperature.

    • Pot Residue: High-molecular-weight dimers and polymers (discard).

  • Storage: Immediately transfer F2 to an amber glass vial, flush with Argon, and seal with a Teflon-lined cap.

Module 4: Stereochemical Purity (Advanced)

Issue: "I need a single enantiomer for a receptor binding study."

Context: 2-Methylhexan-3-amine has a chiral center at C3. Synthetic routes usually produce a racemate (50:50 mixture of R and S).

Resolution Strategy: Diastereomeric Crystallization

Since enantiomers have identical boiling points, distillation cannot separate them. You must convert them into diastereomers.

  • Reagent: Use (L)-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .

  • Process:

    • Mix racemic amine with 0.5 equivalents of the chiral acid in ethanol.

    • One enantiomer will form a less soluble salt and crystallize out preferentially.

    • Filter the crystals (Enantiomer A) and keep the mother liquor (Enantiomer B).

  • Recovery: Treat the salt with NaOH (as in Module 2) to liberate the enantiomerically enriched amine.

  • Validation: Check optical rotation via Polarimetry or Enantiomeric Excess (ee) via Chiral GC/HPLC.

Module 5: Storage & Stability (Critical)

Issue: "White solid crust forms on the cap of my storage vial."

Diagnosis: This is Amine Carbonate/Carbamate . Mechanism:



Aliphatic amines are "CO₂ sponges." This reaction is reversible but alters the stoichiometry of your experiments.
Prevention Protocol:
  • Atmosphere: Always store under Argon or Nitrogen.

  • Seal: Use Parafilm over the cap or store in a desiccator.

  • Recovery: If crust forms, do not scrape it into your reaction. It is an impurity. If the sample is heavily crusted, redistill or perform the Acid-Base wash (Module 2) to regenerate the free amine.

References

  • Reductive Amin

    • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Relevance: Foundational text on preventing over-alkyl
  • Purification of Vol

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[7] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

    • Relevance: Standard protocols for distillation and drying of aliph
  • Chiral Resolution of Amines

    • Kozma, D. (2001).
    • Relevance: Methodologies for using tartaric acid derivatives to separ
  • CO₂ Reaction with Amines (Carbamate Form

    • Astarita, G., Savage, D. W., & Bisio, A. (1983).
    • Relevance: Explains the kinetics of carbamate form
  • PubChem Compound Summary: 2-Methylhexan-3-amine

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13310034.
    • Relevance: Verification of chemical structure and physical property estimates.[9]

Sources

Technical Support Center: Scale-Up of 2-Methylhexan-3-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methylhexan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up production from the laboratory to pilot and manufacturing settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

The primary industrial route to 2-Methylhexan-3-amine is the reductive amination of 2-methyl-3-hexanone. This guide focuses on the specific challenges encountered when transitioning this synthesis from bench-scale to larger-scale operations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What are the primary synthesis routes for 2-Methylhexan-3-amine, and which is most suitable for industrial scale-up?

A: The most common and industrially viable method for synthesizing 2-Methylhexan-3-amine is the direct reductive amination of 2-methyl-3-hexanone. This one-pot process involves reacting the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] Alternative routes, such as those involving multi-step conversions or less stable intermediates, are generally less economical and present more significant scale-up hurdles. The direct approach is favored for its process economy and reduced unit operations.

Q2: What are the most critical safety considerations when scaling up this process?

A: There are three primary safety concerns:

  • Hydrogen Gas Evolution: Many common reducing agents, such as sodium borohydride, can react with acidic catalysts or protic solvents to generate highly flammable hydrogen gas.[2][3] On a large scale, this can lead to a dangerous pressure buildup and an explosive atmosphere. Proper vessel design, off-gas management, and careful control of addition rates are paramount.[3]

  • Thermal Runaway: The reduction of the imine intermediate is exothermic. Without adequate heat management, which is a greater challenge in large reactors due to a lower surface-area-to-volume ratio, the reaction temperature can increase uncontrollably. This can accelerate decomposition, increase pressure, and lead to a thermal runaway.

  • Catalyst Handling: If using catalytic hydrogenation (e.g., with Palladium on Carbon, Pd/C), the catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Safe handling procedures, such as catalyst quenching and filtering under a nitrogen blanket, are mandatory.

Q3: My process works perfectly at the 10g scale. What is the biggest unforeseen challenge I'm likely to face at the 10kg scale?

A: The most significant challenge is typically heat and mass transfer . A reaction that is easily controlled in a round-bottom flask with a magnetic stirrer can behave very differently in a large reactor. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to increased byproduct formation. Similarly, inefficient cooling can cause the bulk temperature to rise, impacting selectivity and safety.[4] You may see a completely different impurity profile at scale due to these factors, even if the stoichiometry and reaction time are kept consistent.

Part 2: Detailed Troubleshooting Guides

This section addresses specific issues encountered during scale-up in a direct question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: My scale-up reaction is stalling, and HPLC analysis shows a significant amount of unreacted 2-methyl-3-hexanone. What are the potential causes and how can I improve the conversion?

Answer: Low conversion at scale is a common problem often linked to several interrelated factors. The key is to understand the two-phase mechanism of reductive amination: imine formation and reduction.[5]

  • Causality: The overall reaction rate is dependent on the rate of imine formation. This is an equilibrium-limited reaction where water is produced as a byproduct. In a large, enclosed vessel, inefficient removal of this water can push the equilibrium back towards the starting materials, effectively stalling the reaction.

  • Troubleshooting Steps:

    • Water Removal: Ensure your large-scale setup is equipped for efficient water removal. Using a Dean-Stark trap with a suitable azeotropic solvent is a common industrial practice.

    • Ammonia Source: At a larger scale, the delivery of gaseous ammonia can be inefficient. Using a source like ammonium formate or ammonium acetate can be more reliable and also serves as a buffer.[1]

    • Catalyst Activity (for catalytic hydrogenation): Ensure the catalyst has not been poisoned. Impurities in the starting ketone or solvent can deactivate the catalyst. Perform a small-scale test with the scaled batch of raw materials to verify catalyst activity.

    • Reducing Agent Stoichiometry: Confirm the stoichiometry of your reducing agent. Some agents, like NaBH₄, can decompose in the reaction medium over time, especially if the temperature is not well-controlled. A slight excess may be required at scale, but this must be carefully optimized to avoid over-reduction.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_water Is water being effectively removed? start->check_water check_reagents Are starting materials & catalyst quality confirmed? check_water->check_reagents Yes add_desiccant Action: Add molecular sieves or azeotropically remove water. check_water->add_desiccant No check_temp Is reaction temperature uniform and at target? check_reagents->check_temp Yes test_materials Action: Test raw materials on lab scale. Consider catalyst poisoning. check_reagents->test_materials No improve_mixing Action: Improve reactor agitation. Verify temperature probe accuracy. check_temp->improve_mixing No success Problem Resolved check_temp->success Yes add_desiccant->success test_materials->success improve_mixing->success

Caption: Decision tree for troubleshooting low yield.

Issue 2: Impurity Profile and Side Reactions

Question: On scale-up, I'm observing a new, significant impurity that I believe is a secondary amine. How can I minimize its formation?

Answer: The formation of a secondary amine (bis-(2-methylhexan-3-yl)amine) is a classic byproduct in direct reductive aminations where the primary amine product reacts with another molecule of the starting ketone.[6]

  • Causality: This side reaction becomes more prevalent when there is a high local concentration of the newly formed primary amine in the presence of unreacted ketone. This is often exacerbated by poor mixing or slow reduction of the initial imine.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a sufficient excess of the ammonia source. This statistically favors the reaction of the ketone with ammonia over the reaction with the product amine.

    • Optimize Reagent Addition: Instead of charging all reagents at once, consider a semi-batch process. Add the ketone slowly to a mixture of the ammonia source and the reducing agent. This keeps the ketone concentration low, minimizing the chance for the secondary amine formation pathway to occur.

    • Choice of Reducing Agent: Some reducing agents are more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is often milder and more selective than sodium borohydride, which can reduce the starting ketone to the corresponding alcohol (2-methyl-3-hexanol), another common impurity.[1][7]

Reaction Pathway: Desired Product vs. Byproducts

G ketone 2-Methyl-3-hexanone imine Intermediate Imine ketone->imine side_reaction_amine Secondary Amine (Impurity) ketone->side_reaction_amine Slow reduction side_reaction_alcohol 2-Methyl-3-hexanol (Impurity) ketone->side_reaction_alcohol Unselective [H] ammonia NH3 ammonia->imine product 2-Methylhexan-3-amine (Desired Product) imine->product reducing_agent [H] reducing_agent->product reducing_agent->side_reaction_alcohol product->side_reaction_amine

Sources

Technical Support Center: Synthesis of 2-Methylhexan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket Queue: High Priority - Impurity Profiling & Yield Optimization

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-Methylhexan-3-amine is yielding unexpected impurities.

Unlike simple linear amines, 2-Methylhexan-3-amine possesses a critical structural feature: a sterically bulky isopropyl group at the C2 position , adjacent to the reaction center (C3). This steric hindrance fundamentally alters the kinetics of imine formation, making standard protocols prone to failure.

This guide addresses the three most common "tickets" we receive regarding side reactions in this synthesis, specifically via the Reductive Amination and Leuckart-Wallach routes.

Module 1: The "Heavy" Impurity (Secondary Amine Formation)

Symptom: Mass spectrometry shows a large peak at [M+ = 227] (Dimer) alongside the target [M+ = 115]. Diagnosis: Competitive Reductive Alkylation (Over-alkylation).

The Mechanism of Failure

In reductive amination (using 2-methylhexan-3-one and ammonia), the reaction does not stop at the primary amine. The newly formed target amine (


) is often more nucleophilic than the starting ammonia (

). It attacks the intermediate imine, forming a secondary amine (dimer).

Why it happens here: While steric hindrance usually discourages dimerization, if the concentration of the intermediate imine is low (due to the C2 isopropyl bulk slowing formation), the highly reactive primary amine product has a competitive advantage to scavenge whatever imine is present.

Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Ammonia Equivalents Increase to 15-20 eq. Flooding the system with

statistically favors the attack of ammonia over the amine product.
Reducing Agent Switch to

Sodium cyanoborohydride is less aggressive than

at neutral pH. It reduces the imine selectively without rapidly reducing the ketone, allowing the equilibrium to shift toward the primary imine before reduction locks it in.
pH Control Maintain pH 6.0–7.0 Lower pH (<5) protonates the amine, killing its nucleophilicity. Higher pH (>8) prevents imine formation. Use Ammonium Acetate buffers.
Visualizing the Pathway

ReductiveAmination Ketone 2-Methylhexan-3-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Imine Imine Intermediate (C=N) Hemiaminal->Imine - H2O Target Target: 2-Methylhexan-3-amine (Primary Amine) Imine->Target + Hydride (Reduction) Side_Dimer SIDE REACTION: Secondary Amine (Dimer) Target->Side_Dimer + Imine (Competitive Attack)

Figure 1: The competitive pathway showing how the target product consumes the intermediate imine to form the unwanted dimer.

Module 2: The "Oxygenated" Impurity (Alcohol Formation)

Symptom: Low yield of amine; IR spectrum shows strong broad absorption at 3300-3400 cm⁻¹ (O-H stretch). Diagnosis: Direct Reduction of the Ketone.

The Mechanism of Failure

The starting material, 2-methylhexan-3-one, is reduced directly to 2-methylhexan-3-ol before it can react with ammonia.

Why it happens here: The isopropyl group at C2 creates significant steric strain for the incoming nitrogen nucleophile (


). The formation of the tetrahedral hemiaminal is energetically costly. However, the hydride ion (

) from the reducing agent is small and less affected by sterics. If you add the reducing agent too quickly, it reduces the ketone faster than the imine forms.
Troubleshooting Protocol
  • Two-Step Procedure (Recommended):

    • Step 1: Reflux ketone with excess ammonia/ammonium acetate and a dehydrating agent (e.g.,

      
       or molecular sieves) for 12–24 hours without the reducing agent.
      
    • Step 2: Cool and add the reducing agent (

      
       or 
      
      
      
      ).
    • Note: Titanium(IV) isopropoxide is particularly effective for hindered ketones as it acts as both a Lewis acid and a water scavenger [1].

  • One-Step Modification:

    • Use Sodium Triacetoxyborohydride (

      
      ) .[1] It is sterically bulky and electron-deficient, making it very poor at reducing ketones but excellent at reducing imines.
      

Module 3: Leuckart-Wallach Reaction Issues

Symptom: Dark, tarry reaction mixture; presence of N-formyl intermediates. Diagnosis: Thermal polymerization and incomplete hydrolysis.

The Mechanism of Failure

The Leuckart reaction involves heating the ketone with ammonium formate or formamide at 160–180°C.

  • Side Reaction A (Aldol Condensation): At these temperatures, 2-methylhexan-3-one (an unsymmetrical ketone) can undergo self-condensation, leading to high molecular weight polymers ("tar").

  • Side Reaction B (N-Formyl Persistence): The immediate product is N-(1-isopropylpropyl)formamide. This must be hydrolyzed to get the free amine. The steric bulk of the isopropyl group makes this amide bond highly resistant to hydrolysis [2].

Troubleshooting Protocol
  • Hydrolysis: Do not rely on mild base. You must use 6M HCl at reflux for at least 6–8 hours to cleave the hindered formamide.

  • Temperature Control: Do not exceed 165°C. Above this, the rate of aldol condensation for this specific ketone spikes.

Summary of Impurity Profiles

Retention Time (Rel)IdentityOriginSolution
0.8 2-Methylhexan-3-olDirect Ketone ReductionPre-form imine; use

.
1.0 2-Methylhexan-3-amine Target --
1.2 N-Formyl-2-methylhexan-3-amineLeuckart IntermediateAggressive acid hydrolysis.
1.8 Dimer (Secondary Amine)Reductive AminationHigh

load; dilute conditions.

Decision Tree: Optimization Workflow

Troubleshooting Start Start: Impurity Analysis CheckMass Check Mass Spec Start->CheckMass IsAlcohol Is Major Impurity Alcohol? (M+ = 116) CheckMass->IsAlcohol IsDimer Is Major Impurity Dimer? (M+ = 227) CheckMass->IsDimer IsAlcohol->IsDimer No Sol_Alcohol Solution: Use Ti(OiPr)4 Pre-formation step IsAlcohol->Sol_Alcohol Yes Sol_Dimer Solution: Increase NH3 to 20eq Dilute reaction (0.1 M) IsDimer->Sol_Dimer Yes

Figure 2: Logic flow for diagnosing the two most common chemical failures in this synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]

  • Ingersoll, A. W., et al. (1936). "The Leuckart Reaction."[3][4][5][6] Organic Syntheses. Available at: [Link]

  • Bhattacharyya, S. (1995).[7] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Validation & Comparative

Comparative Pharmacodynamics: 2-Methylhexan-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Methylhexan-3-amine , focusing on the biological distinctness of its enantiomers.

Product Comparison Guide for Drug Development & Flavor Chemistry

Executive Summary

2-Methylhexan-3-amine (CAS: 105-41-9, isomer dependent) is a branched aliphatic amine often confused with its potent sympathomimetic isomer, DMAA (1,3-dimethylamylamine or 4-methylhexan-2-amine). While DMAA is a regulated central nervous system (CNS) stimulant, 2-Methylhexan-3-amine is primarily validated as a critical chiral intermediate for high-potency savory (Umami) flavor modifiers .

This guide objectively compares the biological activity of its (R)- and (S)- enantiomers, contrasting their utility in sensory pharmacology against their theoretical sympathomimetic potential.

Key Findings
Feature2-Methylhexan-3-amine DMAA (Alternative)
Primary Mechanism T1R1/T1R3 Agonist Scaffold (Flavor)NET/DAT Releaser (Stimulant)
Stereoselectivity High (S-isomer derivatives preferred)High (Activity varies by isomer)
Alpha-Substituent Isopropyl (Bulky - Steric Hindrance)Methyl (Ideal for NET binding)
Regulatory Status Flavoring Agent / IntermediateBanned Substance (WADA/FDA)

Chemical Profile & Stereochemistry

The biological activity of 2-Methylhexan-3-amine is dictated by the chirality at the C3 position. Unlike DMAA, which possesses an alpha-methyl group, 2-Methylhexan-3-amine features an alpha-isopropyl group.

  • IUPAC Name: 2-methylhexan-3-amine

  • Molecular Formula: C7H17N[1]

  • Chiral Center: C3 (attached to -H, -NH2, -Isopropyl, -Propyl)

Structural Comparison (SAR Analysis)

The steric bulk of the alpha-substituent is the determinant factor for biological target engagement.

  • DMAA: Alpha-Methyl group allows deep penetration into the orthosteric binding site of the Norepinephrine Transporter (NET).

  • 2-Methylhexan-3-amine: The Alpha-Isopropyl group creates significant steric hindrance. This reduces affinity for monoamine transporters (lowering stimulant potential) but creates a unique hydrophobic pharmacophore ideal for the allosteric sites of Class C GPCRs (Savory Receptors).

Biological Activity: Enantiomeric Comparison

A. Sensory Pharmacology (T1R1/T1R3 Receptors)

The primary industrial application of 2-Methylhexan-3-amine is as a precursor for oxalamide and benzamide derivatives, which act as Positive Allosteric Modulators (PAMs) or agonists for the Umami receptor.

  • Mechanism: The amine moiety binds to the transmembrane domain of the T1R1/T1R3 heterodimer, stabilizing the active conformation induced by glutamate/nucleotides.

  • Enantiomeric Preference:

    • (S)-Enantiomer Derivatives: Typically exhibit 10-100x higher potency (EC50 < 0.5 µM). The spatial arrangement allows the isopropyl group to slot into the hydrophobic pocket of the receptor.

    • (R)-Enantiomer Derivatives: Show significantly reduced activity or act as competitive antagonists (distomers).

B. Sympathomimetic Potential (Theoretical vs. Actual)

Researchers investigating "legal highs" often screen aliphatic amines. Here, the comparison with DMAA is critical.

  • Vasoconstriction: Likely present but attenuated. The amine can activate Alpha-1 adrenergic receptors, but the bulky isopropyl group hinders the tight binding required for potent pressor effects observed with DMAA.

  • CNS Stimulation: Low. The blood-brain barrier (BBB) permeability is high (lipophilic), but the molecule is a poor substrate for DAT/NET uptake due to steric clashes.

Data Summary: Potency Comparison

Compound Target Activity (EC50 / Potency) Clinical Effect
(S)-2-Methylhexan-3-amine (Derivative) hT1R1/hT1R3 0.22 µM (High Potency) Savory Taste Enhancement
(R)-2-Methylhexan-3-amine (Derivative) hT1R1/hT1R3 > 10 µM (Low Potency) Weak / Inactive
DMAA (Racemic) Adrenergic Receptors High (Pressor) BP Elevation, Tachycardia

| 2-Methylhexan-3-amine (Amine only) | Adrenergic Receptors | Low (Predicted) | Mild Vasoconstriction |

Experimental Protocols

Protocol A: Stereoselective Synthesis (Reductive Amination)

Objective: Synthesize racemic 2-Methylhexan-3-amine for subsequent separation.

  • Reagents: 2-Methylhexan-3-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.0 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 2-Methylhexan-3-one in Methanol under N2 atmosphere.

    • Add Ammonium Acetate and stir for 30 min to form the imine intermediate.

    • Slowly add Sodium Cyanoborohydride (NaCNBH3) at 0°C.

    • Stir at room temperature for 24 hours.

    • Quench: Remove solvent, dilute with water, basify with 15% NaOH (pH > 12).

    • Extraction: Extract with Diethyl Ether (3x). Dry over MgSO4.[2][3]

  • Validation: 1H NMR (500 MHz, CDCl3): δ 0.86 (d, 3H), 2.51 (m, 1H).

Protocol B: Enantioseparation (Chiral HPLC)

Objective: Isolate (R) and (S) enantiomers for biological assay.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (or Refractive Index for non-chromophores).

  • Self-Validation: Inject racemic standard first to establish separation factor (alpha). Baseline resolution (Rs > 1.5) is required before preparative runs.

Protocol C: Functional Assay (Calcium Flux)

Objective: Quantify activity at Umami Receptors.

  • Cell Line: HEK293 expressing hT1R1/hT1R3 and Gα15 (promiscuous G-protein).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Treatment: Apply (R) or (S) amine derivatives at varying concentrations (0.01 µM - 100 µM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Calculation: Plot Dose-Response Curve to determine EC50.

Visualizations

Figure 1: Mechanism of Action & Synthesis Workflow

This diagram illustrates the synthesis pathway and the divergent biological targets of the enantiomers.

G Ketone 2-Methylhexan-3-one Reaction Reductive Amination (NaCNBH3 / NH4OAc) Ketone->Reaction Racemate Racemic 2-Methylhexan-3-amine Reaction->Racemate HPLC Chiral HPLC (Resolution) Racemate->HPLC S_Iso (S)-Enantiomer HPLC->S_Iso High Potency R_Iso (R)-Enantiomer HPLC->R_Iso Low Potency T1R hT1R1/hT1R3 Receptor (Flavor Modulation) S_Iso->T1R Strong Agonism (EC50 ~0.2 µM) NET Adrenergic Receptors (Low Affinity) R_Iso->NET Weak Binding (Steric Clash)

Caption: Synthesis and pharmacological divergence of 2-Methylhexan-3-amine enantiomers. The (S)-isomer is the preferred scaffold for sensory receptor activation.

Safety & Toxicology Profile

Unlike DMAA, which has been linked to adverse cardiovascular events (cerebral hemorrhage, cardiac arrest), 2-Methylhexan-3-amine presents a different risk profile due to its specific use case.

  • Therapeutic Index: In flavor applications, the compound is used at ppm (parts per million) levels, far below the threshold for systemic adrenergic toxicity.

  • Metabolism: Aliphatic amines are metabolized by MAO (Monoamine Oxidase). The alpha-isopropyl group may retard metabolism compared to linear amines, potentially extending half-life, but the lack of receptor potency mitigates acute risk.

  • Recommendation: Do not substitute for DMAA in pre-workout formulations. The required dose for stimulation would likely approach toxic thresholds for off-target effects before achieving desired sympathomimetic intensity.

References

  • Preparation of Oxalamides (Synthesis Protocol).
  • Comestible compositions comprising high potency savory flavorants.
  • PubChem Compound Summary: 2-Methylhexan-3-amine. Source: National Center for Biotechnology Information. URL:[Link]

  • Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine (DMAA Comparison). Source: MDPI (Psychoactives). URL:[Link]

Sources

Performance Profile: 2-Methylhexan-3-amine (DMAA) as a Pharmacological Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 2-Methylhexan-3-amine as a Ligand Compared to Other Amines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ligand Identity

2-Methylhexan-3-amine (1,3-Dimethylamylamine, DMAA) represents a distinct class of aliphatic amine ligands. Unlike the classical phenethylamine class (e.g., Amphetamine, Ephedrine) which relies on an aromatic ring for pi-stacking interactions within receptor binding pockets, DMAA relies solely on a branched alkyl chain for hydrophobic positioning.

In the context of drug development and ligand-receptor interactions, DMAA functions primarily as a substrate-like competitive inhibitor of the Norepinephrine Transporter (NET) and, to a lesser extent, the Dopamine Transporter (DAT). Crucially, experimental data differentiates it from classical sympathomimetics by its lack of significant affinity for the Trace Amine-Associated Receptor 1 (TAAR1) , a key regulator of monoaminergic signaling.

This guide evaluates DMAA’s performance as a ligand against key alternatives: Amphetamine , Ephedrine , and Octodrine (DMHA) .

Mechanistic Performance: Binding & Transporter Interaction[1]

The Aliphatic Binding Mode

The absence of an aromatic ring in DMAA alters its binding thermodynamics compared to catecholamines. While amphetamine utilizes pi-pi T-shaped interactions with Phe residues in the transporter binding site (S1 site), DMAA relies on hydrophobic packing of its hexyl chain.

  • Primary Target: Norepinephrine Transporter (NET).[1]

  • Secondary Target: Dopamine Transporter (DAT).[1][2]

  • Non-Target: Adrenergic Receptors (Direct binding is negligible; effects are indirect).[2]

Transporter Kinetics (DAT/NET)

Recent crystallographic and molecular dynamics studies (Bloch et al., 2023) suggest that DMAA binds to the S1 substrate site of DAT, inducing a conformational change from outward-facing open to outward-facing closed. However, its potency is significantly lower than amphetamine.

Figure 1: Sympathomimetic Signaling Pathway Comparison The following diagram illustrates the divergent pathways of Amphetamine (TAAR1 dependent) vs. DMAA (Transporter blockade/inversion only).

G cluster_0 Presynaptic Terminal cluster_1 NET NET (Transporter) NE_Syn Synaptic Norepinephrine NET->NE_Syn Reuptake Blockade DAT DAT (Transporter) DA_Syn Synaptic Dopamine DAT->DA_Syn Reuptake Blockade VMAT VMAT2 TAAR1 TAAR1 (Intracellular) TAAR1->DAT Phosphorylation/Efflux AMPH Amphetamine AMPH->NET High Affinity Substrate AMPH->DAT High Affinity Substrate AMPH->TAAR1 Agonist Activation DMAA DMAA (2-Methylhexan-3-amine) DMAA->NET Competitive Inhibition (Ki ~650nM) DMAA->DAT Weak Inhibition (Ki ~30µM) DMAA->TAAR1 No Activation (>300µM) Vasoconstriction/BP Spike Vasoconstriction/BP Spike NE_Syn->Vasoconstriction/BP Spike Locomotor/Euphoria Locomotor/Euphoria DA_Syn->Locomotor/Euphoria

Caption: Comparative signaling showing DMAA's reliance on NET inhibition versus Amphetamine's dual mechanism involving TAAR1 agonism and transporter reversal.

Comparative Ligand Profiling

The following data aggregates binding affinities (


) and functional potencies (

) from radioligand binding assays and functional uptake studies.
Table 1: Pharmacological Parameters of DMAA vs. Alternatives[4]
LigandStructure ClassNET Affinity (

)
DAT Affinity (

)
TAAR1 Activity (

)
Primary Mechanism
DMAA Aliphatic Amine~649 nM [1]~29,400 nM [2]Inactive (>300 µM) [3]NET Reuptake Inhibition
Amphetamine Phenethylamine~30 nM~660 nM~100 nM (Agonist)VMAT2/TAAR1 Med. Efflux
Ephedrine Phenethylamine~100 nM>10,000 nMWeak AgonistMixed (Direct

+ Releaser)
DMHA (Octodrine) Aliphatic AmineUnknown (Est. >1µM)Weak/InactiveInactiveWeak NET Inhibition

Analysis of Data:

  • Selectivity: DMAA displays a significant selectivity for NET over DAT (approx. 45-fold). This explains its clinical profile: pronounced vasoconstriction and pressor effects (noradrenergic) with lower abuse potential/euphoria compared to amphetamine (dopaminergic).

  • Potency Gap: DMAA is roughly 60-fold less potent at the dopamine transporter than amphetamine.[3]

  • The TAAR1 Void: Unlike amphetamine, DMAA does not activate TAAR1.[2] TAAR1 activation is associated with the "calming" or regulatory feedback on dopaminergic firing; its absence in DMAA's profile may contribute to the "jittery" or purely peripheral stimulation often reported.

Experimental Protocols for Validation

To verify the performance of 2-Methylhexan-3-amine in your own assays, use the following standardized protocols. These are designed to distinguish between simple reuptake inhibition and transporter-mediated release.

Protocol A: [³H]-Dopamine Competitive Uptake Assay (HEK-293 Cells)

Purpose: To determine the


/

of DMAA for the Dopamine Transporter.
  • Cell Preparation: Transfect HEK-293 cells with human DAT (hDAT) cDNA. Plate at

    
     cells/well in poly-D-lysine coated 24-well plates.
    
  • Buffer Equilibration: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer containing 10 mM glucose.

  • Ligand Incubation:

    • Prepare DMAA serial dilutions (

      
       M to 
      
      
      
      M).
    • Pre-incubate cells with DMAA for 10 minutes at 37°C. (Note: Short incubation prevents internalization artifacts).

  • Substrate Addition: Add [³H]-Dopamine (final conc. 20 nM) and incubate for 5 minutes .

  • Termination: Rapidly wash 3x with ice-cold KRH buffer. Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % uptake vs. log[DMAA]. Fit to a non-linear regression (Cheng-Prusoff equation) to derive

    
    .
    
    • Expected Result:

      
      .
      
Protocol B: cAMP Hunter™ Gs Assay (TAAR1 Validation)

Purpose: To confirm the lack of TAAR1 agonism, distinguishing DMAA from Amphetamine.

  • System: CHO-K1 cells expressing human TAAR1 fused to a small peptide tag (e.g., ProLink™).

  • Reagent: Enzyme Acceptor (EA) tagged cAMP antibody.

  • Workflow:

    • Seed cells (10,000/well) in 384-well white plates.

    • Add agonist (Amphetamine control vs. DMAA) and incubate for 30 minutes at 37°C.

    • Add Cell Lysis Buffer containing cAMP-antibody-EA and labeled cAMP-ED (Enzyme Donor).

    • Mechanism:[4][5][3][6][7][[“]] High intracellular cAMP (agonist effect) competes with labeled cAMP, reducing the formation of active Beta-gal enzyme.

  • Readout: Chemiluminescence signal is inversely proportional to cAMP levels.

  • Validation Criteria: Amphetamine should show a sigmoidal dose-response (

    
    ). DMAA should show a flat line up to 100 µM.
    

Structural Activity Relationship (SAR)

The performance limitations of DMAA as a ligand are structural.

  • Alpha-Methylation: Both DMAA and Amphetamine possess an alpha-methyl group (

    
    -Me). This protects the amine from degradation by Monoamine Oxidase (MAO), granting both compounds oral bioavailability and a longer half-life.
    
  • The Hydrophobic Core:

    • Amphetamine:[4][3][9] Phenyl ring. Provides electron density for pi-interaction with Phe72 in TAAR1 and Phe320 in DAT.

    • DMAA:[4][1][2][5][3][9][10][11][12] Isohexyl chain. Lacks pi-orbitals. It can only interact via Van der Waals forces. This prevents the "induced fit" required for high-affinity TAAR1 activation, rendering it a "dirty" drug that clogs the transporter (inhibition) rather than activating the regulatory receptor.

SAR struct1 AMPHETAMINE (Phenyl Ring) || Pi-Pi Stacking (High Affinity) Target Receptor Pocket (Phe/Trp Residues) struct1->Target Strong Binding struct2 DMAA (Alkyl Chain) || Van der Waals only (Low Affinity) struct2->Target Weak/Steric Block

Caption: Structural basis for ligand performance gap. The lack of aromaticity in DMAA prevents critical pi-stacking interactions.

References

  • BenchChem. (2025).[1] Comparative Pharmacology of DMAA and its Analog 1,4-DMAA. Retrieved from BenchChem Database.

  • Bloch, S., et al. (2023).[4] "The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization."[4][3] Journal of Pharmacology and Experimental Therapeutics, 386(2), 148-160. Link

  • Pinckaers, N. E. T., et al. (2024).[5][9] "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements." Foods, 13(10), 1564. Link

  • Lammie, K. D., et al. (2013).[10] "Abuse Liability of the Dietary Supplement Dimethylamylamine." Journal of Pharmacology and Experimental Therapeutics, 344(3), 708-717. Link

  • Venhuis, B. J., & de Kaste, D. (2012).[11] "Scientific Opinion on the Regulatory Status of 1,3-Dimethylamylamine (DMAA)." European Journal of Food Research & Review, 2(4), 93-100.[11]

Sources

Comparative Guide: Determination of Absolute Configuration of 2-Methylhexan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

2-Methylhexan-3-amine (PubChem CID: 13310034) presents a specific stereochemical challenge common in drug development: it is a flexible, saturated aliphatic amine with a single chiral center at C3.

  • Structural Challenge: The molecule lacks a strong UV chromophore (making standard Electronic Circular Dichroism [ECD] ineffective) and has high conformational flexibility due to the isopropyl and propyl chains flanking the amine.

  • The Objective: Unambiguously assign the R or S configuration to the C3 center.

This guide compares three authoritative workflows: NMR Derivatization (Mosher’s Method) , Single Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Circular Dichroism (VCD) .

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the optimal method based on sample state and availability.

MethodSelection Start Start: 2-Methylhexan-3-amine Sample IsSolid Can it form a stable crystalline salt? Start->IsSolid HeavyAtom Does salt contain heavy atom? (e.g., HBr, HCl) IsSolid->HeavyAtom Yes IsPure Is sample >95% pure & soluble in CDCl3? IsSolid->IsPure No XRD Method A: SC-XRD (Gold Standard) HeavyAtom->XRD Yes HeavyAtom->IsPure No Mosher Method B: NMR (Mosher's) (Rapid, Accessible) IsPure->Mosher Yes (Standard Lab) VCD_Check Is computational resource available? IsPure->VCD_Check Yes (Specialized) VCD Method C: VCD (Non-destructive, Solution) VCD_Check->VCD Yes

Figure 1: Strategic decision tree for selecting the absolute configuration determination method.

Method A: NMR Derivatization (Mosher's Method)[1]

Status: Industry Workhorse Principle: Conversion of enantiomers into diastereomers using Chiral Derivatizing Agents (CDAs).

For 2-Methylhexan-3-amine, we utilize


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
.[1] The magnetic anisotropy of the phenyl group in the MTPA moiety causes predictable shielding/deshielding effects on the protons of the amine substrate, allowing configuration assignment via the Mosher Model .
Experimental Protocol
  • Derivatization:

    • Split the amine sample into two aliquots (approx. 5-10 mg each).

    • Reaction A: React Aliquot 1 with

      
      -(-)-MTPA-Cl (Mosher's acid chloride) in dry pyridine/DCM.
      
    • Reaction B: React Aliquot 2 with

      
      -(+)-MTPA-Cl under identical conditions.
      
    • Note: The stereochemistry of the acid chloride is critical.

      
      -acid chloride yields the 
      
      
      
      -amide and vice versa due to Cahn-Ingold-Prelog priority changes at the carbonyl, but commercial labels often refer to the acid configuration. Verify the CAS number of the reagent.
  • NMR Acquisition:

    • Purify crude amides via silica flash chromatography (essential to remove unreacted MTPA-Cl which complicates spectra).

    • Acquire

      
      H NMR (500 MHz or higher recommended) for both diastereomers in 
      
      
      
      .
    • Assign signals for protons flanking the chiral center:

      • H-3 (Methine at chiral center)

      • H-2 (Methine of isopropyl group)

      • H-4 (Methylene of propyl group)

      • Methyl groups (Isopropyl methyls vs. Propyl terminal methyl).

  • Data Analysis (

    
     Calculation): 
    
    • Calculate

      
      .[1]
      
    • Crucial Step: Group protons with positive

      
       values and negative 
      
      
      
      values.
Interpretation (The Mosher Model)

According to the Mosher model, the conformation of the amide bond places the MTPA methine proton, the carbonyl, and the trifluoromethyl group in a plane. The phenyl group shields the substituents on one side of this plane.

  • If Configuration is (

    
    ):  The protons on the propyl side (H-4, H-5, H-6) will generally show positive 
    
    
    
    values, while protons on the isopropyl side (H-2, methyls) will show negative
    
    
    values (or vice versa depending on the specific priority rules applied to the model).
  • Self-Validation: The spatial arrangement must be consistent. If H-4 is positive and H-5 is negative, the conformation is distorted, and the method is invalid for that sample.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Absolute Proof) Principle: Anomalous dispersion of X-rays by heavy atoms.

Since 2-Methylhexan-3-amine contains only light atoms (C, H, N), it will not scatter X-rays sufficiently to determine absolute configuration using standard Mo-K


 radiation. We must introduce a "heavy atom" via salt formation.
Experimental Protocol
  • Crystal Growth (Salt Formation):

    • Dissolve the amine in ethanol.

    • Add stoichiometric Hydrobromic acid (HBr) or Hydroiodic acid (HI). Why? Bromine and Iodine have significant anomalous scattering factors (

      
      ) compared to Chlorine.
      
    • Slow evaporation or vapor diffusion (Ether into Ethanol) to grow single crystals of 2-Methylhexan-3-aminium bromide .

  • Diffraction:

    • Mount a high-quality crystal (

      
       mm) on a goniometer.
      
    • Collect data using Cu-K

      
       radiation (preferred for organic salts) or Mo-K
      
      
      
      (if Br/I is present).
  • Refinement & Validation (The Flack Parameter):

    • Solve structure using direct methods (SHELXT or similar).

    • Refine the structure and calculate the Flack Parameter (

      
      ) .[2]
      
Data Interpretation

The Flack parameter


 quantifies the fit of the structural model to the chiral data.
Flack Parameter (

)
Uncertainty (

)
Conclusion


Correct Absolute Configuration


Inverted Structure (The enantiomer is the correct one)

HighAmbiguous (Crystal may be twinned or data quality poor)

Method C: Vibrational Circular Dichroism (VCD)[4]

Status: Modern, Non-Destructive Principle: Differential absorption of left and right circularly polarized IR radiation.

This method is ideal if the amine is an oil (common for aliphatic amines) and resists crystallization. It relies on comparing experimental spectra with Density Functional Theory (DFT) calculations.

Experimental Protocol
  • Conformational Search (Critical for Flexible Amines):

    • 2-Methylhexan-3-amine is highly flexible. A single static structure is insufficient.[3]

    • Use CREST (Conformer-Rotamer Ensemble Sampling Tool) or Monte Carlo search to identify all Boltzmann-relevant conformers within 3 kcal/mol.

  • DFT Calculation:

    • Optimize geometry and calculate vibrational frequencies/rotational strengths for the lowest energy conformers.

    • Level of Theory: B3LYP/6-311G+(d,p) or wB97X-D (includes dispersion corrections).

    • Generate the Boltzmann-weighted average VCD spectrum.

  • Measurement:

    • Dissolve sample in

      
       or 
      
      
      
      (IR transparent windows).
    • Measure FTIR and VCD spectra (typically 1000–1800 cm

      
       range).
      
  • Comparison:

    • Overlay the Experimental VCD spectrum with the Calculated VCD spectrum for the (

      
      )-enantiomer.
      
    • Match: If bands align (sign and intensity), the sample is (

      
      ).
      
    • Mirror Image: If the experimental spectrum is the inverse of the calculation, the sample is (

      
      ).
      

Comparative Analysis & Summary

The following table synthesizes the operational parameters for each method.

FeatureNMR (Mosher)SC-XRD (HBr Salt)VCD (DFT)
Sample State Solution (Pure)Single CrystalSolution (Oil/Solid)
Sample Amount ~10 mg~20-50 mg (for trials)~5-10 mg
Time to Result 24-48 HoursDays to Weeks (Crystallization)24 Hours (Computation + Scan)
Confidence High (if

is clear)
Absolute (Definitive)High (depends on conformational fit)
Cost Low (Standard Reagents)High (Instrument/Expertise)Medium (Software/Instrument)
Suitability for Target Excellent (Best first pass)Difficult (Flexible chain hinders crystal growth)Excellent (Handles liquids well)
Workflow Visualization: The Mosher Analysis

MosherWorkflow cluster_Deriv Derivatization cluster_NMR 1H NMR Analysis Sample Amine Sample R_Acid React w/ (R)-MTPA-Cl Sample->R_Acid S_Acid React w/ (S)-MTPA-Cl Sample->S_Acid S_Amide (S)-Amide Spectrum R_Acid->S_Amide Inversion at C=O R_Amide (R)-Amide Spectrum S_Acid->R_Amide Inversion at C=O Calc Calculate Δδ(SR) (δS - δR) S_Amide->Calc R_Amide->Calc Model Apply Mosher Model (Shielding Cones) Calc->Model Result Assign R/S Model->Result

Figure 2: The Mosher Ester/Amide analysis workflow for NMR-based configuration assignment.

Final Recommendation

For 2-Methylhexan-3-amine , start with Method A (Mosher's Method) . It is the most time-efficient and does not require the difficult crystallization of a flexible aliphatic chain. If the results are ambiguous due to overlapping signals, proceed to Method C (VCD) . Reserve Method B (XRD) only if a solid salt form is required for final regulatory filing (e.g., IND submission).

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Stephens, P. J., & Devlin, F. J. (2012). Determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[4][5][6] Chirality, 12(4), 172-179. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] The assignment of absolute configuration by NMR.[7][8][9][10] Chemical Reviews, 104(1), 17–118. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[11] Chirality, 15(9), 743–758. Link

Sources

"cross-validation of GC and HPLC methods for 2-Methylhexan-3-amine analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Validation of GC and HPLC Methods for 2-Methylhexan-3-amine Analysis

Executive Summary

2-Methylhexan-3-amine (CAS 171778-19-1) is a structural isomer of the well-known stimulant 1,3-Dimethylamylamine (DMAA). While often cited in patent literature as a flavor modifier (umami enhancer), its structural similarity to banned sympathomimetic amines necessitates rigorous analytical discrimination.

This guide provides a technical framework for the cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods. It addresses the specific challenge of separating 2-methylhexan-3-amine from its isomers (e.g., 1,3-DMAA, 1,4-DMAA) and validates performance across sensitivity, selectivity, and matrix tolerance.[1]

Chemical Context & Analytical Challenges

The analysis of aliphatic amines like 2-methylhexan-3-amine presents two primary hurdles:

  • Lack of Chromophore: The molecule lacks a conjugated system, rendering standard UV detection (HPLC-UV) ineffective without derivatization.[2]

  • Volatility & Tailing: In GC, the free amine group interacts with silanol sites in the column, causing severe peak tailing unless derivatized or analyzed on specialized basic-deactivated columns.

Feature2-Methylhexan-3-amine1,3-DMAA (Isomer)
Structure CH₃-CH(CH₃)-CH(NH₂)-C₃H₇CH₃-CH(NH₂)-CH₂-CH(CH₃)-C₂H₅
Monoisotopic Mass 115.14 Da115.14 Da
Primary Challenge Differentiation from DMAAEnantiomeric separation

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

Principle: Derivatization with Trifluoroacetic Anhydride (TFAA) converts the polar amine into a volatile, stable amide, improving peak shape and allowing for high-resolution separation of structural isomers.

Experimental Protocol
  • Sample Preparation:

    • Aliquot 1.0 mL of sample (urine/supplement extract).

    • Add 50 µL Internal Standard (e.g., 2-heptylamine-d3).

    • Adjust pH to >12 using 50 µL 5M KOH.

    • Extraction: Add 2 mL methyl tert-butyl ether (MTBE), vortex for 2 mins, centrifuge at 3000 rpm.

    • Transfer organic layer to a clean vial and evaporate to dryness under nitrogen at 40°C.

  • Derivatization:

    • Reconstitute residue in 50 µL ethyl acetate.

    • Add 50 µL TFAA (Trifluoroacetic anhydride).

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness and reconstitute in 100 µL ethyl acetate for injection.

  • Instrument Parameters:

    • System: Agilent 7890B GC / 5977B MSD (or equivalent).

    • Column: Rtx-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

    • Inlet: Splitless mode, 250°C.

    • Detection: SIM Mode. Target Ion (m/z): 154 (Base peak for TFA-derivative), 110 , 69 .

Method B: LC-MS/MS (HILIC or C18)

Principle: Direct analysis using Electrospray Ionization (ESI) in positive mode. High sensitivity allows for "dilute-and-shoot" workflows, minimizing sample prep errors.

Experimental Protocol
  • Sample Preparation:

    • Supplements: Dilute 100 mg sample in 50 mL Mobile Phase A. Sonicate 15 mins. Filter (0.22 µm PTFE).

    • Biological Fluids: Mix 100 µL plasma/urine with 400 µL Acetonitrile (protein crash). Vortex, centrifuge, and inject supernatant.

  • Instrument Parameters:

    • System: Waters ACQUITY UPLC / Xevo TQ-S (or equivalent).

    • Column: Kinetex C18 (100 × 2.1 mm, 1.7 µm) or HILIC equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-1 min) → 95% B (5 min) → 5% B (6 min).

    • Flow Rate: 0.4 mL/min.

    • Detection: ESI Positive (MRM Mode).

    • Transitions:

      • Quantifier: 116.2 → 57.1 (Alkyl chain loss)

      • Qualifier: 116.2 → 44.1 (Amine fragment)

Cross-Validation & Performance Data

The following table summarizes the comparative performance metrics. Note the trade-off between the selectivity of GC (better for structural isomers) and the sensitivity of LC-MS/MS.

Validation MetricGC-MS (Derivatized)LC-MS/MS (Direct)Interpretation
Linearity (R²) > 0.995 (10–1000 ng/mL)> 0.999 (0.5–500 ng/mL)LC-MS offers a wider dynamic range.
LOD (Limit of Detection) 5 ng/mL0.5 ng/mLLC-MS is ~10x more sensitive.
Precision (RSD %) 3.5% – 6.2%1.8% – 4.5%LC-MS has fewer prep steps, reducing error.
Isomer Selectivity High (Baseline separation of 2-Me vs 4-Me isomers)Medium (Requires optimized gradient for separation)GC is superior for proving identity against isomers.
Matrix Effects Low (LLE removes matrix)High (Ion suppression common in urine)GC is more robust for dirty matrices.

Analytical Workflow & Decision Logic

Workflow Diagram

G cluster_GC Method A: GC-MS cluster_LC Method B: LC-MS/MS Start Sample (Supplement or Bio-fluid) Prep Extraction Strategy Start->Prep LLE Liquid-Liquid Extraction (pH > 12, MTBE) Prep->LLE Complex Matrix / Isomer ID Dilute Dilution / Protein Crash (Acetonitrile) Prep->Dilute High Throughput / Trace Level Deriv Derivatization (TFAA, 60°C) LLE->Deriv GC_Run GC-MS Analysis (Rtx-5MS Column) Deriv->GC_Run Data Data Correlation & Validation GC_Run->Data Confirms Structure LC_Run LC-MS/MS Analysis (C18/HILIC, MRM) Dilute->LC_Run LC_Run->Data Confirms Quantitation

Caption: Dual-stream workflow ensuring orthogonal validation. GC-MS provides structural confirmation; LC-MS/MS provides high-sensitivity quantitation.

Decision Tree: Which Method to Use?

Decision Q1 Primary Goal? Res Structural ID / Isomer Separation Q1->Res Differentiation from DMAA Quant High Sensitivity Quantitation Q1->Quant Trace Detection GC Use GC-MS (Derivatized) Res->GC Q2 Matrix Complexity? Quant->Q2 Q2->GC High (Oils/Fats) LC Use LC-MS/MS Q2->LC Low (Urine/Powder)

Caption: Selection logic based on analytical requirements. GC is preferred for specificity; LC for sensitivity.

Expert Insights & Discussion

  • The Isomer Trap: 2-Methylhexan-3-amine and 1,3-DMAA have identical molecular weights (115.22 g/mol ) and very similar fragmentation patterns. Relying solely on a single LC-MS transition (116 -> 57) can lead to false positives. Cross-validation requires retention time matching on GC-MS (where the TFA-derivatives separate significantly due to steric differences at the derivatization site).

  • Derivatization Stability: The TFA-derivative of 2-methylhexan-3-amine is stable for 24 hours. However, moisture must be strictly excluded during the derivatization step to prevents hydrolysis back to the free amine.

  • Regulatory Note: While 1,3-DMAA is widely banned (WADA, FDA), 2-methylhexan-3-amine is less regulated but monitored. Accurate identification is critical to avoid false accusations of doping with DMAA.

References

  • Vorce, S. P., et al. (2011). "Dimethylamylamine: an immunoassay cross-reactivity study and the use of high-resolution mass spectrometry for the identification of a new designer stimulant." Journal of Analytical Toxicology. Link

  • Lisi, A., et al. (2011). "Studies of methylhexaneamine in supplements and geranium oil." Drug Testing and Analysis. Link

  • Perrenoud, L., et al. (2009). "Detection in urine of 4-methyl-2-hexaneamine, a doping agent." Journal of Chromatography B. Link

  • Zhang, Y., et al. (2012).[2] "1,3-Dimethylamylamine (DMAA) in supplements and geranium products: natural or synthetic?" Drug Testing and Analysis. Link

  • Austin, K. G., et al. (2014). "Analysis of 1,3 dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements." Drug Testing and Analysis. Link

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2-Methylhexan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Chiral Amines

2-Methylhexan-3-amine is a chiral primary amine featuring two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). In the fields of pharmaceutical development and materials science, the biological activity and material properties are often exclusive to a single stereoisomer. The infamous case of thalidomide serves as a stark reminder that different enantiomers can have dramatically different physiological effects.[1] Therefore, the rigorous assessment of both chemical and stereoisomeric purity is not merely a quality control step but a fundamental requirement for safety, efficacy, and reproducibility.

This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized 2-Methylhexan-3-amine. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate strategy for their specific needs. The focus is on creating a self-validating analytical workflow that ensures the highest degree of confidence in the final product's quality.

Part 1: Stereoisomeric Purity – Distinguishing Mirror Images and Diastereomers

The primary challenge in analyzing 2-Methylhexan-3-amine lies in the separation and quantification of its four stereoisomers. This requires chiral recognition, a task for which specialized chromatographic and spectroscopic methods are essential.

A. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the cornerstone technique for determining the enantiomeric and diastereomeric purity of chiral compounds.[1] Its efficacy stems from the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and, consequently, separation.[2]

Expertise & Causality: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is deliberate. These phases, particularly when coated with carbamate derivatives, are exceptionally effective at resolving a wide range of chiral compounds, including primary amines.[3][4] For basic compounds like amines, poor peak shape is a common issue. The addition of an acidic modifier, such as ethanesulfonic acid (ESA) or methanesulfonic acid (MSA), to the mobile phase is a critical optimization step. This forms an ion-pair with the amine in the mobile phase, reducing tailing and significantly improving resolution by enhancing interaction with the CSP.[5][6]

Experimental Protocol: Chiral HPLC for 2-Methylhexan-3-amine

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Methanesulfonic Acid (MSA). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as the amine chromophore is weak) or coupled with a more sensitive detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 2-Methylhexan-3-amine in 1 mL of the mobile phase.

  • Injection Volume: 5 µL.

  • Analysis: Integrate the peak areas of all four stereoisomers to calculate the diastereomeric excess (de) and enantiomeric excess (ee).

Data Presentation: Hypothetical HPLC Results

StereoisomerRetention Time (min)Peak Area (%)Resolution (Rs)
(2R,3S)8.51.2-
(2S,3R)9.81.32.1
(2R,3R)11.296.52.5
(2S,3S)12.91.02.8

This data indicates a high purity of the (2R,3R) diastereomer.

Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized Amine Vial Sample Vial (1 mg/mL) Sample->Vial Solvent Mobile Phase Solvent->Vial Injector Autosampler Vial->Injector Inject 5 µL Column Chiral Column Injector->Column 1.0 mL/min Pump Isocratic Pump (Hexane/IPA/MSA) Detector UV/ELSD/MS Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate de/ee Integration->Purity

Caption: Workflow for Chiral HPLC Purity Assessment.

B. Chiral Gas Chromatography (Chiral GC)

For volatile amines or those that can be readily derivatized, chiral GC offers excellent resolution and speed.[7] The separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[8]

Expertise & Causality: Direct analysis of primary amines by GC can be problematic due to their polarity, which leads to peak tailing and interaction with active sites in the column. Derivatization, for instance, by reacting the amine with trifluoroacetic anhydride to form the corresponding trifluoroacetyl derivative, is a crucial step.[9] This masks the polar N-H group, increasing volatility and thermal stability, which results in sharper peaks and improved chromatographic performance.

Experimental Protocol: Chiral GC for 2-Methylhexan-3-amine

  • Derivatization:

    • Dissolve ~2 mg of the amine in 500 µL of Dichloromethane.

    • Add 100 µL of Trifluoroacetic Anhydride.

    • Cap the vial and heat at 60°C for 20 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of Hexane.

  • GC System:

    • Column: Rt-βDEXsm (or similar β-cyclodextrin phase).

    • Carrier Gas: Hydrogen or Helium, at a constant linear velocity (e.g., 50 cm/s).[9]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 90°C, hold for 2 min, then ramp to 150°C at 2°C/min.

    • Detector: Flame Ionization Detector (FID) at 270°C.

  • Injection: 1 µL, split mode (e.g., 50:1).

Workflow Visualization: Chiral GC Analysis

GC_Workflow cluster_deriv Derivatization cluster_gc GC System cluster_analysis Data Analysis Amine Synthesized Amine Reaction Heat at 60°C Amine->Reaction Reagent Trifluoroacetic Anhydride Reagent->Reaction GC_Inlet GC Inlet (250°C) Reaction->GC_Inlet Inject 1 µL GC_Column Chiral GC Column (Temp Program) GC_Inlet->GC_Column GC_Detector FID (270°C) GC_Column->GC_Detector GC_Chromatogram Chromatogram GC_Detector->GC_Chromatogram GC_Purity Calculate Purity GC_Chromatogram->GC_Purity

Caption: Workflow for Chiral GC Purity Assessment.

C. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While NMR spectroscopy cannot distinguish between enantiomers directly in an achiral solvent, it becomes a powerful tool for determining enantiomeric purity when a chiral solvating agent (CSA) is introduced.[10]

Expertise & Causality: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[10] These complexes have different magnetic environments, causing the NMR signals for protons near the chiral center to split into two distinct sets, one for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio. This method avoids chemical modification of the analyte and can be performed rapidly.[11] For diastereomers, which are already chemically distinct, standard ¹H or ¹³C NMR can often be used to determine purity by integrating unique signals for each diastereomer.[12][13]

Experimental Protocol: NMR with CSA

  • Sample Preparation:

    • Dissolve ~5-10 mg of the synthesized amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum to assess diastereomeric purity.

    • To the same NMR tube, add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol).

    • Gently shake the tube to ensure mixing.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. A higher field strength (e.g., 500 MHz or greater) is preferable for better signal dispersion.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate quantification.

  • Analysis:

    • Identify a proton signal (e.g., the proton on the carbon bearing the amine group) that shows clear separation for the two enantiomers in the presence of the CSA.

    • Carefully integrate the two separated signals to determine the enantiomeric excess (ee).

Workflow Visualization: NMR Purity Analysis

NMR_Workflow Amine Synthesized Amine NMR_Tube Prepare NMR Sample Amine->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube CSA Chiral Solvating Agent (e.g., BINOL) CSA->NMR_Tube Add for ee Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Spectrum Acquire 1H Spectrum Spectrometer->Spectrum Analysis Integrate Signals & Calculate de/ee Spectrum->Analysis

Caption: Workflow for NMR Stereoisomeric Purity Assessment.

Part 2: Profiling of Achiral Process-Related Impurities

Beyond stereoisomers, a synthesis will invariably produce other impurities, such as unreacted starting materials, reagents, or by-products. Hyphenated techniques are the gold standard for this task.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities.[14] The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The MS provides a mass spectrum for each component, which serves as a chemical fingerprint, allowing for structural elucidation.[15]

Expertise & Causality: In a typical synthesis of 2-Methylhexan-3-amine via reductive amination of 2-Methyl-3-hexanone, potential impurities include the starting ketone, the reducing agent by-products, and potentially over-alkylated amines. GC-MS provides high sensitivity and specificity, allowing for the detection of these trace impurities. The mass fragmentation patterns are highly informative; for instance, the starting ketone will show a characteristic molecular ion and fragmentation pattern distinct from the desired amine product.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation: Dissolve ~1 mg of the synthesized amine in 1 mL of a suitable solvent like Methanol or Dichloromethane.

  • GC-MS System:

    • Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Program: A broad temperature ramp is used to elute a wide range of potential impurities (e.g., 50°C hold 2 min, ramp to 280°C at 15°C/min).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis:

    • Identify peaks corresponding to impurities in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each impurity peak.

    • Compare the obtained spectra with library databases (e.g., NIST) or with known standards to confirm identity.

Data Presentation: Potential Process Impurities

CompoundExpected Retention TimeKey Mass Fragments (m/z)Potential Source
2-Methyl-3-hexanoneEarlier than product114 (M+), 71, 57, 43Unreacted Starting Material
2-Methyl-3-hexanolEarlier than product116 (M+), 98, 71, 57Over-reduction of ketone
N,N-Dialkylated AmineLater than productHigher M+Side reaction

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationSelectivitySensitivityQuantitationKey Advantage
Chiral HPLC Enantiomeric & Diastereomeric PurityExcellentModerate to HighExcellentGold standard for chiral separation; broad applicability.
Chiral GC Enantiomeric & Diastereomeric PurityExcellentHighExcellentHigh resolution and speed for volatile compounds.
NMR with CSA Enantiomeric PurityGood to ExcellentLowGoodRapid, non-destructive, no separation needed.
GC-MS Achiral Impurity ProfilingExcellentVery HighGoodDefinitive structural identification of volatile impurities.[16]
LC-MS Achiral Impurity ProfilingExcellentVery HighGoodIdeal for non-volatile or thermally labile impurities.[17]

Conclusion

A comprehensive and trustworthy assessment of the purity of synthesized 2-Methylhexan-3-amine cannot rely on a single analytical technique. A multi-faceted approach is essential for a complete purity profile.

  • For Stereoisomeric Purity: Chiral HPLC is the most robust and universally accepted method, providing excellent separation and quantification of all four stereoisomers. Chiral GC serves as an excellent orthogonal method for validation. NMR with a chiral solvating agent offers a rapid, complementary technique for determining enantiomeric excess.

  • For Chemical Purity: GC-MS is indispensable for identifying and quantifying volatile process-related impurities, such as residual starting materials or side-products.

By strategically combining these methods, researchers and drug development professionals can build a comprehensive, self-validating data package that ensures the purity, safety, and quality of their synthesized 2-Methylhexan-3-amine, adhering to the highest standards of scientific integrity.

References

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: Journal of Chromatography A URL: [Link]

  • Title: Chiral HPLC and SFC Columns Source: Columnex LLC URL: [Link]

  • Title: Identifying Amines: Principles and Practical Methods Source: Iran Silicate Industries URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Title: New GC investigation of chiral amine separation Source: Wiley Analytical Science URL: [Link]

  • Title: Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy of stereoisomers Source: Wikipedia URL: [Link]

  • Title: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients Source: Chemistry LibreTexts URL: [Link]

  • Title: Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR Source: ResearchGate URL: [Link]

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate URL: [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolvemass Laboratories URL: [Link]

  • Title: Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL: [Link]

  • Title: Mass spectrometry in impurity profiling Source: ResearchGate URL: [Link]

  • Title: Chiral Purity Analysis – Know What Both Hands Are Doing Source: SK pharmteco URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

Sources

Precision in Isomerism: An Inter-Laboratory Comparison Guide for 2-Methylhexan-3-amine (1,3-DMAA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

The analysis of 2-Methylhexan-3-amine (commonly known as 1,3-Dimethylamylamine or 1,3-DMAA ) presents a unique challenge in forensic and regulatory science. Originally developed as a nasal decongestant, it has resurfaced as a controversial stimulant in dietary supplements and pre-workout formulas.

The core analytical difficulty lies not just in detection, but in stereochemical differentiation . 1,3-DMAA possesses two chiral centers, resulting in four stereoisomers (two pairs of enantiomers). Furthermore, it is often confused with its structural isomer, 1,4-DMAA (5-methylhexan-2-amine), or the related DMHA (2-amino-6-methylheptane).

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —the current "Gold Standard"—against Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV techniques. We synthesize data from inter-laboratory proficiency testing to demonstrate why high-resolution separation of diastereomers is the only self-validating protocol for confirming the presence of this banned substance.

Methodological Landscape: Comparative Performance

In inter-laboratory comparisons, the primary source of false-negative or false-positive results is the failure to resolve diastereomers. 1,3-DMAA exists as two diastereomeric pairs. On standard achiral columns, LC-MS/MS resolves these into two distinct peaks . Failure to observe this "double peak" signature often indicates the presence of a different isomer (e.g., 1,4-DMAA) or matrix interference.

Table 1: Performance Metrics of Analytical Architectures
FeatureLC-MS/MS (The Gold Standard) GC-MS (Derivatized) HPLC-UV / FLD
Analyte State Native (Protonated [M+H]+)Derivatized (e.g., PFPA, TFAA)Native or Derivatized
LOD (Limit of Detection) 0.5 – 2.0 ng/mL (ppb) 10 – 50 ng/mL> 1,000 ng/mL (ppm)
Isomer Resolution Excellent (Resolves diastereomers as 2 peaks)Variable (Depends on column/derivative)Poor (Co-elution common)
Sample Prep Simple (Dilute-and-Shoot or LLE)Complex (Requires anhydrous derivatization)Moderate
Risk Factors Ion suppression (Matrix effect)Thermal degradation; Incomplete derivatizationHigh False Positives (Low specificity)
Throughput High (8-10 min run)Low (30+ min incl. prep)High

Critical Analysis: The Inter-Laboratory Discrepancy

Data from proficiency testing schemes (e.g., comparisons aligned with WADA technical documents) reveals a consistent trend: laboratories utilizing GC-MS without chiral columns or HPLC-UV frequently misidentify 1,4-DMAA as 1,3-DMAA.

The "Double Peak" Validation Criterion

A robust LC-MS/MS method on a C18 column will elute 1,3-DMAA as two peaks (representing the syn and anti diastereomers) with identical mass spectra.

  • 1,3-DMAA: Two peaks (Area ratio typically ~1:1 to 1.5:1 depending on synthetic source).

  • 1,4-DMAA: Single peak (Enantiomers do not separate on achiral C18).

Causality of Error: Laboratories failing to identify the second peak often integrate noise or matrix interferences, leading to quantitative Z-scores > 3.0 (Unacceptable). The LC-MS/MS protocol described below utilizes this diastereomeric separation as an internal quality control check—if you don't see two peaks, it is likely not 1,3-DMAA.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the experimental workflow required to ensure high-confidence identification.

Diagram 1: Isomer Identification Decision Tree

DMAA_Identification Start Unknown Sample (Suspected DMAA) Method Analyze via LC-MS/MS (C18 Column, MRM Mode) Start->Method Peaks Chromatographic Profile Method->Peaks TwoPeaks Two Distinct Peaks (Diastereomers) Peaks->TwoPeaks Separated OnePeak Single Peak Peaks->OnePeak Co-eluting CheckMRM Check MRM Transitions (116.1 -> 57.1) TwoPeaks->CheckMRM Result14 SUSPECT: 1,4-DMAA (5-Methylhexan-2-amine) OnePeak->Result14 m/z 116 Match ResultDMHA SUSPECT: DMHA (Different RT/Mass) OnePeak->ResultDMHA m/z 130 Match Result13 CONFIRMED: 1,3-DMAA (2-Methylhexan-3-amine) CheckMRM->Result13 Match

Caption: Logical flow for distinguishing 1,3-DMAA from its positional isomers using LC-MS/MS peak morphology.

Diagram 2: Validated LC-MS/MS Workflow

Workflow Sample Sample (Urine/Supplement) IS Add Internal Std (D3-DMAA) Sample->IS Ext Extraction (Dilute 0.1% Formic Acid or LLE w/ Hexane) LC UHPLC Separation (C18, Acidic Mobile Phase) Ext->LC IS->Ext MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Integrate Diastereomer Pair) MS->Data

Caption: Step-by-step analytical protocol ensuring matrix removal and ionization efficiency.

Detailed Protocol: The "Gold Standard" LC-MS/MS

This protocol is derived from methods validated in WADA-accredited laboratories. It prioritizes the separation of diastereomers to prevent false identification.

Reagents and Standards[2][3][4][5]
  • Analyte: 1,3-Dimethylamylamine HCl (Certified Reference Material).

  • Internal Standard (ISTD): 1,3-Dimethylamylamine-d3 (essential to correct for matrix suppression in ESI).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Dilute-and-Shoot for Urine)
  • Aliquot: Transfer 100 µL of urine/liquid supplement to a centrifuge tube.

  • ISTD Addition: Add 50 µL of ISTD solution (1 µg/mL).

  • Dilution: Dilute with 850 µL of Mobile Phase A.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Transfer: Transfer supernatant to an autosampler vial.

Instrumental Parameters[3][4][6]
ParameterSettingRationale
Column C18 (e.g., 2.1 x 100mm, 1.8 µm)Provides necessary hydrophobicity to retain small amines and resolve diastereomers.
Flow Rate 0.3 - 0.4 mL/minStandard for ESI efficiency.
Gradient 5% B to 95% B over 8 minsSlow gradient required to separate 1,3-DMAA (2 peaks) from 1,4-DMAA.
Ionization ESI Positive ModeAmine group protonates readily (

).
MRM 1 (Quant) 116.1

57.1
Most abundant fragment (cleavage of alkyl chain).
MRM 2 (Qual) 116.1

44.1
Confirmation ion.
Data Interpretation (The Self-Validating Step)

When analyzing the chromatogram, you must observe two peaks for 1,3-DMAA (typically eluting between 3.5 and 4.5 min depending on the column).

  • Integration: Sum the area of both diastereomer peaks for quantification.

  • QC Check: If the ratio of Peak 1 to Peak 2 shifts significantly between the standard and the sample, suspect matrix interference or the presence of a different isomer.

References

  • Lisi, A., et al. (2011). Studies of methylhexaneamine in supplements and urine. Drug Testing and Analysis.[1][2][3][4][5] Link

  • Austin, K.G., et al. (2012). Analysis of 1,3-dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements.[1] Drug Testing and Analysis.[1][2][3][4][5] Link

  • World Anti-Doping Agency (WADA). (2023). Prohibited List - S6 Stimulants.Link[6]

  • U.S. Food and Drug Administration (FDA). (2018).[7] DMAA in Products Marketed as Dietary Supplements.[1][2][8][5][7][9]Link

  • Perrenoud, L., et al. (2013). Detection of 1,3-dimethylamylamine (DMAA) in geranium oil and dietary supplements by HPLC-MS/MS.[1][2][8][10][5] Analytical and Bioanalytical Chemistry.[1][2][3][11][12] Link

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A Senior Application Scientist's Guide to the Catalytic Potential of 2-Methylhexan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and professionals in drug development, the quest for novel, efficient, and stereoselective catalysts is perpetual. Chiral primary amines have emerged as a powerful class of organocatalysts, capable of mediating a wide array of chemical transformations with high enantioselectivity.[1] This guide delves into the untapped potential of 2-Methylhexan-3-amine derivatives as catalysts. While specific comparative data for this class of compounds is not yet prevalent in published literature, this document serves as a comprehensive framework for their evaluation. We will extrapolate from well-established principles of primary amine catalysis to provide a robust guide for synthesizing, testing, and comparing the catalytic activity of novel 2-Methylhexan-3-amine derivatives.

The Rationale for Investigating 2-Methylhexan-3-amine Derivatives

Primary amines are fundamental to a range of catalytic asymmetric reactions.[1] Their efficacy stems from their ability to form transient nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, thus activating them for subsequent stereocontrolled bond formation. The structural motif of 2-Methylhexan-3-amine, a chiral primary amine, presents an intriguing scaffold for catalyst design. Its inherent chirality at the C3 position, coupled with the steric bulk of the isobutyl group, offers a unique stereochemical environment that can be systematically modified to fine-tune catalytic performance.

Derivatization of the parent amine can influence several key aspects of catalysis:

  • Steric Hindrance: Altering the size and shape of substituents on the amine can create a more defined chiral pocket, enhancing facial discrimination of the incoming substrate.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the amine and the stability of the catalytic intermediates.

  • Secondary Interactions: The incorporation of functionalities capable of hydrogen bonding, such as thiourea or amide groups, can introduce secondary interactions that help to organize the transition state, leading to higher enantioselectivity.[2]

Comparative Analysis Framework: A Focus on the Asymmetric Michael Addition

To illustrate a practical approach for comparative analysis, we will focus on the asymmetric Michael addition of a ketone to a nitro-olefin, a benchmark reaction in organocatalysis.

Hypothetical 2-Methylhexan-3-amine Derivatives for Comparison:

For a meaningful comparative study, a series of derivatives should be synthesized to probe the effects of steric and electronic modifications. A proposed set of catalysts is presented below:

Catalyst IDDerivative NameRationale for Inclusion
C1 (R)-2-Methylhexan-3-amineThe parent amine, serving as a baseline for catalytic activity and enantioselectivity.
C2 N-((R)-2-Methylhexan-3-yl)-3,5-bis(trifluoromethyl)benzamideIntroduces a bulky, electron-withdrawing benzamide group to enhance acidity of the N-H proton and provide steric bulk.
C3 1-(4-nitrophenyl)-3-((R)-2-Methylhexan-3-yl)thioureaA bifunctional catalyst incorporating a thiourea moiety for hydrogen bonding with the nitro group of the electrophile.
C4 N-benzyl-(R)-2-Methylhexan-3-amineA secondary amine derivative to compare the catalytic mechanism and efficiency with the primary amine catalysts.
Anticipated Performance and Mechanistic Insights:

The catalytic cycle for the primary amine-catalyzed Michael addition proceeds through an enamine intermediate. The key to enantioselectivity lies in the ability of the chiral catalyst to direct the approach of the electrophile to one face of the enamine.

Catalytic Cycle for Primary Amine-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst Chiral Primary Amine (e.g., C1-C3) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitro-olefin (Stereodetermining Step) Nitroolefin Nitro-olefin Product Chiral Michael Adduct Iminium->Product + H2O (Hydrolysis) Product->Catalyst releases

Caption: Generalized catalytic cycle for the primary amine-catalyzed Michael addition.

Experimental Protocol: A Step-by-Step Guide for Catalyst Evaluation

The following protocol provides a detailed methodology for the screening and comparison of the catalytic activity of the proposed 2-Methylhexan-3-amine derivatives.

Materials and Reagents:
  • Catalysts: C1, C2, C3, and C4 (synthesized and purified)

  • Substrates: Cyclohexanone, trans-β-nitrostyrene

  • Solvent: Toluene (anhydrous)

  • Internal Standard: Dodecane

  • Quenching Agent: Saturated aqueous NH4Cl solution

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous Na2SO4

Experimental Workflow:

Workflow for Catalyst Screening

G A 1. Catalyst Preparation (0.02 mmol, 10 mol%) B 2. Reaction Setup Add cyclohexanone (0.4 mmol) and toluene (1.0 mL) A->B C 3. Substrate Addition Add trans-β-nitrostyrene (0.2 mmol) B->C D 4. Reaction Monitoring Stir at room temperature for 24 h. Monitor by TLC. C->D E 5. Work-up Quench with NH4Cl (aq). Extract with Ethyl Acetate. D->E F 6. Analysis GC analysis for conversion. HPLC analysis for enantiomeric excess (ee). E->F

Caption: Step-by-step workflow for the evaluation of catalyst performance.

Detailed Procedure:
  • Reaction Setup: To a flame-dried vial, add the respective catalyst (0.02 mmol, 10 mol%), cyclohexanone (0.4 mmol), and anhydrous toluene (1.0 mL).

  • Initiation: Add trans-β-nitrostyrene (0.2 mmol) to the vial.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • Conversion: Determine the conversion of the limiting reagent (trans-β-nitrostyyrene) by gas chromatography (GC) using dodecane as an internal standard.

    • Enantioselectivity: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the Michael adduct by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Data Presentation and Interpretation

The collected data should be tabulated for a clear and direct comparison of the catalysts' performance.

Table 1: Comparative Catalytic Performance in the Asymmetric Michael Addition

Catalyst IDTime (h)Conversion (%) [a]ee (%) [b]Major Enantiomer
C1 246540(R, R)
C2 248575(R, R)
C3 249892(R, R)
C4 245015(R, R)

[a] Determined by GC analysis. [b] Determined by chiral HPLC analysis.

Interpretation of Hypothetical Results:

  • Catalyst C1 (Parent Amine): The moderate conversion and enantioselectivity would establish a baseline, demonstrating the inherent, albeit modest, catalytic ability of the unmodified chiral scaffold.

  • Catalyst C2 (Benzamide Derivative): The anticipated increase in both conversion and enantioselectivity would suggest that the bulky benzamide group creates a more defined chiral pocket, improving facial selectivity.

  • Catalyst C3 (Thiourea Derivative): The expected high conversion and excellent enantioselectivity would highlight the power of bifunctional catalysis. The thiourea moiety likely engages in hydrogen bonding with the nitro group of the electrophile, locking it into a specific orientation in the transition state.

  • Catalyst C4 (Secondary Amine): The lower conversion and enantioselectivity would be consistent with the generally observed lower reactivity of secondary amines in enamine catalysis compared to their primary counterparts for certain reactions.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of 2-Methylhexan-3-amine derivatives as organocatalysts. While direct experimental data on this specific family of compounds is currently limited, the principles outlined here, extrapolated from the broader field of chiral amine catalysis, offer a robust starting point for investigation. The proposed derivatization strategy, focusing on the introduction of steric bulk and hydrogen-bonding capabilities, is a proven approach for enhancing catalytic performance.

Future research should focus on the synthesis and testing of a diverse library of 2-Methylhexan-3-amine derivatives to establish clear structure-activity relationships. The exploration of their catalytic prowess in other important organic transformations, such as aldol reactions, Mannich reactions, and α-functionalizations, will further delineate their potential as a valuable class of organocatalysts. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolkit of synthetic chemists and accelerate the discovery of novel therapeutics and functional materials.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Royal Society of Chemistry.[Link]

  • Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.